molecular formula C6H3Cl2FO2S B1630406 2-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 85958-57-2

2-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1630406
CAS No.: 85958-57-2
M. Wt: 229.06 g/mol
InChI Key: FCFPJKHVCHKCMP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl2FO2S and its molecular weight is 229.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPJKHVCHKCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335082
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85958-57-2
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluorobenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-fluorobenzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl Chloride for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, reactivity, handling protocols, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. By synthesizing data from authoritative sources with practical field insights, this guide serves as an essential resource for the safe and effective use of this versatile reagent.

Introduction and Strategic Importance

This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility in the synthesis of sulfonamides and sulfonate esters. The presence of both chloro and fluoro substituents on the benzene ring offers unique electronic properties and provides additional synthetic handles for further molecular elaboration. Its primary role is as an electrophilic building block, reacting readily with a wide array of nucleophiles. For drug development professionals, this reagent is of particular interest as the sulfonamide moiety it helps to create is a well-established pharmacophore found in numerous therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Understanding its physical properties is paramount to its effective use in experimental design, reaction optimization, and process scale-up.

Chemical Identity and Molecular Structure

The precise identification and structural understanding of a reagent are foundational to its application in research.

  • IUPAC Name: 2-chloro-4-fluorobenzene-1-sulfonyl chloride

  • Synonyms: 2-Chloro-4-fluorobenzenesulphonyl chloride, 2-Chloro-4-Fluorobenzene-1-Sulfonyl Chloride[1][2]

  • CAS Number: 85958-57-2[1][2][3][4][5][6]

  • Molecular Formula: C₆H₃Cl₂FO₂S[2][3][4][5][6]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

PropertyValueSource(s)
Molecular Weight 229.06 g/mol [1][3][4][5][6]
Appearance Clear yellow liquid after melting; may be a low melting solid at room temperature.[1][5]
Melting Point 27-31 °C (lit.)[1][3][4]
Boiling Point 243-244 °C (lit.) at 760 mmHg108-110 °C at 0.1 mmHg[3][5][4]
Density 1.569 g/mL at 25 °C (lit.)[3][5]
Refractive Index (n20/D) 1.5550 (lit.)[3][5]
Flash Point >110 °C (>230 °F) - closed cup[3]
Solubility Reacts violently with water. Soluble in many organic solvents like dichloromethane and ethyl acetate.[7][8]

Reactivity, Stability, and Handling

Causality of Reactivity: The sulfonyl chloride (-SO₂Cl) functional group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom highly susceptible to nucleophilic attack.

  • Reaction with Nucleophiles: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze into the corresponding sulfonic acid (2-chloro-4-fluorobenzenesulfonic acid) and hydrochloric acid.[7] This latter reaction is vigorous and liberates toxic gas, making moisture sensitivity a critical handling parameter.[7]

  • Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] For long-term stability, it should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and water.[9][10]

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to prevent accidental exposure and reagent degradation.

  • Preparation: Work must be conducted within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are directly accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][7]

  • Inert Atmosphere Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Use dry, inert gas (e.g., nitrogen or argon) to blanket the reagent during dispensing. Utilize oven-dried glassware and syringes for transfers.

  • Quenching and Disposal: Any residual reagent or contaminated materials should be quenched slowly by adding to a stirred solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) in an appropriate solvent, always in a fume hood. Dispose of the resulting waste in accordance with local, state, and federal regulations.[7]

  • Storage: After dispensing, flush the container headspace with inert gas, seal tightly, and wrap the cap with paraffin film. Store in a designated corrosives cabinet.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_dispensing Dispensing Protocol cluster_cleanup Cleanup & Disposal cluster_storage Storage A Work in Fume Hood B Verify Eyewash/Shower Access A->B C Wear Gloves, Goggles, Face Shield, Lab Coat B->C D Equilibrate Container to RT C->D E Use Dry Glassware & Inert Atmosphere (N2/Ar) D->E F Transfer Reagent E->F G Quench Residuals Slowly (e.g., with NaHCO3 soln) F->G H Dispose of Waste per Institutional Guidelines G->H I Flush Headspace with N2/Ar H->I J Seal Tightly & Store in Corrosives Cabinet I->J

Caption: Workflow for the safe handling of this compound.

Application in Organic Synthesis: Sulfonamide Formation

A primary application of this reagent is the synthesis of N-substituted sulfonamides, a straightforward but powerful transformation in medicinal chemistry.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a typical reaction with a primary or secondary amine. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reactant Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same dry solvent dropwise via a syringe. The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude sulfonamide can be purified by standard techniques such as flash column chromatography or recrystallization to yield the final product.

Sulfonamide_Synthesis_Workflow Start Dissolve Amine & Base in Dry Solvent (0°C) Add Slowly Add Sulfonyl Chloride Solution Start->Add Step 1-2 React Stir & Monitor (TLC / LC-MS) Add->React Step 3 Workup Aqueous Workup: Acid, Water, Brine React->Workup Step 4 Isolate Dry & Concentrate Organic Layer Workup->Isolate Step 5 Purify Purify Crude Product (Chromatography/ Recrystallization) Isolate->Purify Step 6 End Isolated Sulfonamide Purify->End

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties and predictable reactivity make it a reliable tool in the construction of complex molecules, particularly within the pharmaceutical industry. Adherence to strict safety and handling protocols is essential due to its corrosive and moisture-sensitive nature. This guide provides the foundational knowledge required for researchers to incorporate this powerful building block into their synthetic strategies confidently and safely.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS 85958-57-2)

Authored by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal chemical intermediate, distinguished by its halogen-substituted aromatic ring and highly reactive sulfonyl chloride functional group. This guide provides a comprehensive technical overview of its physicochemical properties, core reactivity, applications in medicinal chemistry, and detailed protocols for its use and handling. As a key building block, its strategic importance lies in its ability to readily form sulfonamides, a pharmacophore present in a vast array of therapeutic agents. The specific chlorine and fluorine substitutions on the benzene ring offer medicinal chemists precise tools to modulate the steric and electronic properties of target molecules, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles. This document serves as an essential resource for professionals engaged in the synthesis and development of novel chemical entities.

Physicochemical & Structural Characteristics

This compound is a low-melting solid or clear yellow liquid, whose utility in synthesis is dictated by its distinct physical and chemical properties.[1][2][3] A thorough understanding of these characteristics is fundamental for its effective application in experimental design.

PropertyValueSource(s)
CAS Number 85958-57-2[2][4][5]
Molecular Formula C₆H₃Cl₂FO₂S[2][4][5][6]
Molecular Weight 229.06 g/mol [1][2][4][5]
Melting Point 27-31 °C[1][2][4]
Boiling Point 243-244 °C (lit.); 108-110 °C @ 0.1 mmHg[2][4]
Density 1.569 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.5550 (lit.)[2]
Appearance Clear yellow liquid after melting; Beige solid[1][2][3]
Solubility Soluble in various organic solvents (DCM, Ethyl Acetate, Acetone); Reacts with water[7][8]
InChI Key FCFPJKHVCHKCMP-UHFFFAOYSA-N[1][2][6]
SMILES String Fc1ccc(c(Cl)c1)S(Cl)(=O)=O

Core Reactivity: The Gateway to Sulfonamides

The chemical utility of this compound is dominated by the electrophilicity of the sulfur atom within the sulfonyl chloride moiety. This group is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.[8][9] This reactivity is the cornerstone of its application in drug discovery.

Mechanism of Sulfonamide Formation

The reaction proceeds via a well-established nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and the formation of a stable sulfur-nitrogen bond. The reaction generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent protonation of the starting amine.[9]

Caption: Mechanism of N-substituted sulfonamide synthesis.

The presence of the 2-chloro and 4-fluoro substituents on the aromatic ring influences the reactivity of the sulfonyl chloride and, more importantly, modulates the physicochemical properties of the resulting sulfonamide products. These modifications are critical for optimizing a drug candidate's lipophilicity, metabolic stability, and target binding affinity.[9]

Application in Medicinal Chemistry & Drug Discovery

Sulfonyl chlorides are indispensable building blocks in medicinal chemistry, primarily due to their efficient reaction with amines to form diverse libraries of sulfonamide-containing compounds. The sulfonamide functional group is a privileged scaffold, integral to the structure of numerous FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors. Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with biological targets, makes it a highly valuable pharmacophore.[9][10]

The specific 2-chloro-4-fluoro substitution pattern of this reagent provides a distinct advantage. The electron-withdrawing nature of the halogens can influence the acidity of the sulfonamide N-H proton (in the case of primary amine reactants), potentially enhancing binding to enzyme active sites. Furthermore, the fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final compound.

Experimental Protocol: General Synthesis of N-Substituted-2-chloro-4-fluorobenzenesulfonamides

This section provides a robust, field-proven protocol for the synthesis of sulfonamides using this compound. The methodology is broadly applicable to a wide range of primary and secondary amines.

Materials:
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Procedure:
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Sulfonamide Synthesis Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Base (e.g., Pyridine) B->C D 4. Add Sulfonyl Chloride Solution Dropwise C->D E 5. Stir at RT (6-18h) Monitor by TLC D->E F 6. Workup: Dilute & Sequential Washes (HCl, H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) & Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I Pure Sulfonamide Product H->I

Caption: Standard laboratory workflow for sulfonamide synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with stringent safety protocols.

  • Hazard Profile: The compound is classified as corrosive.[4] It causes severe skin burns and eye damage.[3][7] It is extremely destructive to the tissues of mucous membranes and the upper respiratory tract. A key hazard is its violent reaction with water, which liberates toxic gas.[7] It is also moisture-sensitive.[2][3]

    • GHS Pictogram: GHS05 (Corrosion)

    • Signal Word: Danger[3][11]

    • Hazard Statement: H314[3][11]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

    • Faceshields and chemical safety goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • Protective clothing (lab coat).

    • Use in a well-ventilated fume hood is essential. If inhalation risk is high, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) should be used.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances, especially water and moisture.[4]

    • Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]

    • Keep containers tightly closed.[4] The recommended storage class is 8A for combustible corrosive materials.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[3][7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

References

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • 4-Fluorobenzenesulfonyl chloride. Solubility of Things. [Link]

Sources

2-Chloro-4-fluorobenzenesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal and agrochemical research. Its strategic combination of a highly reactive sulfonyl chloride functional group with the unique electronic properties imparted by chlorine and fluorine substituents makes it a valuable reagent for synthesizing complex molecular architectures. The incorporation of fluorine, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound, with the CAS Number 85958-57-2, is a compound whose utility is defined by its distinct chemical characteristics. At room temperature, it exists as a low melting solid or clear yellow liquid, depending on ambient conditions.[3][4] The molecule's core is a benzene ring substituted with three key groups: a sulfonyl chloride, a chlorine atom, and a fluorine atom. The sulfonyl chloride group is the primary site of reactivity, while the halogen atoms modulate the electronic properties of the aromatic ring, influencing both the reactivity of the sulfonyl chloride and the pharmacological profile of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₂FO₂S[3][5]
Molecular Weight 229.06 g/mol [3][6]
CAS Number 85958-57-2[3][6]
Appearance Clear yellow liquid after melting[3][4]
Melting Point 27-31 °C[6]
Boiling Point 243-244 °C (lit.)[4]
108-110 °C @ 0.1 mmHg[6]
Density 1.569 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.5550 (lit.)[4]
InChI Key FCFPJKHVCHKCMP-UHFFFAOYSA-N[3]

Synthesis and Reactivity

Synthetic Pathway: Chlorosulfonation

The most direct and industrially common method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[7] This involves treating the corresponding aryl compound with an excess of chlorosulfonic acid. For this compound, the logical precursor is 1-chloro-3-fluorobenzene. The reaction proceeds by the attack of the electron-rich aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid, followed by the elimination of HCl.

G cluster_main Proposed Synthesis via Chlorosulfonation Reactant 1-Chloro-3-fluorobenzene Intermediate Aryl Sulfonic Acid Intermediate Reactant->Intermediate Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Intermediate Product This compound Intermediate->Product Reaction with excess ClSO₃H Byproduct HCl (gas) Intermediate->Byproduct

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for chlorosulfonation.[7]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add 2.5 molar equivalents of chlorosulfonic acid. Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Substrate: Slowly add 1.0 molar equivalent of 1-chloro-3-fluorobenzene dropwise via the dropping funnel over 1-2 hours. The rate of addition must be controlled to maintain the internal temperature below 10 °C to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The crude sulfonyl chloride will precipitate as a solid or oil.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Reactivity Profile: Sulfonamide Formation

The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the construction of a vast number of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base like pyridine or triethylamine.

G cluster_reactivity General Mechanism of Sulfonamide Formation SulfonylChloride 2-Chloro-4-fluorobenzenesulfonyl Chloride (Ar-SO₂Cl) Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Byproduct Base·HCl Salt Base->Byproduct Product Sulfonamide (Ar-SO₂NHR) Intermediate->Product Elimination of Cl⁻ Product->Byproduct Acid-Base Reaction

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Applications in Medicinal Chemistry and Drug Development

The presence of both chlorine and fluorine atoms makes this reagent particularly attractive for drug discovery. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.[1][2] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals.[2][8]

Representative Protocol: Synthesis of a Novel Sulfonamide
  • Dissolution: Dissolve 1.0 equivalent of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Addition of Reagent: Cool the solution to 0 °C and add a solution of 1.1 equivalents of this compound in the same solvent dropwise.

  • Reaction: Allow the mixture to stir at room temperature until the starting amine is consumed (as monitored by TLC).

  • Work-up: Dilute the reaction mixture with the solvent and wash with 1M HCl solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Derivative Synthesis and Characterization

The development of new chemical entities using this compound follows a structured workflow from synthesis to final characterization, ensuring the identity and purity of the target compound.

G cluster_workflow Drug Discovery Workflow A Reaction Setup (Amine + Sulfonyl Chloride) B Reaction Monitoring (TLC / LC-MS) A->B C Aqueous Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Structural Confirmation (NMR, HRMS) D->E F Purity Analysis (HPLC) E->F G Final Compound F->G

Caption: Standard laboratory workflow for sulfonamide synthesis and analysis.

Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that requires careful handling.[6][9]

  • Hazards: Causes severe skin burns and eye damage.[9] It reacts violently with water, liberating toxic gas (HCl).[9]

  • Handling: All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][11] If inhaled, move the victim to fresh air.[9] If swallowed, rinse the mouth with water but do not induce vomiting.[9]

Conclusion

This compound is a potent and versatile chemical reagent that serves as a cornerstone for the synthesis of novel sulfonamides. Its unique halogenation pattern provides a strategic advantage for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory, paving the way for the discovery of next-generation therapeutics.

References

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. [Link]

  • G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Alachem Co., Ltd. 85958-57-2 | this compound. Alachem. [Link]

  • G. S. Kumar, et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers medicinal chemists a valuable scaffold for synthesizing a diverse range of compounds with potential therapeutic applications. The sulfonyl chloride functional group provides a reactive handle for the construction of sulfonamides, a prominent class of compounds in numerous approved drugs.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies to support researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₆H₃Cl₂FO₂S[1]
Molecular Weight 229.06 g/mol [1][2]
Appearance Clear yellow liquid after melting[1]
Melting Point 28-31 °C[2]
Boiling Point 108-110 °C at 0.1 mmHg[2]
Density 1.57 g/mL[1]
CAS Number 85958-57-2[1][2]

Synthesis Methodologies

The synthesis of this compound can be approached through two primary routes: the chlorosulfonation of 1-chloro-3-fluorobenzene and the Sandmeyer reaction of 2-chloro-4-fluoroaniline. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Chlorosulfonation of 1-Chloro-3-fluorobenzene

This method involves the direct introduction of a chlorosulfonyl group onto the 1-chloro-3-fluorobenzene ring using chlorosulfonic acid. The directing effects of the chloro and fluoro substituents are crucial in determining the regioselectivity of the reaction.

Reaction Scheme:

G 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene This compound This compound 1-Chloro-3-fluorobenzene->this compound ClSO3H G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation 2-Chloro-4-fluoroaniline 2-Chloro-4-fluoroaniline Diazonium Salt Diazonium Salt 2-Chloro-4-fluoroaniline->Diazonium Salt NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound SO2, CuCl2, HCl

Figure 2: Sandmeyer synthesis of this compound.

Experimental Protocol:

  • Step 1: Diazotization of 2-Chloro-4-fluoroaniline

    • In a beaker, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. [3] * Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C. [3] * Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Step 2: Preparation of the Copper(I) Chloride Catalyst

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Step 3: Sandmeyer Reaction

    • In a well-ventilated fume hood, saturate a mixture of acetic acid and the copper(I) chloride solution with sulfur dioxide gas. [4] * Slowly add the cold diazonium salt solution to the sulfur dioxide-containing mixture with vigorous stirring, maintaining the temperature below 10 °C. [5] * After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Step 4: Work-up and Isolation

    • Pour the reaction mixture into a large volume of ice water.

    • The product will separate as an oil or a solid. Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Step 5: Purification

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The diazotization reaction is carried out at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures. [3]* Sulfur dioxide serves as the source of the sulfonyl group.

  • Copper(I) chloride acts as a catalyst to facilitate the conversion of the diazonium salt to the sulfonyl chloride. [6]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
1380-1360S=O Asymmetric Stretch
1190-1170S=O Symmetric Stretch
1600-1450C=C Aromatic Ring Stretch
1250-1100C-F Stretch
850-750C-Cl Stretch
600-500S-Cl Stretch

Data Interpretation: The presence of strong absorption bands in the 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹ regions is a clear indication of the sulfonyl chloride group. [7]The pattern of absorption in the aromatic region can provide further confirmation of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonyl chloride groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be affected by the attached substituents. [8][9]The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. [10] Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for fragments containing a chlorine atom. [11]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. [2]It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing two robust synthetic methodologies and outlining the key analytical techniques for its characterization, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The insights into the causality behind experimental choices and the emphasis on safety will empower researchers to confidently synthesize and utilize this important building block in their scientific pursuits.

References

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 85958-57-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting these spectra, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a key bifunctional molecule, serving as a versatile building block in medicinal and agricultural chemistry. Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives. The specific substitution pattern on the aromatic ring—a chlorine atom at the 2-position and a fluorine atom at the 4-position—imparts distinct electronic and steric properties that can influence the reactivity of the sulfonyl chloride group and the biological activity of the resulting derivatives.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow involving this reagent. The following sections provide a detailed analysis of the expected spectral characteristics of this compound, offering a foundational blueprint for its identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1, compiled from various chemical supplier databases.

PropertyValueReferences
CAS Number 85958-57-2[1][2][3][4][5][6]
Molecular Formula C₆H₃Cl₂FO₂S[1][2][3][4][5][6]
Molecular Weight 229.06 g/mol [1][2][3][4][5][6]
Appearance Clear yellow liquid after melting; may be a low melting solid at room temperature.[4][7]
Melting Point 27-31 °C[1][5]
Boiling Point 243-244 °C (lit.); 108-110 °C at 0.1 mmHg[1][2]
Density 1.569 g/mL at 25 °C (lit.)[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride, chlorine, and fluorine substituents. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.

  • H-6: This proton is ortho to the sulfonyl chloride group and meta to the chlorine atom. It is expected to be the most downfield proton due to the strong deshielding effect of the adjacent SO₂Cl group. It should appear as a doublet of doublets.

  • H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. It will exhibit a large ortho H-H coupling with H-6 and a smaller meta H-F coupling. It is expected to be a triplet or a doublet of doublets.

  • H-3: This proton is ortho to the chlorine atom and meta to the fluorine atom. It will show a small meta H-H coupling with H-5 and a larger ortho H-F coupling. It is expected to appear as a doublet of doublets.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-68.0 - 8.2dd³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5
H-57.5 - 7.7ddd³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3
H-37.3 - 7.5dd³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents. The carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling (¹J(C-F)), and other carbons will show smaller two- and three-bond couplings.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-SO₂Cl)138 - 142⁴J(C-F) ≈ 3-5
C-2 (C-Cl)135 - 139³J(C-F) ≈ 8-10
C-3118 - 122²J(C-F) ≈ 20-25
C-4 (C-F)165 - 170¹J(C-F) ≈ 250-260
C-5115 - 119²J(C-F) ≈ 20-25
C-6131 - 135³J(C-F) ≈ 8-10
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to couplings with the neighboring protons (H-3 and H-5).

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹⁹F-100 to -115 (vs. CFCl₃)ddd
Experimental Protocol for NMR Spectroscopy

The reactivity and moisture sensitivity of sulfonyl chlorides necessitate careful sample preparation and selection of appropriate experimental parameters.[8]

Methodology:

  • Sample Preparation:

    • In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of an anhydrous deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is often preferred due to its good solubilizing properties and relatively simple residual solvent signal.[8][9]

    • Cap the NMR tube securely and gently agitate to ensure complete dissolution. The sample should be free of any suspended particles.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for chemical shift referencing.

  • Instrument Parameters (¹³C and ¹⁹F NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Relaxation Delay: 5-10 seconds for ¹³C NMR to ensure quantitative data for quaternary carbons.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (typically several hundred to thousands for ¹³C NMR).

    • Referencing: For ¹⁹F NMR, an external standard such as trifluorotoluene or CFCl₃ is often used.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, particularly the sulfonyl chloride group.

Predicted FT-IR Spectral Data

The IR spectrum will be dominated by strong absorptions corresponding to the S=O and S-Cl stretching vibrations. Aromatic C-H and C=C stretching, as well as C-Cl and C-F stretching vibrations, will also be present.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
1580 - 1600, 1470 - 1490Aromatic C=C stretchMedium to Strong
1380 - 1410SO₂ asymmetric stretchStrong
1180 - 1210SO₂ symmetric stretchStrong
1220 - 1260C-F stretchStrong
1080 - 1120Aromatic C-Cl stretchMedium
800 - 850Aromatic C-H out-of-plane bendStrong
550 - 600S-Cl stretchMedium to Strong
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of solid or low-melting solid samples like this compound due to its minimal sample preparation requirements.[1][12][13]

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[12]

  • Sample Analysis:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Fragmentation

Due to the presence of two chlorine atoms (one on the ring and one in the sulfonyl chloride group), the molecular ion peak and any chlorine-containing fragment ions will exhibit a characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a fragment with one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio. A fragment with two chlorine atoms will show three peaks (M, M+2, M+4) with a more complex intensity ratio.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of the sulfonyl chloride chlorine: [M - Cl]⁺

  • Loss of the entire SO₂Cl group: [M - SO₂Cl]⁺

  • Cleavage of the C-S bond with loss of SO₂: [M - SO₂]⁺˙

  • Loss of SO₂ and Cl from the sulfonyl group: [M - SO₂Cl]⁺

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
228/230/232[C₆H₃³⁵Cl³⁵ClFO₂S]⁺˙ / [C₆H₃³⁵Cl³⁷ClFO₂S]⁺˙ / [C₆H₃³⁷Cl³⁷ClFO₂S]⁺˙-
193/195[C₆H₃³⁵ClFO₂S]⁺ / [C₆H₃³⁷ClFO₂S]⁺Cl
164/166[C₆H₃³⁵ClFS]⁺˙ / [C₆H₃³⁷ClFS]⁺˙SO₂
111[C₆H₃FCl]⁺˙SO₂Cl
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the purity of this compound. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC inlet or on the column.[14] Derivatization to a more stable sulfonamide is an alternative approach for quantitative analysis.[8] For qualitative analysis of the parent compound, a direct injection with optimized parameters can be employed.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100-1000 µg/mL) in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Inlet Temperature: Use the lowest possible temperature to prevent degradation (e.g., 200-220 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectral analysis process for this compound.

cluster_NMR NMR Analysis Workflow cluster_IR IR Analysis Workflow cluster_MS GC-MS Analysis Workflow NMR_Prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) NMR_Acq Data Acquisition (1H, 13C, 19F NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Chemical Shifts, Couplings) NMR_Proc->NMR_Interp IR_Prep ATR Crystal Cleaning (Background Scan) IR_Acq Sample Application (Direct solid analysis) IR_Prep->IR_Acq IR_Interp Spectral Interpretation (Functional Group ID) IR_Acq->IR_Interp MS_Prep Sample Preparation (Dilute in CH2Cl2) MS_Acq GC-MS Acquisition (EI, 70 eV) MS_Prep->MS_Acq MS_Interp Spectral Interpretation (Molecular Ion, Fragmentation) MS_Acq->MS_Interp

Caption: Workflow for the spectral analysis of this compound.

cluster_Fragments Key MS Fragments (Predicted) Mol This compound C₆H₃Cl₂FO₂S MW: 229.06 M M⁺˙ m/z 228/230/232 Mol->M Ionization M_minus_Cl [M-Cl]⁺ m/z 193/195 M:f1->M_minus_Cl:f0 - Cl M_minus_SO2 [M-SO₂]⁺˙ m/z 164/166 M:f1->M_minus_SO2:f0 - SO₂ M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 111 M_minus_Cl:f1->M_minus_SO2Cl:f0 - SO₂

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis and robust experimental framework for the spectral characterization of this compound. By integrating predicted data with established analytical protocols, this document serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, facilitating accurate structural confirmation and purity assessment in research and development settings.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved January 2, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 2, 2026, from [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

  • This compound - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • FTIR-ATR | Study Guide. (n.d.). Edubirdie. Retrieved January 2, 2026, from [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). PubMed. Available at: [Link]

  • general manual\techniques\nmr sample prep.wpd. (n.d.). University of Alberta. Retrieved January 2, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 2, 2026, from [Link]

  • 2-Chloro-4-fluorobenzyl chloride. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). ACS Publications. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved January 2, 2026, from [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). OMICS International. Available at: [Link]

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2-Chloro-4-fluorobenzenesulfonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in modern organic synthesis, valued for its specific reactivity profile that enables the construction of complex molecular architectures. The presence of chloro and fluoro substituents on the aromatic ring, combined with the highly electrophilic sulfonyl chloride moiety, provides a versatile scaffold for drug discovery and materials science. This guide offers an in-depth exploration of its synthesis, core reactivity, mechanistic underpinnings, and practical applications, providing researchers with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound (CAS No: 85958-57-2) is an arylsulfonyl chloride characterized by a unique substitution pattern on the benzene ring.[1][2] The electron-withdrawing nature of the chlorine and fluorine atoms, in conjunction with the powerful sulfonyl chloride group (-SO₂Cl), renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in forming stable sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of pharmaceuticals and agrochemicals.[3][4][5] The fluorine atom, in particular, is a valuable feature for modulating the pharmacokinetic properties of target molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85958-57-2[1][7][8]
Molecular Formula C₆H₃Cl₂FO₂S[1][7]
Molecular Weight 229.06 g/mol [1][8]
Appearance Clear yellow liquid after melting; may be a low-melting solid[7]
Melting Point 27-31 °C[1][8]
Boiling Point 243-244 °C (lit.)[1][7]
Density 1.569 g/mL at 25 °C (lit.)[1][7]
Refractive Index (n20/D) 1.5550 (lit.)[1][7]

Synthesis of the Core Moiety

While numerous specific synthetic routes are proprietary, the synthesis of arylsulfonyl chlorides like this compound generally relies on well-established industrial processes. The most common method involves the direct sulfochlorination of the corresponding substituted benzene, in this case, 1-chloro-3-fluorobenzene, using chlorosulfonic acid. An alternative approach involves halogen exchange reactions on related sulfonyl chloride precursors.[9][10]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is dominated by the electrophilic character of the sulfur atom. Nucleophilic substitution at this sulfur center is the primary reaction pathway, proceeding readily with a wide range of nucleophiles.

Mechanism of Nucleophilic Substitution

The reaction with nucleophiles such as amines and alcohols typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[11] The nucleophile attacks the electrophilic sulfur, forming a transient trigonal bipyramidal intermediate or transition state. The excellent leaving group ability of the chloride ion facilitates the collapse of this intermediate to form the final product.

Caption: General mechanism for sulfonamide formation.

Reactions with N-Nucleophiles: Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most prominent and synthetically valuable transformation, yielding N-substituted sulfonamides.[3][12] This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[13][14]

The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical to neutralize the HCl byproduct and drive the reaction to completion.[12][15]

Key Causality:

  • Choice of Base: Pyridine or triethylamine is used not only to scavenge acid but also to potentially catalyze the reaction. An excess is often used to ensure the reaction medium remains basic.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm before being allowed to warm to room temperature to ensure complete conversion.

Reactions with O-Nucleophiles: Sulfonate Ester Synthesis

In a similar fashion, this compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This transformation is particularly useful for converting a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate).[16][17] The resulting sulfonate ester is a potent electrophile, primed for subsequent nucleophilic substitution or elimination reactions.

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[17] A base, typically pyridine, is required to deprotonate the intermediate and neutralize HCl. A key advantage of this method is that the reaction occurs at the oxygen atom, meaning the stereochemical integrity of the alcohol's carbon center is retained.[16]

Reactivity_Profile main 2-Chloro-4-fluorobenzenesulfonyl chloride sulfonamide N-Substituted Sulfonamides main->sulfonamide + Base (e.g., Pyridine) sulfonate_ester Sulfonate Esters main->sulfonate_ester + Base (e.g., Pyridine) amines Primary / Secondary Amines (R-NH₂ / R₂NH) amines->sulfonamide alcohols Alcohols / Phenols (R-OH) alcohols->sulfonate_ester

Caption: Core reactivity pathways of the title compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in several areas:

  • Medicinal Chemistry: As a precursor to novel sulfonamides, it is used to synthesize inhibitors for various enzymes (e.g., carbonic anhydrases, kinases) and receptor modulators. The chloro and fluoro groups provide handles for tuning steric and electronic properties to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[4][12]

  • Agrochemicals: The sulfonamide and sulfonate motifs are present in many herbicides and pesticides. The specific halogenation pattern can enhance the potency and selectivity of these agents.

  • Organic Synthesis: It serves as a versatile reagent for activating hydroxyl groups, facilitating a range of subsequent transformations that are otherwise challenging.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and scale.

General Protocol for Sulfonamide Synthesis

This protocol is adapted from standard procedures for the synthesis of N-substituted sulfonamides.[12]

Objective: To synthesize an N-aryl/alkyl-2-chloro-4-fluorobenzenesulfonamide.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purify 4. Purification & Analysis prep Dissolve Amine & Base in DCM at 0 °C react Add Sulfonyl Chloride Warm to RT, Stir 6-18h prep->react monitor Monitor via TLC react->monitor wash_hcl Wash with 1M HCl monitor->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄), Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for sulfonamide synthesis.

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.

General Protocol for Sulfonate Ester Synthesis

This protocol is based on established methods for the activation of alcohols.[18]

Objective: To convert a primary or secondary alcohol into a 2-chloro-4-fluorobenzenesulfonate ester.

Procedure:

  • Preparation: Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere at 0 °C.

  • Reagent Addition: Add this compound (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred mixture.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Workup and Isolation: Perform an aqueous workup similar to the sulfonamide synthesis (Section 5.1, steps 5-6) to isolate the crude sulfonate ester.

  • Purification: Sulfonate esters can be sensitive to silica gel. Purification is often achieved by recrystallization or careful flash chromatography using a deactivated silica gel if necessary.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its high electrophilicity, driven by the sulfonyl chloride group and augmented by the halogen substituents, allows for efficient and reliable formation of sulfonamides and sulfonate esters. A thorough understanding of its reactivity profile, reaction mechanisms, and handling requirements enables researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

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A Technical Guide to the Solubility of 2-Chloro-4-fluorobenzenesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-fluorobenzenesulfonyl chloride (CFBSC), a critical reagent in contemporary synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes physicochemical principles with practical, field-proven methodologies to facilitate the effective use of this compound in laboratory and process settings.

Introduction: The Synthetic Utility and Physicochemical Profile of CFBSC

This compound is a key building block, primarily utilized for the synthesis of complex sulfonamides, a motif prevalent in a wide array of pharmacologically active molecules. The sulfonyl chloride functional group is highly reactive, serving as a potent electrophile for coupling with amines and other nucleophiles.

The success of any synthetic transformation involving CFBSC is fundamentally tied to its behavior in solution. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for optimizing reaction kinetics, controlling stoichiometry, simplifying purification processes, and ensuring reaction scalability. The choice of solvent dictates the rate and outcome of the reaction, making solubility data a cornerstone of rational process design.

This compound is a low-melting solid or a clear yellow liquid after melting, a characteristic that influences its handling and dissolution.[1][2] Its reactivity, particularly with moisture, necessitates careful handling and the use of anhydrous solvents to prevent decomposition and the formation of the corresponding sulfonic acid.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85958-57-2[4]
Molecular Formula C₆H₃Cl₂FO₂S[1]
Molecular Weight 229.06 g/mol [4]
Melting Point 27-31 °C[4]
Boiling Point 243-244 °C (lit.)[1]
Density 1.569 g/mL at 25 °C (lit.)[1]
Appearance Clear yellow liquid after melting[1][2]

Solubility Profile: A Dichotomy of High Solubility and High Reactivity

The solubility of CFBSC is governed by the interplay between its molecular structure and the properties of the solvent. The presence of the polar sulfonyl chloride group and halogen atoms on the aromatic ring results in a molecule with a significant dipole moment, favoring dissolution in polar solvents. However, the high electrophilicity of the sulfonyl chloride moiety also makes it susceptible to nucleophilic attack, particularly from protic solvents.

High Solubility in Aprotic Solvents

CFBSC exhibits excellent solubility in a wide range of aprotic organic solvents. These solvents possess sufficient polarity to solvate the molecule effectively but lack the reactive protons that would lead to its decomposition. This makes them the ideal choice for conducting reactions with CFBSC.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent choices due to their ability to dissolve CFBSC readily without reacting.

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are suitable solvents, offering good solvating power.

  • Esters: Ethyl acetate is another compatible solvent commonly used.

  • Polar Aprotic Solvents: Solvents like acetone, N,N-Dimethylformamide (DMF), and acetonitrile are effective at dissolving CFBSC. However, their higher polarity and potential for side reactions with highly reactive intermediates should be considered.

The selection of an aprotic solvent is a critical experimental choice driven by the need to maintain the integrity of the sulfonyl chloride functional group for the desired synthetic transformation.[5]

Reactivity and Immiscibility with Protic Solvents

A defining characteristic of sulfonyl chlorides is their reactivity with protic solvents.

  • Water: CFBSC reacts violently with water, undergoing rapid hydrolysis to form 2-chloro-4-fluorobenzenesulfonic acid and hydrochloric acid.[3] This is a critical safety consideration, as the reaction can be exothermic and liberates toxic gas.[3] Consequently, CFBSC is considered insoluble in water for practical purposes.

  • Alcohols: Similarly, alcohols such as methanol and ethanol will react via alcoholysis to produce the corresponding sulfonate esters. This reactivity precludes their use as inert solvents for reactions involving CFBSC.

This reactivity profile is analogous to other sulfonyl chlorides, where the primary consideration is the avoidance of nucleophilic solvents that can degrade the starting material.[6][7]

Table 2: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dichloromethane, Chloroform, THF, Acetone, Ethyl AcetateSoluble Good polarity match for solvation without chemical reaction.
Nonpolar Aromatic Toluene, BenzeneModerately Soluble Aromatic ring allows for some interaction, but polarity mismatch limits high solubility.
Nonpolar Aliphatic Hexane, CyclohexaneSlightly Soluble to Insoluble Significant polarity mismatch between the polar solute and nonpolar solvent.
Polar Protic Water, Methanol, EthanolReactive / Insoluble Rapid reaction (hydrolysis/alcoholysis) leads to decomposition of the solute.

Experimental Protocol for Solubility Determination

While qualitative assessments are useful, quantitative data is often required for process optimization. The following protocol outlines a reliable gravimetric method for determining the equilibrium solubility of CFBSC in a chosen anhydrous solvent.[8] This protocol is designed as a self-validating system, ensuring accuracy through careful control of experimental parameters.

Safety Precautions
  • Corrosive Hazard: CFBSC is corrosive and causes severe skin burns and eye damage.[3]

  • Moisture Sensitivity: It reacts violently with water.[3]

  • Personal Protective Equipment (PPE): All manipulations must be performed in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9]

Methodology
  • Preparation:

    • Dry all glassware (e.g., vials, stir bars, filtration apparatus) in an oven at >100 °C overnight and cool in a desiccator.

    • Select a suitable anhydrous organic solvent. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.

  • Equilibration:

    • Add an excess amount of CFBSC to a pre-weighed, dry vial containing a magnetic stir bar. An amount that is clearly more than will dissolve is necessary to ensure saturation.

    • Add a known volume (e.g., 5.0 mL) of the anhydrous solvent to the vial.

    • Seal the vial tightly under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a critical step, as it guarantees that the solution is truly saturated.

  • Separation:

    • After equilibration, cease stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a PTFE filter to avoid precipitating the solute due to temperature changes. This step is crucial to separate the dissolved solute from any remaining solid.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container. Record the exact weight of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature well below the boiling point of CFBSC to prevent loss of the analyte.

    • Place the container with the solid residue in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

    • Cool the container in a desiccator before re-weighing.

  • Calculation:

    • Calculate the mass of the dissolved CFBSC by subtracting the initial weight of the empty container from the final weight.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved CFBSC from the total mass of the solution transferred.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis P1 Add excess CFBSC to tared vial P2 Add known volume of anhydrous solvent P1->P2 P3 Seal under N2/Ar P2->P3 E1 Stir at constant Temp (24-48 hrs) P3->E1 Ensure Saturation S1 Settle excess solid E1->S1 Achieve Equilibrium S2 Withdraw supernatant via syringe filter S1->S2 A1 Weigh saturated aliquot S2->A1 Isolate Saturated Solution A2 Evaporate solvent A1->A2 A3 Dry residue to constant weight A2->A3 A4 Calculate Solubility (mass solute / mass solvent) A3->A4

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a synthetically valuable reagent whose utility is intrinsically linked to its solubility. This guide establishes that the compound is readily soluble in a variety of common anhydrous aprotic solvents, including chlorinated hydrocarbons, ethers, and esters. Conversely, it is reactive and should be considered incompatible with protic solvents like water and alcohols. For applications requiring precise concentration control, the provided gravimetric protocol offers a robust and reliable method for quantitative solubility determination. By adhering to these principles and methodologies, researchers can ensure the safe and effective application of this important chemical intermediate.

References

A Technical Guide to the Safe Handling and Storage of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 85958-57-2) is a key intermediate in synthetic organic chemistry, valued for its role in the construction of complex sulfonamides and other sulfur-containing molecules frequently targeted in drug discovery programs.[1] However, its utility is intrinsically linked to its high reactivity. The sulfonyl chloride functional group is a potent electrophile, rendering the molecule corrosive and highly sensitive to moisture. This guide provides a comprehensive overview of the essential precautions and protocols required for the safe handling and storage of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is not merely procedural; it is a foundational aspect of responsible chemical research.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the specific handling and storage requirements.

PropertyValueReference
CAS Number 85958-57-2[2]
Molecular Formula C₆H₃Cl₂FO₂S[3]
Molecular Weight 229.06 g/mol
Appearance Clear yellow liquid after melting; may be a low-melting solid[2][4]
Melting Point 27-31 °C[2]
Boiling Point 243-244 °C (lit.)[2]
Density 1.569 g/mL at 25 °C (lit.)[2]
Flash Point > 110 °C (> 230 °F) - closed cup
Moisture Sensitivity Highly sensitive to moisture[5][6]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a corrosive material, capable of causing severe skin burns and eye damage.[5] This is not merely a surface-level irritation; the damage is caused by a rapid chemical reaction with biological tissues.

  • GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.

  • Signal Word: Danger.[5]

  • Primary Hazard: H314 - Causes severe skin burns and eye damage.[5]

Causality of Corrosivity: The primary danger of sulfonyl chlorides stems from their vigorous reaction with nucleophiles. Water, present in atmospheric moisture and on biological tissues, readily attacks the electrophilic sulfur atom. This hydrolysis reaction is exothermic and produces hydrochloric acid (HCl) and 2-chloro-4-fluorobenzenesulfonic acid as byproducts.[7] It is the in-situ generation of these strong acids upon contact that leads to immediate and severe chemical burns. The liberation of corrosive HCl gas also poses a significant inhalation hazard.[5][8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. The "Hierarchy of Controls" illustrates this principle, where the most effective measures are implemented first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

3.1 Primary Engineering Controls

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation exposure.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[9]

3.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected carefully for compatibility with this specific chemical class.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[8] Goggles protect against splashes, while the face shield provides an essential secondary layer of protection for the entire face from corrosive materials.

  • Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, ensuring they are regularly inspected for tears or degradation.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][8]

  • Respiratory Protection: For situations with potential for exposure outside of a fume hood (e.g., large spills), a full-face respirator with a combination acid gas and organic vapor cartridge (e.g., Type ABEK) is necessary.

Section 4: Standard Operating Procedure (SOP) for Laboratory Handling

This protocol outlines a standard procedure for dispensing the reagent for use in a chemical reaction.

4.1 Preparation and Pre-Handling Checklist

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Don all required PPE as specified in Section 3.2.

  • Ensure a spill kit containing a non-reactive absorbent material (e.g., dry sand, vermiculite) is readily accessible. Do not use combustible materials like paper towels to clean up spills.

  • Locate the nearest fire extinguisher, safety shower, and eyewash station.

4.2 Step-by-Step Handling Protocol

  • Allow the reagent bottle to equilibrate to ambient temperature before opening to minimize moisture condensation from the air into the bottle.

  • Working entirely within the fume hood, carefully unseal the container. A slight positive pressure of HCl gas may have developed; open the cap slowly.

  • If the material is solid (M.P. 27-31 °C), it may be gently warmed in a water bath to melt before use.

  • Using a clean, dry glass syringe or cannula, draw the required volume of the liquid. The use of moisture-sensitive techniques (e.g., under an inert atmosphere of nitrogen or argon) is highly recommended to preserve the reagent's quality.[10]

  • Dispense the reagent slowly and sub-surface into the reaction mixture, which should ideally be cooled in an ice bath to control the reaction exotherm.

  • Immediately and securely reseal the reagent bottle.

  • Quench any residual reagent in the syringe by slowly adding it to a beaker of a suitable quenching agent, such as a dilute solution of sodium bicarbonate or another weak base, within the fume hood.

4.3 Post-Handling and Decontamination

  • Thoroughly clean all glassware with an appropriate solvent.

  • Wipe down the work surface within the fume hood.

  • Remove PPE carefully, avoiding contact with any potentially contaminated surfaces.

  • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[11]

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

5.1 Recommended Storage Conditions

  • Location: Store in a cool, dry, well-ventilated, dedicated corrosives cabinet.

  • Atmosphere: Due to its high moisture sensitivity, storing the container under an inert atmosphere (nitrogen or argon) is best practice.[10] The container must be kept tightly sealed to prevent moisture ingress.

  • Security: The storage area should be locked to restrict access to authorized personnel only.[8][11]

5.2 Incompatible Materials Isolate this compound from the following materials to prevent violent reactions:

  • Water and Moisture: Reacts vigorously, producing corrosive HCl gas.[7][8]

  • Alcohols and Amines: Reacts exothermically to form esters and sulfonamides, respectively. While often the intended reaction, uncontrolled mixing can be hazardous.

  • Strong Bases (e.g., hydroxides, alkoxides): Can cause rapid and violent decomposition.

  • Strong Oxidizing Agents: May lead to unpredictable and hazardous reactions.[12]

Section 6: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is vital.

6.1 Spill Response

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill with a non-combustible absorbent like dry sand or vermiculite.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution) followed by a water rinse.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately. Alert others to leave the area.[11]

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's emergency response team and inform them of the chemical identity and spill location.

    • Do not re-enter the area until it has been cleared by trained emergency personnel.

6.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention from an ophthalmologist.[8][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[10][8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[8][14]

  • Ingestion: Do NOT induce vomiting due to the severe risk of perforating the esophagus.[10][8] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.[8]

Conclusion

This compound is an indispensable tool for the modern medicinal and materials chemist. Its potent reactivity, the very source of its synthetic utility, also defines its hazard profile. By integrating a deep understanding of its chemical nature with stringent adherence to the principles of engineering controls, personal protection, and emergency preparedness, researchers can safely harness its capabilities to drive scientific innovation.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Sigma-Aldrich. (n.d.). This compound 95.
  • ChemicalBook. (n.d.). This compound | 85958-57-2.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - MSDS.
  • Echemi. (n.d.). 2-CHLORO-4,5-DIFLUOROBENZENESULFONYL CHLORIDE Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • PubChem. (n.d.). 2-Fluorobenzoyl chloride.
  • PubChem. (n.d.). 2-Fluorobenzenesulphonyl chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride.
  • Aarti Industries. (2025). GPS Safety Summary - 2,4-Di Fluoro Chloro Benzene.
  • Alfa Chemistry. (2023). CAS 85958-57-2 this compound.
  • Matrix Scientific. (n.d.). This compound.
  • CymitQuimica. (n.d.). 2-Chloro-4-fluorobenzene-1-sulfonyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Chloro-4-fluorobenzenesulfonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 85958-57-2.
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An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorobenzenesulfonyl chloride, a key reagent in modern organic synthesis, particularly in the development of novel therapeutic agents. This document delves into its core mechanism of action, the influence of its unique substitution pattern on reactivity, and provides practical, field-proven insights for its application in research and development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The presence of both a chloro and a fluoro substituent on the benzene ring of this compound imparts specific electronic properties that modulate its reactivity and can influence the biological activity and pharmacokinetic profile of the resulting sulfonamide derivatives.[2]

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The primary mechanism of action of this compound in the synthesis of sulfonamides is a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride group.

The reaction is initiated by the nucleophilic attack of an amine on the electrophilic sulfur atom. This leads to the formation of a transient tetrahedral intermediate. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid generated in situ. The elimination of the chloride leaving group and a proton from the nitrogen atom then yields the stable sulfonamide product.

The Influence of 2-Chloro and 4-Fluoro Substituents

The chloro and fluoro groups at the 2- and 4-positions of the benzene ring are electron-withdrawing substituents. Their presence significantly impacts the reactivity of the sulfonyl chloride group through inductive and resonance effects. These substituents increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and improved yields compared to unsubstituted or electron-donated benzenesulfonyl chlorides.

The general mechanism can be visualized as follows:

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocols: Synthesis of N-Aryl-2-chloro-4-fluorobenzenesulfonamides

The following is a representative, self-validating protocol for the synthesis of N-aryl sulfonamides using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials
Reagent/SolventPurposeTypical Molar Ratio
This compoundElectrophile1.0 eq
Substituted AnilineNucleophile1.0 - 1.2 eq
Anhydrous Pyridine or TriethylamineBase1.5 - 2.0 eq
Anhydrous Dichloromethane (DCM)Solvent-
1M Hydrochloric Acid (HCl)Work-up-
Saturated Sodium Bicarbonate (NaHCO₃)Work-up-
BrineWork-up-
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent-
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM. The use of anhydrous conditions is critical to prevent the hydrolysis of the sulfonyl chloride.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. Cooling the reaction mixture controls the exothermic nature of the reaction and minimizes side product formation.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Slow addition maintains temperature control and prevents the formation of undesired byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Experimental Workflow A 1. Dissolve Aniline in DCM B 2. Cool to 0°C and Add Base A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. React at Room Temperature (6-18h) C->D E 5. Work-up (Acid/Base Wash) D->E F 6. Dry and Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Pure Sulfonamide G->H

Caption: General experimental workflow for sulfonamide synthesis.

Characterization of Products

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. For a typical N-aryl-2-chloro-4-fluorobenzenesulfonamide, the aromatic protons will appear in the range of δ 7.0-8.0 ppm. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O group, typically found around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

Applications in Drug Discovery and Development

The 2-chloro-4-fluorobenzenesulfonamide scaffold is a key component in the development of various therapeutic agents. For instance, derivatives of fluorobenzenesulfonamides have been investigated as potent inhibitors of the PI3K/mTOR signaling pathway, which is a crucial target in cancer therapy.[3] The specific substitution pattern of this compound allows for fine-tuning of the electronic and steric properties of the resulting molecules to optimize their binding affinity and selectivity for biological targets.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of sulfonamides. Its mechanism of action is centered around a nucleophilic substitution at the sulfonyl sulfur, a reaction that is enhanced by the electron-withdrawing nature of the chloro and fluoro substituents. The provided protocols and characterization guidelines offer a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors, particularly in the pursuit of novel drug candidates. The ability to readily form the sulfonamide linkage, combined with the potential for the unique substitution pattern to confer desirable biological properties, ensures that this compound will continue to be a relevant and important tool in the field of medicinal chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Retrieved from [Link]

  • Deng, M., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing 2-Chloro-4-fluorobenzenesulfonyl Chloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of N-substituted sulfonamides using 2-Chloro-4-fluorobenzenesulfonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. This document provides a robust framework for the efficient synthesis and characterization of novel sulfonamide derivatives, intended to accelerate drug discovery and lead optimization efforts. Included are detailed experimental protocols, mechanistic insights, safety precautions, and characterization guidelines.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents with diverse pharmacological applications, including antibacterial, anticancer, and anti-inflammatory properties. The targeted synthesis of novel sulfonamide derivatives remains a critical endeavor in the pursuit of new and improved therapeutics. This compound is a versatile reagent that allows for the introduction of a uniquely substituted aryl ring, providing a handle to modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target-binding affinity.

Reagent Profile: this compound

PropertyValueReference
CAS Number 85958-57-2
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
Appearance Clear yellow liquid after melting
Melting Point 27-31 °C
Boiling Point 243-244 °C
Density 1.569 g/mL at 25 °C

Scientific Rationale and Reaction Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

The presence of the chloro and fluoro substituents on the benzene ring can influence the reactivity of the sulfonyl chloride. The electron-withdrawing nature of these halogens increases the electrophilicity of the sulfur atom, potentially leading to a faster reaction rate compared to unsubstituted benzenesulfonyl chloride.

Below is a diagram illustrating the general workflow for the synthesis of sulfonamides using this reagent.

G reagents Reagents - this compound - Primary/Secondary Amine - Anhydrous Solvent (e.g., DCM) - Base (e.g., Pyridine) setup Reaction Setup - Dissolve amine and base in solvent - Cool to 0 °C reagents->setup addition Dropwise Addition - Add sulfonyl chloride solution setup->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup Aqueous Workup - Wash with acid, base, and brine reaction->workup purification Purification - Column Chromatography or - Recrystallization workup->purification product Pure Sulfonamide Product purification->product

Caption: General workflow for sulfonamide synthesis.

Experimental Protocols

4.1. General Protocol for the Synthesis of N-Substituted-2-chloro-4-fluorobenzenesulfonamides

This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

4.2. Representative Reactions and Expected Yields

The following table summarizes expected outcomes for the reaction of this compound with various amines under the general protocol.

AmineProductExpected Yield (%)
AnilineN-phenyl-2-chloro-4-fluorobenzenesulfonamide85-95
4-MethoxyanilineN-(4-methoxyphenyl)-2-chloro-4-fluorobenzenesulfonamide80-90
BenzylamineN-benzyl-2-chloro-4-fluorobenzenesulfonamide90-98
Piperidine1-(2-Chloro-4-fluorophenylsulfonyl)piperidine88-96

Characterization and Data Analysis

The structure and purity of the synthesized sulfonamides should be confirmed using a combination of spectroscopic and analytical techniques.

5.1. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-chloro-4-fluorophenyl group and the N-substituent. The sulfonamide N-H proton, if present, will appear as a broad singlet.

    • ¹³C NMR: Characteristic signals for the aromatic carbons and the carbons of the N-substituent will be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretches (asymmetric and symmetric) in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively, and the S-N stretch in the range of 924–906 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized sulfonamide.

5.2. Purity Assessment

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

The following diagram outlines a typical analytical workflow for product verification.

G crude_product Crude Product tlc TLC Analysis (Purity Check) crude_product->tlc purification Purification (Column Chromatography/ Recrystallization) tlc->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) pure_product->nmr ir IR Spectroscopy (Functional Group ID) pure_product->ir ms Mass Spectrometry (Molecular Weight Confirmation) pure_product->ms hplc HPLC Analysis (Quantitative Purity) pure_product->hplc final_characterization Fully Characterized Sulfonamide nmr->final_characterization ir->final_characterization ms->final_characterization hplc->final_characterization

Caption: Analytical workflow for product verification.

Safety Precautions

This compound is a corrosive material and reacts violently with water, liberating toxic gas. It is imperative to handle this reagent with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Handle under an inert atmosphere to prevent reaction with moisture.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Inactive amine (protonated)Ensure the use of a sufficient amount of base to neutralize the generated HCl.
Low reactivity of the amineIncrease reaction temperature or prolong the reaction time.
Impure reagentsUse freshly distilled or purified reagents and anhydrous solvents.
Formation of multiple products Side reactionsCarefully control the reaction temperature; add the sulfonyl chloride slowly.
Di-sulfonylation of a di-functional amineUse a protecting group strategy for one of the amine functionalities.
Difficulty in purification Product co-elutes with starting materialOptimize the solvent system for column chromatography.
Oily product that does not crystallizeAttempt to form a salt of the product or use a different recrystallization solvent system.

Conclusion

The synthesis of sulfonamides using this compound is a reliable and versatile method for generating novel compounds with potential therapeutic applications. By following the detailed protocols and safety guidelines outlined in this document, researchers can efficiently synthesize and characterize a diverse library of sulfonamides, thereby advancing their drug discovery programs

Application Notes and Protocols: 2-Chloro-4-fluorobenzenesulfonyl Chloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. 2-Chloro-4-fluorobenzenesulfonyl chloride emerges as a key building block in this endeavor. Its distinct substitution pattern—a chlorine atom ortho to the sulfonyl chloride and a fluorine atom para—provides a scaffold that can be strategically utilized to fine-tune the physicochemical and pharmacological properties of the resulting sulfonamides. This guide offers an in-depth exploration of the applications and synthetic protocols for this versatile reagent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 85958-57-2[1][2]
Molecular Formula C₆H₃Cl₂FO₂S[1][2]
Molecular Weight 229.06 g/mol [1][2]
Appearance Clear yellow liquid after melting[ChemicalBook]
Melting Point 27-31 °C[1][2]
Boiling Point 243-244 °C (lit.)[1][2]
Density 1.569 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.5550 (lit.)[1][2]
Solubility Reacts with water[3]

The Role of the 2-Chloro and 4-Fluoro Substituents

The specific placement of the chlorine and fluorine atoms on the benzenesulfonyl chloride ring is not arbitrary and offers distinct advantages in medicinal chemistry:

  • Modulation of Electronic Properties: The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This increased reactivity facilitates the nucleophilic attack by amines, often leading to higher yields and faster reaction times in sulfonamide synthesis.

  • Enhanced Binding Interactions: The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can participate in crucial interactions with biological targets such as enzymes and receptors. This can lead to improved binding affinity and selectivity of the final drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes. Incorporating fluorine can thus block metabolic pathways, leading to an increased half-life and improved pharmacokinetic profile of the drug.

  • Lipophilicity and Bioavailability: Halogen atoms, particularly chlorine, can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and improve its bioavailability. The interplay between the chloro and fluoro groups allows for a fine-tuning of this property.

Synthetic Protocol: General Procedure for N-Arylsulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most common method for the synthesis of the corresponding sulfonamides. The following is a robust, general protocol that can be adapted for a variety of amine substrates.

Diagram of the General Synthetic Workflow

Sulfonamide Synthesis Workflow General Workflow for N-Arylsulfonamide Synthesis reagents Dissolve Amine in Aprotic Solvent (e.g., DCM, THF) cooling Cool to 0 °C (Ice Bath) reagents->cooling base_add Add Base (e.g., Pyridine, TEA) cooling->base_add sulfonyl_chloride_add Add 2-Chloro-4-fluorobenzenesulfonyl Chloride Solution Dropwise base_add->sulfonyl_chloride_add reaction Warm to Room Temperature and Stir (6-18 h) sulfonyl_chloride_add->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pure N-Aryl-2-chloro-4- fluorobenzenesulfonamide purification->product

Caption: A generalized workflow for the synthesis of N-arylsulfonamides.

Detailed Experimental Protocol

This protocol is adapted from established methods for sulfonamide synthesis.[4]

Materials:

  • This compound (1.0 eq)

  • Substituted primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.

Application in the Synthesis of Novel Antibacterial Agents

A practical example of the utility of this compound is found in the synthesis of novel antibacterial compounds. A patent describes its use in the preparation of a key intermediate for more complex antibacterial agents.[5]

Synthetic Scheme: Preparation of a Key Intermediate

Antibacterial Intermediate Synthesis Synthesis of an Antibacterial Intermediate start This compound + Amine Precursor reaction Reaction in the presence of a base (e.g., Pyridine in DCM) start->reaction intermediate N-Substituted-2-chloro-4- fluorobenzenesulfonamide Intermediate reaction->intermediate further_synthesis Further synthetic modifications to introduce pharmacophoric groups intermediate->further_synthesis final_product Novel Antibacterial Compound further_synthesis->final_product

Caption: Pathway for synthesizing novel antibacterial agents.

This synthetic route highlights how this compound can be readily incorporated into a molecular scaffold, which is then further elaborated to produce a final drug candidate with potential therapeutic applications. The presence of the 2-chloro-4-fluorophenylsulfonamide moiety in the final molecule is intended to contribute to its overall biological activity and pharmacokinetic properties.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[1][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. It reacts with water, so all glassware and solvents should be dry.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique substitution pattern allows for the synthesis of a diverse range of sulfonamides with potentially enhanced biological activity and favorable pharmacokinetic profiles. The straightforward and high-yielding nature of its reactions with amines, coupled with the strategic advantages conferred by the chloro and fluoro substituents, ensures its continued importance in the discovery and development of new therapeutic agents. The protocols and information provided herein serve as a comprehensive guide for researchers looking to leverage the potential of this important synthetic tool.

References

Application Note & Protocol: Strategic Derivatization of Amines with 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Derivatization

In the landscape of pharmaceutical research and drug development, the precise modification and analysis of amine-containing molecules is a frequent and critical task. Amines are ubiquitous in bioactive compounds, but their inherent properties can present challenges for detection, purification, and optimization of pharmacokinetic profiles. Chemical derivatization serves as a powerful strategy to overcome these hurdles by covalently modifying the amine group to enhance detectability, improve chromatographic behavior, or install new functionalities.[1][2]

The formation of a sulfonamide is a classic and robust method for amine derivatization.[3] Sulfonamides are a cornerstone functional group in medicinal chemistry, found in a wide array of approved drugs, where they often act as bioisosteres for carboxylic acids, improving metabolic stability and binding affinity.[4][5] This application note provides a comprehensive guide to the use of 2-Chloro-4-fluorobenzenesulfonyl chloride, a versatile reagent for the derivatization of primary and secondary amines. The resulting N-substituted sulfonamides are not only stable but also uniquely tagged with chloro- and fluoro- substituents, offering significant advantages for both synthesis and analysis.

Reaction Principles and Mechanism

The derivatization of an amine with this compound is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The reaction proceeds through a well-established mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This step forms a transient tetrahedral intermediate.[6]

  • Elimination of Chloride: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically an organic amine like triethylamine or pyridine, is essential. It deprotonates the nitrogen atom to form the stable sulfonamide. Crucially, the base also neutralizes the hydrochloric acid (HCl) generated during the reaction.[3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Caption: Figure 1: Generalized mechanism for sulfonamide formation.

Advantages of this compound as a Derivatizing Agent

The choice of this specific reagent is strategic, offering multiple benefits beyond simple sulfonamide formation:

  • Enhanced Reactivity: The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring increase the electrophilicity of the sulfur atom, often leading to faster and more efficient reactions compared to unsubstituted benzenesulfonyl chloride.

  • Analytical Versatility: The fluorine atom serves as a powerful analytical handle for ¹⁹F NMR spectroscopy , a sensitive and less crowded technique for reaction monitoring and product characterization. It also provides a unique isotopic signature for mass spectrometry (MS) analysis, aiding in the identification of derivatized compounds in complex mixtures.

  • Synthetic Handle: The chlorine atom on the aromatic ring can serve as a site for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of more complex molecules and chemical libraries.

  • Crystallinity: Sulfonamides are typically crystalline solids, which facilitates purification by recrystallization and characterization by X-ray crystallography.[3]

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the derivatization of a generic primary or secondary amine.

Safety and Handling Precautions
  • Corrosive: this compound is corrosive and causes severe skin burns and eye damage.[7][8] It is also a lachrymator. Always handle this reagent in a certified chemical fume hood.

  • Moisture Sensitive: The reagent reacts violently with water, releasing toxic HCl gas.[8] Use anhydrous solvents and techniques, and store the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7]

Materials and Reagents
  • Primary or Secondary Amine

  • This compound (CAS 85958-57-2)[9]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flasks, magnetic stir bars, septa, and needles/syringes

  • Ice bath

Step-by-Step Derivatization Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 eq).

    • Dissolve the amine in anhydrous DCM (5-10 mL).

    • Add triethylamine (2.1 mmol, 2.1 eq) to the solution via syringe. Causality: The excess base ensures complete neutralization of the generated HCl and helps drive the reaction to completion.[10]

    • Cool the flask to 0 °C using an ice bath. Causality: Cooling is critical to control the initial exothermic reaction and minimize the formation of potential side products.

  • Reagent Addition:

    • In a separate dry vial, dissolve This compound (1.1 mmol, 1.1 eq) in anhydrous DCM (3-5 mL).

    • Slowly add the sulfonyl chloride solution to the stirred, cooled amine solution dropwise via syringe over 15-20 minutes. Causality: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL) (optional, to remove excess base), saturated aqueous NaHCO₃ (2 x 15 mL), and finally, brine (1 x 15 mL). Causality: The bicarbonate wash removes any remaining acidic species, and the brine wash helps to remove residual water from the organic layer.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

    • Combine the pure fractions and remove the solvent to yield the final N-substituted-2-chloro-4-fluorobenzenesulfonamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Workflow

Typical Reaction Parameters
ParameterValue/ConditionRationale
Amine Stoichiometry 1.0 equivalentLimiting Reagent
Sulfonyl Chloride 1.05 - 1.2 equivalentsEnsures complete consumption of the amine.
Base (Et₃N) 1.5 - 2.1 equivalentsNeutralizes HCl byproduct and drives the reaction.[3][10]
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvent to prevent reaction with the sulfonyl chloride.[11]
Temperature 0 °C to Room TemperatureControls exothermicity and prevents side reactions.
Reaction Time 2 - 16 hoursSubstrate-dependent; monitored by TLC or LC-MS.
Typical Yield 70 - 95%Dependent on amine nucleophilicity and steric hindrance.
Experimental Workflow Diagram

Caption: Figure 2: Step-by-step workflow from setup to final product.

Applications in Research and Drug Development

The sulfonamides synthesized using this protocol have broad applicability:

  • Medicinal Chemistry: They serve as key intermediates or final active pharmaceutical ingredients (APIs). The sulfonamide group is present in diuretics, anticonvulsants, and anti-inflammatory agents.[12]

  • Analytical Standards: The stable, crystalline derivatives are ideal for use as analytical standards for the quantification of amines in complex biological or environmental samples using techniques like HPLC or GC.[1]

  • Fragment-Based Drug Discovery: The 2-chloro-4-fluorobenzenesulfonyl moiety can be used as a fragment to screen against biological targets, with the halogen atoms providing vectors for library elaboration.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Poor quality (wet) solvent or reagents.2. Amine is non-nucleophilic (e.g., highly hindered or electron-deficient).3. Insufficient base.1. Use freshly distilled/anhydrous solvents and fresh reagents.2. Increase reaction temperature or use a more forcing solvent (e.g., DMF); consider a different synthetic route.3. Ensure at least 1.5 equivalents of base are used.
Multiple Products 1. Reaction was run at too high a temperature.2. For primary amines, potential for bis-sulfonylation if excess sulfonyl chloride is used.1. Maintain cooling at 0 °C during addition and warm slowly.2. Use the amine as the slight excess reagent, or add the sulfonyl chloride very slowly.
Difficult Purification 1. Product is co-eluting with starting material or byproducts.2. Streaking on TLC plate.1. Try a different solvent system for column chromatography (e.g., switch from ethyl acetate/hexanes to DCM/methanol).2. Add a small amount of triethylamine (0.5%) or acetic acid (0.5%) to the chromatography eluent to improve peak shape.

References

  • B. D. S. Davi, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • J. A. MacLeod, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • S. K. Guchhait, et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • M. E. T. H. El-Sayed, et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Wikipedia. Sulfonamide. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available at: [Link]

  • S. Chen, et al. (2010). Anthraquinone-2-sulfonyl chloride: A new versatile derivatization reagent - synthesis mechanism and application for analysis of amines. ResearchGate. Available at: [Link]

  • Wikipedia. Hinsberg reaction. Available at: [Link]

Sources

Application Notes and Protocols for N-arylsulfonylation with 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the N-arylsulfonylation of primary and secondary amines using 2-chloro-4-fluorobenzenesulfonyl chloride. N-arylsulfonamides are a cornerstone structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] The specific electronic properties imparted by the chloro and fluoro substituents on the benzenesulfonyl chloride reagent make it a valuable building block for the synthesis of novel therapeutic candidates. This document is intended for researchers, medicinal chemists, and process development scientists, offering a robust framework for reaction execution, optimization, and product characterization, grounded in established chemical principles.

Introduction: The Significance of the Sulfonamide Bond

The sulfonamide functional group (R-SO₂-NR'R'') is a bioisostere of the amide bond, offering key advantages in drug design, including enhanced metabolic stability, increased water solubility, and unique hydrogen bonding capabilities.[3][4] These properties have led to the widespread use of sulfonamides in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents.[5][6]

The most common and reliable method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[7][8][9] This nucleophilic substitution reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[8] The choice of this compound as the electrophile introduces specific steric and electronic features into the final molecule, which can be crucial for modulating biological activity and pharmacokinetic properties. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the sulfur atom, promoting a more facile reaction.

Reaction Mechanism and Key Parameters

The N-arylsulfonylation reaction proceeds through a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide product.

Mechanistic Pathway

The reaction can be visualized as a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the this compound.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, expelling the chloride leaving group. A base then removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the neutral sulfonamide.

Caption: General mechanism of N-arylsulfonylation.

Critical Reaction Parameters

The success and efficiency of the N-arylsulfonylation are governed by several key parameters that must be carefully controlled.

ParameterRecommended Choice(s)Rationale and Expert Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. DCM is a common choice due to its inertness and ease of removal. THF can be beneficial for substrates with lower solubility.
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is crucial to neutralize the HCl generated in situ. Pyridine can also act as a nucleophilic catalyst. An excess of the base (1.5-2.0 equivalents) is typically used to drive the reaction to completion.[8][9]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control the initial exotherm, especially during the addition of the highly reactive sulfonyl chloride.[6] The reaction is then typically allowed to warm to room temperature to ensure complete conversion.
Stoichiometry Amine (1.0-1.2 eq.), Sulfonyl Chloride (1.0 eq.), Base (1.5-2.0 eq.)A slight excess of the amine can be used to ensure full consumption of the more valuable sulfonyl chloride. However, for precious amines, the sulfonyl chloride can be used in slight excess.
Workup Aqueous Acid Wash (e.g., 1M HCl), Aqueous Base Wash (e.g., sat. NaHCO₃), Brine WashThe acid wash removes excess amine and the organic base. The base wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic impurities. The brine wash removes residual water before drying.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-4-fluorobenzenesulfonamide

This protocol provides a representative procedure for the synthesis of a model N-arylsulfonamide.

Materials and Reagents
  • This compound (CAS: 85958-57-2)[10][11]

  • Benzylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 equivalents). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[6]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-chloro-4-fluorobenzenesulfonamide.

Characterization of N-Arylsulfonamides

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a characteristic N-H proton signal (often a broad singlet), along with signals corresponding to the aromatic and aliphatic protons of the amine and the 2-chloro-4-fluorophenyl group.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule. The carbon attached to the sulfonyl group will appear in the aromatic region.[12][13]
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product.[13]
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), and the asymmetric and symmetric S=O stretches (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively).[13]

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. [11][14] It causes severe skin burns and eye damage.[14] It reacts violently with water, liberating toxic gas.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[14]

  • Moisture Sensitivity: Use anhydrous solvents and techniques to prevent hydrolysis of the sulfonyl chloride.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive amine (e.g., protonated).Ensure the use of a free base amine. If starting from a salt, add an additional equivalent of base to neutralize it.
Decomposed sulfonyl chloride.Use fresh or properly stored this compound. Protect from moisture.
Formation of Multiple Byproducts Reaction temperature too high.Maintain the recommended temperature profile, especially during the addition of the sulfonyl chloride.
Presence of water in the reaction.Use anhydrous solvents and reagents.
Difficulty in Purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The N-arylsulfonylation of amines with this compound is a robust and versatile method for the synthesis of a diverse range of sulfonamides. By carefully controlling the reaction parameters and adhering to the outlined protocol, researchers can efficiently generate these valuable compounds for applications in drug discovery and materials science. The principles and procedures detailed in this guide provide a solid foundation for the successful execution and adaptation of this important chemical transformation.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
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  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
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  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]

  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

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  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Retrieved from [Link]

  • Organophotocatalyzed Alkyl/Arylsulfonylation of Vinylcyclopropanes. PubMed. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. Retrieved from [Link]

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.
  • Discovery, Scope, and Limitations of an N ‐Dealkylation/ N ‐Arylation of Secondary Sulfonamides under Chan−Lam Conditions. Semantic Scholar. Retrieved from [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Semantic Scholar. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Chloro-4-fluorobenzenesulfonyl Chloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-fluorobenzenesulfonyl chloride, a pivotal reagent in modern medicinal chemistry. We dissect its role as a versatile building block for creating complex bioactive molecules, with a primary focus on the synthesis of sulfonamide-containing compounds. The unique substitution pattern of this reagent—featuring a reactive sulfonyl chloride group and strategically placed chlorine and fluorine atoms—offers chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document furnishes detailed protocols, explains the causality behind experimental choices, and illustrates its application in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy.

Introduction: A Multifunctional Building Block in Drug Discovery

This compound (CAS No: 85958-57-2) has emerged as a reagent of significant interest for researchers in pharmaceutical and agrochemical development.[1][2][3][4][5][6] Its utility is anchored in the highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an excellent electrophile for forging stable sulfonamide bonds with primary and secondary amines.[7][8]

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutics, including antibacterial agents, diuretics, and enzyme inhibitors.[8][9] The strategic placement of halogen atoms on the phenyl ring of this compound is a key design element. The fluorine and chlorine substituents significantly influence the resulting molecule's:

  • Lipophilicity: Affecting cell membrane permeability and bioavailability.[10]

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and prolonging the drug's half-life.[10]

  • Binding Affinity: The halogens can participate in crucial interactions (e.g., halogen bonding) with target proteins, enhancing potency and selectivity.

Consequently, this reagent is frequently employed in the synthesis of advanced therapeutic agents, particularly for diseases like cancer.[]

The Core Reaction: Sulfonamide Bond Formation

The primary application of this compound is the synthesis of N-substituted sulfonamides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a robust sulfonamide linkage. The reaction cogenerates one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[7]

Caption: General reaction for N-substituted sulfonamide synthesis.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-chloro-4-fluorobenzenesulfonamides

This protocol provides a robust and widely applicable method for synthesizing a variety of sulfonamides using conventional heating.

A. Materials

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., a substituted aniline) (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

B. Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the selected amine (1.1 eq). Dissolve it in a minimal amount of anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Causality Note: This reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

    • Causality Note: The acid wash removes the excess base and any unreacted amine. The bicarbonate wash neutralizes any remaining HCl and hydrolyzes any unreacted sulfonyl chloride to its water-soluble sulfonic acid salt.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purify Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Add Base (e.g., Pyridine) prep1->prep2 prep3 Dropwise Addition of 2-Chloro-4-fluorobenzenesulfonyl chloride Solution prep2->prep3 react1 Warm to Room Temp Stir for 6-18h prep3->react1 react2 Monitor by TLC react1->react2 workup1 Dilute with DCM react2->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry (MgSO₄) & Concentrate workup4->workup5 purify1 Column Chromatography or Recrystallization workup5->purify1

Caption: Experimental workflow for sulfonamide synthesis.

Application Focus: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of targeted therapeutics.[12] The sulfonamide moiety is a key structural feature in numerous kinase inhibitors, often playing a vital role in binding to the kinase active site.[13]

This compound is particularly relevant in the synthesis of analogs of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of metastatic melanoma.[14][15][16] The N-(substituted phenyl)benzenesulfonamide core is central to the activity of these molecules. By using this compound, medicinal chemists can readily synthesize novel analogs to explore structure-activity relationships (SAR), improve potency, and overcome drug resistance.[15][16]

Protocol 2: Synthesis of a Core Precursor for a Vemurafenib Analog

This protocol details the synthesis of N-(4-aminophenyl)-2-chloro-4-fluorobenzenesulfonamide, a versatile intermediate that can be further elaborated into more complex kinase inhibitors.

A. Reaction Scheme The reaction involves coupling this compound with p-phenylenediamine. Due to the two amino groups on the diamine, careful control of stoichiometry is required to favor monosulfonylation.

B. Procedure

  • Setup: In a 250 mL flask, dissolve p-phenylenediamine (3.0 eq) in anhydrous THF (100 mL). The large excess of the diamine minimizes the formation of the disulfonylated byproduct.

  • Addition: Cool the solution to 0 °C. Prepare a solution of this compound (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the diamine solution over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (150 mL).

    • Wash the organic solution with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to isolate the desired monosulfonylated product.

C. Expected Data & Characterization

The following table summarizes typical quantitative data for this synthesis.

ParameterValueNotes
Molecular Formula C₁₂H₉ClFN₂O₂S-
Molecular Weight 314.73 g/mol -
Typical Yield 65-75%Dependent on purification efficiency.
Appearance Off-white to light brown solid-
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, SO₂NH)Chemical shifts are approximate.
δ ~7.8-8.0 (m, 2H, Ar-H)
δ ~7.4-7.6 (m, 1H, Ar-H)
δ ~6.8 (d, 2H, Ar-H ortho to NH₂)
δ ~6.5 (d, 2H, Ar-H ortho to N-SO₂)
δ ~5.1 (s, 2H, NH₂)Broad singlet, exchanges with D₂O.

Conclusion

This compound is a high-value reagent that provides an efficient and reliable route to complex sulfonamide-based bioactive molecules. Its distinct halogenation pattern allows for fine-tuning of molecular properties essential for drug efficacy. The protocols detailed herein offer a validated framework for researchers to employ this building block in their synthetic campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Adherence to the described methodologies and an understanding of the underlying chemical principles will enable the successful synthesis of diverse compound libraries for drug discovery and development.

References

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  • UCL Discovery. (2011). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. [Link]

  • Google Patents.
  • Weissleder, R., et al. (2016). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]

  • ResearchGate. (2020). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • Pharmaffiliates. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

  • PubMed. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • Google Patents.
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  • PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]

  • Digital Commons @ USF. (2012). Synthesis of[1][7][]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. [Link]

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  • PubMed. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. [Link]

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Applications of 2-Chloro-4-fluorobenzenesulfonyl Chloride in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Reagent

In the landscape of modern organic synthesis, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials. 2-Chloro-4-fluorobenzenesulfonyl chloride stands out as a pivotal building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. Its sulfonyl chloride moiety serves as a highly reactive electrophilic center, primarily for the formation of sulfonamides, while the chloro and fluoro substituents on the aromatic ring provide opportunities for further functionalization and modulation of physicochemical properties.

This comprehensive guide delves into the multifaceted applications of this compound, providing detailed application notes and robust protocols for its use in key synthetic transformations. We will explore its role in the synthesis of biologically active sulfonamides, its utility in the construction of heterocyclic systems, and its emerging potential as a linker in bioconjugate chemistry. Beyond mere procedural descriptions, this document aims to provide a deeper understanding of the underlying chemical principles, empowering researchers to harness the full synthetic potential of this versatile reagent.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 85958-57-2[1]
Molecular Formula C₆H₃Cl₂FO₂S[1]
Molecular Weight 229.06 g/mol [1]
Appearance Clear yellow liquid after melting[2]
Melting Point 27-31 °C[1]
Boiling Point 243-244 °C (lit.)[1]
Density 1.569 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.5550 (lit.)[1]
Hazard Codes C (Corrosive)
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]

Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[3] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Core Application: The Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary and secondary amines is its most prominent application, yielding a diverse array of N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.

Mechanistic Rationale: Nucleophilic Attack at the Sulfonyl Center

The underlying mechanism involves a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This addition forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Mechanism of Sulfonamide Formation.

Application in Medicinal Chemistry: Synthesis of Bioactive Molecules

The 2-chloro-4-fluorobenzenesulfonamide scaffold is a privileged structure in drug discovery. The chloro and fluoro substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Kinase Inhibitors: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, crucial for binding to the hinge region of many kinases. For instance, analogs of the BRAF inhibitor vemurafenib have been synthesized incorporating substituted benzenesulfonamides.[4][5][6][7][8]

  • COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors often feature a diaryl heterocyclic core with a sulfonamide or methylsulfone substituent. The 2-chloro-4-fluorophenyl group can be incorporated to fine-tune the selectivity and potency of these anti-inflammatory agents.[9][10][11][12][13]

  • PI3K/mTOR Inhibitors: Dual PI3K/mTOR inhibitors are promising anticancer agents. A notable example is the discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent inhibitor for the treatment of acute myeloid leukemia.[14][15]

Protocol 1: General Synthesis of an N-Aryl-2-chloro-4-fluorobenzenesulfonamide

This protocol provides a robust method for the synthesis of a representative N-aryl sulfonamide, a common scaffold in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-chloro-4-fluorobenzenesulfonamide.

Application in Heterocyclic Synthesis

Beyond simple sulfonamide formation, this compound is a valuable reagent for the construction of sulfur-containing heterocyclic compounds. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Benzothiadiazine Derivatives

Benzothiadiazine derivatives are known to exhibit a range of biological activities, including diuretic, antihypertensive, and anticancer properties. The synthesis of these heterocycles can be achieved through the reaction of 2-aminobenzenesulfonamides with various reagents. This compound can be used to prepare the necessary sulfonamide precursor.

Benzothiadiazine Synthesis SulfonylChloride This compound Sulfonamide N-(2-aminophenyl)-2-chloro-4-fluorobenzenesulfonamide SulfonylChloride->Sulfonamide Aniline 2-Aminoaniline Aniline->Sulfonamide Carbonyl Aldehyde/Ketone CyclizedProduct Benzothiadiazine derivative Carbonyl->CyclizedProduct Cyclization Sulfonamide->CyclizedProduct

Caption: General workflow for benzothiadiazine synthesis.

Protocol 2: Synthesis of a Benzothiadiazine Precursor

This protocol outlines the synthesis of the key sulfonamide intermediate required for the subsequent cyclization to form a benzothiadiazine ring system.

Materials:

  • This compound (1.0 eq)

  • 2-Aminoaniline (1.0 eq)

  • Anhydrous pyridine (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 2-aminoaniline (1.0 eq) in anhydrous THF, add anhydrous pyridine (2.5 eq) at 0 °C under an inert atmosphere.

  • Sulfonyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield N-(2-aminophenyl)-2-chloro-4-fluorobenzenesulfonamide.

Emerging Applications

The utility of this compound extends beyond traditional sulfonamide and heterocyclic synthesis. Its unique electronic and steric properties open doors to more advanced applications.

Use as a Protecting Group

The sulfonylation of amines can serve as a protection strategy in multi-step syntheses. The resulting sulfonamide is generally stable to a wide range of reaction conditions. While not as common as Boc or Cbz protecting groups in peptide synthesis, the use of arylsulfonyl chlorides for amine protection is a viable strategy, particularly when orthogonality is required.[16][17][18][19] Deprotection can often be achieved under reductive conditions.

Role as a Linker in Bioconjugation

In the field of drug delivery, particularly for antibody-drug conjugates (ADCs), linkers play a critical role in connecting the targeting antibody to the cytotoxic payload. While specific examples utilizing this compound are not yet widespread in the literature, the principles of linker chemistry suggest its potential. A sulfonamide linkage can be formed by reacting the sulfonyl chloride with an amine-functionalized payload or antibody. The stability of the sulfonamide bond is a key consideration in linker design. Furthermore, the chloro and fluoro substituents could be exploited for further "click" chemistry modifications to attach the linker to the other component of the conjugate.[20][21][22]

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its primary application in the synthesis of N-substituted sulfonamides has had a significant impact on medicinal chemistry, enabling the creation of a vast array of biologically active compounds. Its utility in constructing complex heterocyclic systems further underscores its importance as a key building block.

As the demand for more sophisticated and targeted therapeutics and materials continues to grow, the applications of this compound are poised to expand. Future research will likely focus on exploiting the unique reactivity of its chloro and fluoro substituents for novel cross-coupling reactions and late-stage functionalization. Its potential as a component in cleavable and non-cleavable linkers for bioconjugation also represents an exciting avenue for exploration. By understanding the fundamental principles of its reactivity and leveraging the detailed protocols provided in this guide, researchers can continue to unlock the full synthetic potential of this valuable reagent.

References

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health. Available at: [Link]

  • N-(PYRIDIN-2-YL)PYRIDINE-SULFONAMIDE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE. European Patent Office. Available at: [Link]

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed. Available at: [Link]

  • N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Fluorinated Building Blocks. American Elements. Available at: [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Available at: [Link]

  • Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. PubMed. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health. Available at: [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. Available at: [Link]

  • Process for preparing 2-chloro-4-fluorophenol. Google Patents.
  • Design and Synthesis of Novel Fluorescently Labeled Analogs of Vemurafenib targeting MKK4. eRepo. Available at: [Link]

  • Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. PubMed. Available at: [Link]

  • The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. PubMed. Available at: [Link]

  • N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. ResearchGate. Available at: [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. National Institutes of Health. Available at: [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health. Available at: [Link]

  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]

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  • some more reactions of phenol. Chemguide. Available at: [Link]

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Application Notes & Protocols: Strategic Use of Sulfonyl Chlorides for Amine Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the diverse array of amine protecting groups, sulfonamides, formed by the reaction of amines with sulfonyl chlorides, offer a unique combination of stability and selective reactivity. This guide provides an in-depth exploration of the strategic application of sulfonyl chlorides for amine protection, focusing on the underlying chemical principles, field-tested protocols, and comparative analysis of commonly employed sulfonyl groups. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the selection and implementation of sulfonyl-based amine protection strategies.

Introduction: The Role and Significance of Sulfonamide Protecting Groups

Amines are ubiquitous functional groups, but their inherent nucleophilicity and basicity often interfere with desired chemical transformations elsewhere in a molecule. Protecting groups serve as temporary masks, rendering the amine inert to specific reaction conditions. Sulfonamides are particularly valued for their exceptional stability across a wide pH range, including strongly acidic and basic conditions, and their resistance to many oxidizing and reducing agents. This robustness, however, necessitates specific and often vigorous conditions for their removal, a factor that must be carefully considered during synthetic planning.

The choice of a specific sulfonyl chloride is dictated by the overall synthetic strategy, particularly the required deprotection conditions. This document will focus on three archetypal sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DnsCl), each offering distinct advantages in terms of stability and cleavage methods.

Core Principles of Sulfonamide Formation and Cleavage

The protection of an amine as a sulfonamide proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The deprotection of sulfonamides is more challenging than that of carbamate-based protecting groups (e.g., Boc, Cbz) due to the stability of the S-N bond. Cleavage strategies are varied and depend on the nature of the sulfonyl group. Common methods include reductive cleavage, often using dissolving metals or hydride reagents, and nucleophilic displacement, which is particularly effective for electron-deficient sulfonamides.

Comparative Analysis of Common Sulfonyl Protecting Groups

The selection of a sulfonyl protecting group is a critical decision in synthetic design. The following table summarizes the key characteristics of tosyl, nosyl, and dansyl groups to aid in this selection process.

FeatureTosyl (Ts) Nosyl (Ns) Dansyl (Dns)
Protecting Reagent p-Toluenesulfonyl chloride (TsCl)2-Nitrobenzenesulfonyl chloride (NsCl)5-(Dimethylamino)naphthalene-1-sulfonyl chloride (DnsCl)
Typical Protection Conditions Pyridine, or NaOH/CH2Cl2 (Schotten-Baumann)Pyridine, triethylamine, or NaHCO3 in aprotic solventBiphasic systems with NaHCO3 or K2CO3
Stability Very high; stable to strong acids, bases, and many redox reagents.High; stable to acidic conditions, but susceptible to nucleophiles.High; generally stable under non-reductive conditions.
Primary Deprotection Method Reductive cleavage (e.g., Na/NH3, SmI2, Mg/MeOH).Nucleophilic aromatic substitution (e.g., thiophenol/K2CO3).Reductive cleavage (e.g., Na/NH3).
Key Advantages Extreme stability, low cost of TsCl.Orthogonal to many other protecting groups; mild deprotection conditions.Fluorescent nature allows for easy detection and quantification.
Key Disadvantages Harsh deprotection conditions can limit functional group compatibility.The nitro group can be reduced under certain conditions.Can be more sterically hindering; deprotection is often harsh.
Typical Applications Protection of primary and secondary amines in multi-step synthesis where high stability is required.Solid-phase peptide synthesis, protection of amino acids.Fluorescent labeling of N-terminal amino acids and proteins.

Experimental Protocols and Methodologies

4.1. General Considerations and Safety

Sulfonyl chlorides are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

4.2. Protocol 1: Protection of a Primary Amine using p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the tosylation of benzylamine as a representative example.

  • Reaction: Benzylamine + TsCl → N-Benzyl-4-methylbenzenesulfonamide

  • Reagents and Materials:

    • Benzylamine (1.0 eq)

    • p-Toluenesulfonyl chloride (1.1 eq)

    • Pyridine (as solvent and base)

    • Dichloromethane (CH2Cl2)

    • 1 M HCl

    • Saturated NaHCO3 solution

    • Brine

    • Anhydrous MgSO4

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve benzylamine (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with CH2Cl2.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

4.3. Protocol 2: Protection of a Secondary Amine using 2-Nitrobenzenesulfonyl Chloride (NsCl)

This protocol details the nosylation of piperidine.

  • Reaction: Piperidine + NsCl → 1-(2-Nitrophenyl)sulfonylpiperidine

  • Reagents and Materials:

    • Piperidine (1.0 eq)

    • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Dichloromethane (CH2Cl2)

    • 1 M HCl

    • Saturated NaHCO3 solution

    • Brine

    • Anhydrous Na2SO4

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 in a round-bottom flask.

    • Cool the mixture to 0 °C.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in CH2Cl2 dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Purify the product by flash chromatography.

4.4. Protocol 3: Deprotection of a Nosyl-Protected Amine

The cleavage of a nosyl group is efficiently achieved via nucleophilic aromatic substitution with a thiol.

  • Reaction: N-Nosyl amine + Thiophenol → Amine + 2-(Phenylthio)nitrobenzene

  • Reagents and Materials:

    • Nosyl-protected amine (1.0 eq)

    • Thiophenol (2.0-3.0 eq)

    • Potassium carbonate (K2CO3) (3.0-5.0 eq)

    • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF.

    • Add potassium carbonate (3.0-5.0 eq) and thiophenol (2.0-3.0 eq).

    • Stir the mixture vigorously at room temperature for 1-4 hours. The reaction progress can often be monitored by the appearance of a yellow color from the thiolate byproduct.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer, concentrate, and purify the free amine by chromatography or crystallization.

Mechanistic Insights and Workflow Visualization

To better illustrate the strategic workflows, the following diagrams outline the decision-making process and chemical transformations.

Protection_Deprotection_Workflow cluster_conditions Protection Conditions cluster_deprotection Deprotection Methods start Start: Molecule with Primary/Secondary Amine protect Protect Amine with Sulfonyl Chloride start->protect TsCl TsCl, Pyridine NsCl NsCl, Et3N DnsCl DnsCl, NaHCO3 reaction Further Synthetic Steps (Acid, Base, Redox) deprotect Deprotection of Sulfonamide reaction->deprotect reductive Reductive Cleavage (e.g., Na/NH3 for Ts) nucleophilic Nucleophilic Cleavage (e.g., Thiophenol for Ns) end_product Final Product with Free Amine

Caption: General workflow for amine protection using sulfonyl chlorides.

Nosyl_Deprotection_Mechanism start Nosyl-Amine R-NH-SO2-Ar(NO2) intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack of PhS- reagents Thiophenol (PhSH) + K2CO3 products Free Amine (R-NH2) + PhS-Ar(NO2) intermediate->products Elimination of R-NH-SO2-

Caption: Mechanism of nosyl group cleavage via nucleophilic aromatic substitution.

Conclusion

Sulfonyl chlorides provide a robust and versatile method for the protection of amines. The exceptional stability of the resulting sulfonamide linkage allows for a wide range of subsequent chemical transformations. However, this stability necessitates careful planning for the deprotection step. By understanding the distinct characteristics of different sulfonyl groups, such as the extreme stability of the tosyl group and the mild, orthogonal cleavage of the nosyl group, researchers can strategically employ these protecting groups to streamline complex synthetic routes and achieve their molecular targets with greater efficiency and success.

Application Note: Accelerated Synthesis of Novel Sulfonamides Utilizing Microwave-Assisted Chemistry with 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the use of microwave-assisted synthesis for the rapid and efficient preparation of sulfonamide derivatives from 2-Chloro-4-fluorobenzenesulfonyl chloride. We will explore the fundamental principles of microwave heating in organic synthesis and present a detailed, field-proven protocol for the synthesis of a model sulfonamide. This guide is designed to empower researchers to leverage the benefits of microwave chemistry, including dramatically reduced reaction times, improved yields, and enhanced purity, thereby accelerating the drug discovery and development process.

Introduction: The Strategic Advantage of Microwave Synthesis in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The synthesis of novel sulfonamide libraries is therefore a critical activity in drug discovery. Traditional synthetic methods, however, often involve long reaction times and harsh conditions, creating a bottleneck in the development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating.[3][4] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatic accelerations of reaction rates and cleaner reaction profiles.[5][6] This application note focuses on the application of this powerful technique to reactions involving this compound, a versatile building block for accessing novel sulfonamides with potential biological activity.

The Science Behind Microwave-Assisted Synthesis

Conventional heating methods rely on the slow process of thermal conduction to transfer energy from an external source to the reaction mixture.[7] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules (those with a dipole moment) to align with the rapidly oscillating electric field of the microwave radiation.[5] This rapid reorientation of molecules generates heat efficiently and volumetrically throughout the reaction medium. The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules or polar regions within a molecule attempt to align with the alternating electric field of the microwaves. The rapid changes in the field cause the molecules to rotate, leading to friction and the generation of heat.[3][6]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement. Collisions between these moving ions result in the dissipation of energy as heat.[7][8]

This direct and instantaneous heating mechanism offers several key advantages over conventional methods:

  • Rapid Reaction Times: Reactions that might take hours or even days to complete under conventional heating can often be accomplished in minutes.[9]

  • Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[10]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[6]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to greener chemical processes.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of a Model Sulfonamide

This section provides a detailed, step-by-step protocol for the synthesis of N-benzyl-2-chloro-4-fluorobenzenesulfonamide, a representative example of a sulfonamide that can be prepared from this compound.

Materials and Reagents
  • This compound (CAS: 85958-57-2)[11]

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (Microwave-grade)

  • Microwave reactor vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., flash chromatography)

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 229.06 mg) in 3 mL of acetonitrile.

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 mmol, 117.9 mg, 1.1 eq) followed by the dropwise addition of triethylamine (1.5 mmol, 151.8 mg, 1.5 eq).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the reaction mixture under the conditions specified in the table below.

  • Reaction Monitoring: After the irradiation is complete, cool the vial to room temperature. Monitor the progress of the reaction by TLC to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-chloro-4-fluorobenzenesulfonamide.

Data Presentation: Reaction Parameters and Expected Outcomes
ParameterConditionRationale
Microwave Power 100 - 300 W (variable)To maintain the target temperature.
Temperature 100 °CAccelerates the reaction rate significantly compared to room temperature.
Reaction Time 5 - 15 minutesMicrowave heating drastically reduces the time required for completion.[12]
Pressure Monitored (up to 20 bar)The reaction is performed in a sealed vessel to allow for heating above the solvent's boiling point.
Stirring HighEnsures homogeneous heating and mixing of reagents.
Expected Yield > 85%Microwave synthesis often leads to higher yields due to reduced side reactions.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.

experimental_workflow reagent_prep Reagent Preparation (Sulfonyl Chloride in Acetonitrile) addition Addition of Amine and Base reagent_prep->addition sealing Vial Sealing addition->sealing microwave Microwave Irradiation (100°C, 5-15 min) sealing->microwave monitoring Reaction Monitoring (TLC) microwave->monitoring workup Work-up and Isolation monitoring->workup purification Purification (Flash Chromatography) workup->purification product Pure Sulfonamide Product purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of sulfonamides.

Logical Representation of the Chemical Transformation

The diagram below outlines the general reaction for the synthesis of a sulfonamide from this compound.

reaction_scheme start This compound + R-NH2 reagents + Base (e.g., TEA) + Solvent (e.g., Acetonitrile) conditions Microwave (100°C, 5-15 min) product 2-Chloro-4-fluoro-N-R-benzenesulfonamide conditions->product yields

Caption: General scheme for the sulfonamide synthesis reaction.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for applications in drug discovery and development. The protocol detailed in this application note for the use of this compound demonstrates the power of this technology to rapidly generate novel sulfonamide derivatives in high yield and purity. By adopting these methods, researchers can significantly accelerate their synthetic workflows, enabling the faster identification and optimization of new therapeutic candidates.

References

  • Vertex AI Search. (n.d.). Microwave-Assisted Synthesis in Drug Development - EPCP.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Vertex AI Search. (n.d.). Microwave assisted synthesis.
  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • Berrino, E., & Supuran, C. T. (2018). Advances in microwave-assisted synthesis and the impact of novel drug discovery. Expert Opinion on Drug Discovery, 13(9), 861–873. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Microwave-assisted drug synthesis: Significance and symbolism.
  • ResearchGate. (n.d.). Synthesis of sulfonamides 8–14 via microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. Retrieved from [Link]

  • Gul, H. I., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1013-1020. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Retrieved from [Link]

  • Bentham Science. (n.d.). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Retrieved from [Link]

  • Bouchareb, R., et al. (2023). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Molecules, 28(20), 7085. Retrieved from [Link]

  • Alapafuja, S. O., et al. (2009). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Tetrahedron Letters, 50(51), 7028-7031. Retrieved from [Link]

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Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-fluorobenzenesulfonyl chloride, a critical intermediate in the development of numerous pharmaceutical and agrochemical agents. The protocol detailed herein focuses on a robust and scalable electrophilic aromatic substitution reaction utilizing chlorosulfonic acid. Emphasis is placed on understanding the reaction mechanism, optimizing process parameters for safety and yield, and implementing effective purification and analytical strategies. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

This compound and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The sulfonyl chloride moiety serves as a highly reactive functional group, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related compounds. Many blockbuster drugs, including diuretics, hypoglycemic agents, and anti-inflammatory drugs, feature a sulfonamide functional group, underscoring the importance of reliable and scalable access to their sulfonyl chloride precursors.[1]

The specific substitution pattern of 2-chloro and 4-fluoro imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its downstream derivatives. This application note outlines a detailed, field-proven protocol for the synthesis of this key intermediate, addressing the practical challenges associated with scale-up, such as reaction exothermicity, handling of hazardous reagents, and impurity profiling.

The Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 1-chloro-3-fluorobenzene proceeds via an electrophilic aromatic substitution (EAS) reaction.[1] In this process, chlorosulfonic acid serves as both the solvent and the electrophile source.

Mechanism Overview:

At lower temperatures, chlorosulfonic acid is in equilibrium, generating the highly electrophilic species, chlorosulfonium ion (


).[2]

3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

This electrophile then attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The directing effects of the chloro and fluoro substituents are crucial in determining the regioselectivity of the reaction. Both are ortho-, para-directing groups. The incoming electrophile will preferentially substitute at the position para to the fluorine atom and ortho to the chlorine atom, leading to the desired this compound product.

A critical side reaction is the formation of the corresponding sulfonic acid, which can occur through hydrolysis of the sulfonyl chloride product, especially during the workup phase.[3] Therefore, maintaining anhydrous conditions throughout the reaction and performing a controlled quench are paramount to maximizing the yield of the desired product.[3]

Safety First: Handling Hazardous Reagents

The scale-up synthesis of this compound involves the use of highly corrosive and reactive chemicals, necessitating strict adherence to safety protocols.

Chlorosulfonic Acid (ClSO₃H):

  • Hazards: Chlorosulfonic acid is a strong acid and a powerful dehydrating agent.[4] It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[4][5] Contact with skin and eyes causes severe chemical burns.[4][6][7] Inhalation of its vapors can lead to delayed and severe lung damage.[4][7]

  • Personal Protective Equipment (PPE): Always handle chlorosulfonic acid in a well-ventilated fume hood.[8] Mandatory PPE includes:

    • Chemical splash goggles and a face shield.[8]

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • A flame-resistant lab coat and chemical-resistant apron.[8]

    • Closed-toe shoes.[8]

  • Spill & Emergency Procedures: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate (use with caution due to gas evolution).[6] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Safety showers and eyewash stations must be readily accessible.[6]

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts with water to produce toxic gases (HCl and SO₂).

  • Handling: Similar to chlorosulfonic acid, it should be handled in a fume hood with appropriate PPE.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of 1-chloro-3-fluorobenzene. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[3]

Materials & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
1-Chloro-3-fluorobenzene100 g (0.766 mol)Starting Material
Chlorosulfonic Acid357 g (3.06 mol, 4 equiv.)Reagent & Solvent
Dichloromethane (DCM)500 mLExtraction Solvent
Ice~2 kgQuenching
1 L Jacketed Reactor-Reaction Vessel
Mechanical Stirrer-Agitation
Addition Funnel250 mLControlled Reagent Addition
Thermocouple-Temperature Monitoring
Nitrogen/Argon Inlet-Inert Atmosphere
Scrubber (NaOH solution)-Neutralize HCl gas

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 charge_csa Charge Reactor with Chlorosulfonic Acid cool_csa Cool to 0-5 °C charge_csa->cool_csa add_sm Slowly Add 1-Chloro-3-fluorobenzene (Maintain T < 10 °C) cool_csa->add_sm react Stir at Room Temperature (Monitor by TLC/HPLC) add_sm->react quench Slowly Transfer Reaction Mixture to Ice/Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product 2-Chloro-4-fluorobenzenesulfonyl chloride concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the jacketed reactor with the mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet. Connect the outlet to a scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

  • Charging Reagents: Under a positive flow of nitrogen, charge the reactor with chlorosulfonic acid (357 g).

  • Cooling: Begin stirring and cool the chlorosulfonic acid to 0-5 °C using a circulating chiller.

  • Addition of Starting Material: Slowly add the 1-chloro-3-fluorobenzene (100 g) dropwise via the addition funnel over a period of 1.5-2 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent a dangerous temperature rise. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in ice water, extracting with a small amount of ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Prepare a large beaker or separate reactor with a stirred mixture of crushed ice and water (~2 kg). Causality: Quenching the reaction mixture on ice is a critical step to dissipate the heat of reaction and to precipitate the product while minimizing hydrolysis.[3][9] Slowly and carefully transfer the reaction mixture onto the ice-water slurry with vigorous stirring. The product will precipitate as a solid.

  • Isolation & Extraction:

    • Once the quench is complete, add dichloromethane (500 mL) to the slurry to dissolve the precipitated product.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional portion of dichloromethane (100 mL).

  • Washing & Drying:

    • Combine the organic layers and wash sequentially with cold water (2 x 250 mL) and brine (1 x 250 mL). Causality: Washing removes residual acids and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of dichloromethane.[10]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The final product is a low-melting solid or a clear yellow liquid.[11]

Data and Characterization

Expected Yield and Physical Properties:

ParameterExpected ValueReference
Theoretical Yield175.6 g-
Typical Actual Yield140 - 158 g (80-90%)-
AppearanceClear yellow liquid or low-melting solid[11]
Melting Point28-31 °C[12]
Boiling Point108-110 °C / 0.1 mmHg[12]
Molecular Weight229.06 g/mol [12][13]

Analytical Characterization:

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic aromatic proton signals consistent with the 1,2,4-substitution pattern.

  • ¹⁹F NMR (CDCl₃): A single peak corresponding to the fluorine atom.

  • ¹³C NMR (CDCl₃): Signals corresponding to the six aromatic carbons.

  • GC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To determine the purity profile and quantify any impurities, such as the starting material and the corresponding sulfonic acid.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or slightly increase reaction temperature (e.g., to 30-35 °C). Monitor closely by HPLC.
Hydrolysis of product during workup.Ensure the quench is performed at a low temperature with vigorous stirring. Minimize the time the product is in contact with the aqueous phase.
High Sulfonic Acid Impurity Presence of moisture in reagents or glassware.Use anhydrous reagents and thoroughly dry all equipment.[3]
Quenching temperature too high.Maintain a quench temperature of 0-5 °C.[3]
Dark Product Color Reaction temperature was too high.Strictly control the temperature during the addition of the starting material.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemistry, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers and production chemists can consistently produce this valuable intermediate in high yield and purity. The key to success in scaling up this process lies in the meticulous control of temperature during the exothermic addition and the subsequent quench.

References

  • David R. L., & David M. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
  • Youn, S. W., et al. (2010). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 12(14), 3244–3247.
  • BenchChem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides.
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 807–811.
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). A Novel and Efficient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols. Synlett, 2011(16), 2315-2320.
  • Google Patents. (1985).
  • Veolia North America. (n.d.). Chlorosulfonic Acid.
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • Biscoe, M. R., & MacMillan, D. W. C. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(8), 1781–1783.
  • DuPont. (n.d.). CSA.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of sulfonyl chloride substrate precursors. Tetrahedron Letters, 48(19), 3359–3363.
  • Google Patents. (2004). CN1554644A - One-pot method for preparing p-fluorothiophenol.
  • International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
  • Hu, J., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. The Journal of Organic Chemistry, 87(5), 3328–3336.
  • New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.
  • Guidechem. (n.d.). What is 4-Fluorobenzenesulfonyl chloride and how is it synthesized? - FAQ.
  • Google Patents. (1983).
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (2025). 4-Fluorobenzenesulfonyl chloride | 349-88-2.
  • Katritzky, A. R., et al. (1993). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Journal of Heterocyclic Chemistry, 30(4), 1041-1044.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Rangasamy, S. (2014). How to carry out a sulfonation reaction?.
  • Robinsons Brothers. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Alfa Chemistry. (2023). CAS 85958-57-2 this compound.
  • Fisher Scientific. (2012).
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  • ChemicalBook. (n.d.). This compound | 85958-57-2.
  • Alachem Co., Ltd. (n.d.). 85958-57-2 | this compound.
  • Sigma-Aldrich. (2024).
  • NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.
  • Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Sigma-Aldrich. (n.d.). 1-Chloro-3-fluorobenzene 99 625-98-9.
  • Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.
  • Google Patents. (2022).
  • AnDaChenxiang Chemical Co., Ltd. (n.d.). 1-Chloro-3-fluorobenzene.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 85958-57-2.
  • Organic Syntheses. (1921). Benzenesulfonyl chloride.
  • Chemistry Stack Exchange. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reaction of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a solid with a melting point of 28-31°C and a boiling point of 108-110°C at 0.1 mmHg.[1] It is crucial to note its sensitivity to moisture.[2] The compound will react with water, liberating toxic gases, and is incompatible with bases, amines, and ammonia.[2] Proper storage under an inert atmosphere, such as argon or nitrogen, in a dry, cool, and well-ventilated place is essential to maintain its integrity.[1][2]

PropertyValueSource
CAS Number85958-57-2[1]
Molecular FormulaC6H3Cl2FO2S[1]
Molecular Weight229.06 g/mol [1]
Melting Point28-31 °C[1][3]
Boiling Point108-110 °C / 0.1 mmHg[1]
Density1.569 g/mL at 25 °C[4]
Q2: I am planning a reaction using this compound. What are the general safety precautions I should take?

A2: This compound is corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed.[1] Always handle it in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately and thoroughly with water for several minutes and seek medical attention.[1]

Q3: Can you explain the primary method for synthesizing this compound?

A3: The most common laboratory synthesis involves the chlorosulfonation of 1-chloro-3-fluorobenzene. This reaction typically uses chlorosulfonic acid as the sulfonating and chlorinating agent. The reaction is highly exothermic and requires careful temperature control to prevent the formation of byproducts.

II. Troubleshooting Guide for Synthesis and Reactions

This section provides detailed solutions to specific problems that may arise during the synthesis and subsequent reactions of this compound.

Problem 1: Low Yield During the Synthesis of this compound

Q: My synthesis of this compound from 1-chloro-3-fluorobenzene and chlorosulfonic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this chlorosulfonation reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Insight: The presence of water in the 1-chloro-3-fluorobenzene or chlorosulfonic acid can significantly reduce the yield. Water reacts with chlorosulfonic acid, reducing its effectiveness, and can also promote the hydrolysis of the desired product back to the sulfonic acid.

  • Corrective Action: Ensure your starting materials are anhydrous. Consider distilling 1-chloro-3-fluorobenzene and using freshly opened or properly stored chlorosulfonic acid.

2. Reaction Temperature Control:

  • Insight: This reaction is highly exothermic. If the temperature is not adequately controlled, side reactions, such as the formation of diaryl sulfones, can occur, consuming the starting material and reducing the yield of the desired sulfonyl chloride.

  • Corrective Action: The reaction should be carried out at a low temperature, typically between 0°C and 5°C. Add the 1-chloro-3-fluorobenzene dropwise to the chlorosulfonic acid with vigorous stirring to ensure efficient heat dissipation.

3. Stoichiometry of Reactants:

  • Insight: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of the starting material. Conversely, a large excess can promote side reactions.

  • Corrective Action: A molar ratio of approximately 3 to 4 moles of chlorosulfonic acid per mole of 1-chloro-3-fluorobenzene is generally recommended to drive the reaction to completion while minimizing side product formation.[5]

4. Reaction Time:

  • Insight: The reaction may not have proceeded to completion if the reaction time is too short.

  • Corrective Action: After the addition of the starting material, allow the reaction to stir at a low temperature for a sufficient period (e.g., 2-4 hours) to ensure complete conversion. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.

Experimental Protocol: Optimized Synthesis of this compound
  • Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-salt bath.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (3.5 equivalents). Begin slow, dropwise addition of 1-chloro-3-fluorobenzene (1 equivalent) from the dropping funnel, ensuring the internal temperature is maintained between 0-5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Problem 2: Formation of Diaryl Sulfone Byproduct

Q: I am observing a significant amount of a high-melting point solid in my product, which I suspect is a diaryl sulfone. How can I minimize its formation?

A: The formation of diaryl sulfones is a common side reaction in sulfonation, especially at higher temperatures.

1. Temperature Control is Critical:

  • Insight: The formation of sulfones is more sensitive to temperature than the desired sulfonation.

  • Corrective Action: As mentioned previously, maintain a low reaction temperature (0-5°C) throughout the addition and reaction period.

2. Molar Ratio of Reactants:

  • Insight: A large excess of the sulfonating agent can promote the reaction between the newly formed sulfonyl chloride and another molecule of the starting arene.

  • Corrective Action: Use a minimal excess of chlorosulfonic acid, generally in the range of 3-4 equivalents.

3. Use of a Solvent:

  • Insight: Running the reaction in a suitable inert solvent can help to control the concentration of the reactants and dissipate heat more effectively.

  • Corrective Action: Consider using a halogenated aliphatic hydrocarbon solvent.[5] This can help to suppress side reactions.[5]

Problem 3: Difficulties in Subsequent Reactions (e.g., Sulfonamide Formation)

Q: I have successfully synthesized this compound, but I am facing issues with its reactivity in a subsequent sulfonamide formation reaction. The reaction is sluggish and gives a low yield.

A: Assuming the purity of your sulfonyl chloride is good, issues in subsequent reactions often relate to reaction conditions and reagent quality.

1. Purity and Stability of the Amine:

  • Insight: The amine reactant must be pure and free of moisture. Some amines can be hygroscopic.

  • Corrective Action: Use a freshly opened bottle of the amine or purify it by distillation if necessary.

2. Presence of a Base:

  • Insight: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl), which can protonate the amine, rendering it non-nucleophilic. A base is required to neutralize the HCl produced.

  • Corrective Action: Add a suitable base, such as pyridine or triethylamine, to the reaction mixture. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.

3. Solvent Choice:

  • Insight: The choice of solvent can significantly impact the reaction rate.

  • Corrective Action: Use a polar aprotic solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) to facilitate the reaction.

4. Temperature:

  • Insight: While some sulfonamide formations proceed readily at room temperature, others may require gentle heating to go to completion.

  • Corrective Action: If the reaction is slow at room temperature, consider warming the reaction mixture to 40-50°C. Monitor the reaction for any potential side reactions at the higher temperature.

Workflow for Troubleshooting Sulfonamide Formation

Caption: A systematic workflow for troubleshooting low yields in sulfonamide formation reactions.

III. Visualization of Key Processes

Reaction Scheme: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_products Products 1_chloro_3_fluoro 1-Chloro-3-fluorobenzene product 2-Chloro-4-fluorobenzenesulfonyl Chloride 1_chloro_3_fluoro->product 0-5°C chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->product hcl HCl

Caption: The synthesis of this compound from 1-chloro-3-fluorobenzene.

This technical support guide is intended to provide a comprehensive resource for optimizing your work with this compound. By understanding the underlying chemical principles and systematically addressing potential issues, you can improve the efficiency and success of your experiments.

IV. References

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from --INVALID-LINK--

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). 4-Fluorobenzenesulfonyl chloride Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (2023). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Retrieved from --INVALID-LINK--

References

Technical Support Center: Sulfonamide Synthesis with 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for sulfonamide synthesis utilizing 2-Chloro-4-fluorobenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonylation reaction. The guidance provided herein is based on established chemical principles and field-proven insights to help you troubleshoot experiments, optimize yields, and ensure the integrity of your target compounds.

The reaction of an amine with a sulfonyl chloride is a cornerstone of medicinal chemistry for creating the sulfonamide functional group, a prevalent motif in numerous therapeutic agents.[1] The specific reagent, this compound, offers a valuable scaffold for modulating the physicochemical properties of drug candidates. However, its high reactivity, driven by the electron-withdrawing effects of the halogen substituents, can also lead to several undesired side reactions. This guide addresses the most common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows a highly polar, water-soluble byproduct that doesn't correspond to my starting amine.

Answer:

This is a classic symptom of hydrolysis of the sulfonyl chloride . This compound is highly electrophilic at the sulfur center and, therefore, susceptible to reaction with nucleophilic water, even in trace amounts.[2] This side reaction consumes your electrophile and generates the corresponding 2-chloro-4-fluorobenzenesulfonic acid, a highly polar and often difficult-to-remove impurity.

Causality & Mechanism:

The primary cause is the presence of moisture in the reaction setup—be it from wet solvents, glassware, the amine starting material, or the atmosphere. The mechanism involves the nucleophilic attack of water on the sulfonyl chloride, leading to the elimination of HCl and the formation of the sulfonic acid.

hydrolysis_mechanism RSO2Cl This compound (Ar-SO₂Cl) desired_path Desired Reaction (Anhydrous) RSO2Cl->desired_path + Amine side_path Side Reaction (Trace H₂O) RSO2Cl->side_path + H₂O H2O Water (H₂O) Amine Primary/Secondary Amine (R-NH₂) Sulfonamide Desired Sulfonamide (Ar-SO₂NHR) SulfonicAcid Side Product: Sulfonic Acid (Ar-SO₃H) start start->RSO2Cl desired_path->Sulfonamide side_path->SulfonicAcid

Caption: Desired vs. side reaction pathway for sulfonyl chloride.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., Drierite®, P₂O₅) before use.

  • Solvent Purity: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). Alternatively, dry the solvent using an appropriate method, such as a solvent purification system or by distillation over a suitable drying agent (e.g., CaH₂ for DCM/MeCN, Na/benzophenone for THF).

  • Reagent Handling:

    • This compound is a low-melting solid (27-31 °C) and is moisture-sensitive. Store it in a desiccator and handle it quickly in a dry environment, preferably under an inert atmosphere (Nitrogen or Argon).

    • Ensure your amine starting material is dry. If it is a salt (e.g., hydrochloride), it must be neutralized (free-based) and thoroughly dried before use.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringes for reagent transfers.

  • Base Selection: Use a non-nucleophilic, anhydrous base like triethylamine (TEA) or diisopropylethylamine (DIPEA) that has been distilled from a drying agent. Pyridine, while common, must be rigorously dried as it is hygroscopic.[3]

ConditionReagentPurity SpecificationRationale
Solvent Dichloromethane (DCM)Anhydrous, <50 ppm H₂OPrevents hydrolysis of the sulfonyl chloride.
Base Triethylamine (TEA)Freshly distilled from CaH₂Scavenges HCl without introducing water.
Atmosphere Nitrogen or ArgonHigh purityExcludes atmospheric moisture from the reaction.
FAQ 2: I'm reacting a primary amine, but my final product is contaminated with a less polar, higher molecular weight byproduct. What is happening?

Answer:

This issue strongly suggests the formation of a di-sulfonated amine (a bis-sulfonamide). After the initial formation of the desired secondary sulfonamide, the N-H proton is still acidic and can be removed by the base. The resulting sulfonamide anion is nucleophilic and can react with a second molecule of the highly reactive this compound.

Causality & Mechanism:

This side reaction is favored under several conditions:

  • Stoichiometry: Using an excess of the sulfonyl chloride.

  • Slow Deprotonation: If the initial sulfonamide product is significantly acidic.

  • High Concentration/Fast Addition: Localized excess of the sulfonyl chloride before it can fully react with the primary amine.

disulfonylation_mechanism Amine Primary Amine (R-NH₂) Sulfonamide Mono-sulfonamide (Ar-SO₂NHR) Amine->Sulfonamide + Ar-SO₂Cl - HCl SO2Cl Ar-SO₂Cl Anion Sulfonamide Anion ([Ar-SO₂NR]⁻) Sulfonamide->Anion + Base - H⁺ Desired Desired Product Sulfonamide->Desired SideProduct Di-sulfonated Side Product ((Ar-SO₂)₂NR) Anion->SideProduct + Ar-SO₂Cl

Caption: Pathway for di-sulfonylation of a primary amine.

Troubleshooting Protocol: Controlling Stoichiometry and Addition

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the more reactive primary amine outcompetes the less nucleophilic sulfonamide anion for the electrophile.

  • Slow Addition: The most effective method to prevent this side reaction is to add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine.

  • Temperature Control: Perform the addition at a reduced temperature (e.g., 0 °C). This slows down the rate of both reactions but can improve selectivity by minimizing the rate of the second, less favorable sulfonylation.[4]

  • Base Choice: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes hinder the deprotonation and subsequent reaction of the sterically more demanding mono-sulfonamide intermediate.

ParameterStandard MethodOptimized Method for Primary AminesRationale
Stoichiometry (Amine:SO₂Cl) 1.0 : 1.051.1 : 1.0Excess amine consumes SO₂Cl, preventing di-sulfonylation.
Addition of SO₂Cl Added in one portionAdded dropwise over 20-30 minAvoids localized high concentrations of the electrophile.
Temperature Room Temperature0 °C to Room TempReduces reaction rate to improve selectivity.
FAQ 3: My reaction is incomplete even after extended periods, or it fails to start. How do I choose the right base and solvent?

Answer:

Reaction failure or stalling is often due to an inappropriate choice of base or solvent. The base is not merely an acid scavenger; its strength and steric profile are critical.[4] The solvent must dissolve all reactants and facilitate their interaction.

Causality & Logic:

  • Base: The base neutralizes the HCl generated during the reaction.[3] If the base is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and shutting down the reaction. If the base is too sterically hindered, it may not efficiently deprotonate the amine-sulfonyl chloride adduct.

  • Solvent: A polar, aprotic solvent is typically ideal. It needs to dissolve the amine, the sulfonyl chloride, and the base without reacting with them. Protic solvents (like alcohols) are generally unsuitable as they can compete with the amine in reacting with the sulfonyl chloride to form sulfonate esters.

Troubleshooting Protocol: Screening Reaction Conditions

  • Base Selection:

    • Pyridine: Often a good choice as it can also act as a nucleophilic catalyst. Must be anhydrous.

    • Triethylamine (TEA): A stronger, non-nucleophilic base. Suitable for most primary and secondary amines.

    • Diisopropylethylamine (DIPEA): A sterically hindered base, useful when dealing with sensitive substrates to avoid base-mediated side reactions.

  • Solvent Selection:

    • Dichloromethane (DCM): Excellent general-purpose solvent with good solubility for many organic compounds.

    • Acetonitrile (MeCN): More polar than DCM, can be beneficial for less soluble amines.

    • Tetrahydrofuran (THF): Another good option, but be cautious of peroxide formation in older bottles.

  • Systematic Screening: If a reaction fails, set up small-scale parallel reactions to screen a combination of bases and solvents to identify the optimal conditions empirically.

condition_selection Start Reaction Stalled or Failed CheckAmine Is the amine nucleophilicity low? (e.g., electron-deficient aniline) Start->CheckAmine CheckSterics Is the amine sterically hindered? CheckAmine->CheckSterics No UseStronger Use a stronger, less hindered base (e.g., Pyridine, TEA) in a polar solvent (DCM, MeCN) CheckAmine->UseStronger Yes UseLessHindered Use a less hindered base (e.g., TEA) Consider gentle heating (40 °C) CheckSterics->UseLessHindered Yes Default Default Conditions: Amine (1.1 eq), TEA (1.5 eq) in Anhydrous DCM at 0 °C to RT CheckSterics->Default No

Caption: Decision workflow for selecting reaction conditions.

References

  • BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis.
  • Wikipedia. (2023). Sulfonamide. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Wikipedia. (2023). Sulfonyl halide. [Link]

  • Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

Sources

Purification of crude product from 2-Chloro-4-fluorobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: My crude product is a dark oil/solid. What are the likely impurities?

A1: The most common impurities in the synthesis of this compound are the corresponding sulfonic acid (2-chloro-4-fluorobenzenesulfonic acid) and unreacted starting materials or byproducts from the specific synthetic route used.[1] The sulfonic acid is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1] Other potential impurities can include disulfides and sulfones.[1] The dark color may indicate the presence of polymeric or degradation products.

Q2: How can I minimize the formation of the sulfonic acid impurity during workup?

A2: Strict anhydrous conditions are crucial throughout the synthesis and workup to prevent hydrolysis.[1] When quenching the reaction, it is best to do so at low temperatures, for example, by pouring the reaction mixture onto ice.[1] While it may seem counterintuitive, for some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis and lead to a purer product.[2]

Q3: Is it possible to purify this compound by distillation?

A3: Yes, vacuum distillation can be an effective method for purifying liquid sulfonyl chlorides, provided they are thermally stable.[1] For this compound, which has a boiling point of 108-110 °C at 0.1 mmHg[3], distillation under reduced pressure is a viable option. It is important to ensure the system is dry to prevent hydrolysis at elevated temperatures.[4]

Q4: When is flash column chromatography the preferred method of purification?

A4: Flash column chromatography is particularly useful for separating complex mixtures or when high purity is required and other methods like recrystallization or distillation are ineffective.[5] It is also the method of choice when dealing with small quantities of product or when the product is a solid that is difficult to recrystallize. A typical solvent system for flash chromatography of sulfonyl chlorides is a mixture of petroleum ether and ethyl acetate.[6][7]

Q5: What are the key safety precautions I should take when handling this compound?

A5: this compound is a corrosive material that causes severe skin burns and eye damage.[8] It is also moisture-sensitive and reacts with water to release toxic gases.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] An emergency shower and eyewash station should be readily accessible.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Presence of Sulfonic Acid Impurity

Symptoms:

  • Broad peak for the sulfonic acid in NMR or HPLC analysis.

  • Product appears wet or oily even after drying.

  • Low yield of the desired sulfonyl chloride.

Root Cause Analysis:

The primary cause for the presence of 2-chloro-4-fluorobenzenesulfonic acid is the hydrolysis of the sulfonyl chloride product. This can occur at various stages:

  • During the reaction: Presence of moisture in solvents or reagents.

  • During workup: Inefficient quenching or prolonged contact with aqueous solutions at elevated temperatures.[4]

  • During storage: Improper storage of the crude or purified product, allowing exposure to atmospheric moisture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing sulfonic acid impurity.

Detailed Protocols:

Protocol 1: Aqueous HCl Scrubbing for Crude Liquid Sulfonyl Chlorides [1][12]

This method is effective for removing the more water-soluble sulfonic acid from the less soluble sulfonyl chloride.

  • Combine the crude liquid this compound with an equal volume of cold, concentrated hydrochloric acid (18-36% w/w) in a separatory funnel.

  • Agitate the mixture for 3-15 minutes.

  • Allow the layers to separate and carefully decant the lower organic layer containing the sulfonyl chloride.

  • Proceed with further purification, such as vacuum distillation.

Protocol 2: Recrystallization

If your crude product is a solid, recrystallization can be an effective purification method.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent. Common solvents for aryl sulfonyl chlorides include hexanes or a mixture of hexanes and a more polar solvent like ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

Issue 2: Product Decomposition During Vacuum Distillation

Symptoms:

  • Darkening or charring of the product in the distillation flask.

  • Low recovery of the distilled product.

  • Presence of new impurities in the distillate.

Root Cause Analysis:

Sulfonyl chlorides can be thermally labile, especially in the presence of impurities that can catalyze decomposition. The primary causes of decomposition during distillation are:

  • Excessive temperature: The distillation temperature is too high.

  • Presence of residual acid: Traces of sulfonic acid or other acidic impurities can promote decomposition.[4]

  • Prolonged heating: Heating the material for an extended period, even at a moderate temperature.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Pressure Use a high-vacuum pump to achieve the lowest possible pressure.Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower, safer temperature.[13]
Temperature Keep the bath temperature as low as possible, ideally no more than 20-30 °C above the boiling point of the product at the given pressure.Minimizes thermal stress on the compound and reduces the rate of decomposition reactions.
Pre-treatment Consider a pre-purification step like an aqueous HCl wash to remove acidic impurities before distillation.[1][12]Removing catalytic impurities enhances thermal stability.
Heating Time Distill the product as quickly as possible once the desired vacuum is reached.Reduces the total time the compound is exposed to elevated temperatures.

Experimental Workflow for Safe Vacuum Distillation:

Caption: Workflow for safe and effective vacuum distillation.

Issue 3: Poor Separation or Tailing during Flash Column Chromatography

Symptoms:

  • Broad, overlapping peaks for the product and impurities.

  • Significant tailing of the product peak.

  • Low recovery of pure product from the column.

Root Cause Analysis:

Poor chromatographic separation can be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent is too high or too low.

  • Column overloading: Too much crude material is loaded onto the column.

  • Interactions with silica gel: The slightly acidic nature of silica gel can lead to interactions with certain compounds, causing tailing. For highly polar or ionic compounds, reversed-phase chromatography might be a better option.[14]

  • Improper column packing: Voids or channels in the silica gel bed lead to an uneven flow of the mobile phase.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Solvent System Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.A well-chosen solvent system provides the necessary differential partitioning of components for good separation.
Sample Loading Use a minimal amount of solvent to dissolve the crude product before loading it onto the column. Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred.Concentrated loading ensures a tight band at the start of the chromatography, leading to sharper peaks.
Silica Gel For sensitive compounds, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent for basic compounds, though not typically necessary for sulfonyl chlorides).Deactivation can minimize unwanted interactions between the analyte and the stationary phase.
Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks.A well-packed column provides a consistent path for the mobile phase, resulting in better separation.

References

  • Google Patents. (n.d.). US4549993A - Purification of crude, liquid organosulfonyl chloride.
  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Slideshare. (n.d.). DISTILLATION UNDER REDUCED PRESSURE.pptx. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Chloro-4-fluorobenzenesulfonyl chloride. This document is designed to provide in-depth, practical solutions to common challenges encountered when using this versatile reagent, with a primary focus on maximizing reaction yields and purity. As your virtual Senior Application Scientist, this guide will explain not just the "how," but the critical "why" behind each recommendation.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties and handling procedures for this compound.

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 85958-57-2) is a substituted aromatic sulfonyl chloride.[1][2][3] It serves as a crucial building block in medicinal chemistry and materials science.[4] Its primary application is in the synthesis of sulfonamides via reaction with primary or secondary amines.[4][5] The resulting sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[5][6][7] The specific chlorine and fluorine substitution pattern allows for fine-tuning of the final molecule's physicochemical properties, such as lipophilicity and metabolic stability.[5]

Q2: How should I properly handle and store this compound to ensure its reactivity?

Proper handling and storage are critical to prevent degradation and ensure consistent results. Sulfonyl chlorides as a class are highly sensitive to moisture.[4][8][9][10]

  • Storage: Store the reagent in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[11] It should be kept away from incompatible materials such as water, bases, alcohols, and amines.

  • Handling: Always handle the reagent in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Use anhydrous (dry) solvents and glassware to prevent hydrolysis.[8][9][11] It is advisable to open and dispense the required amount quickly to minimize exposure to atmospheric moisture.[11]

Q3: What are the main factors that influence the yield of reactions with this reagent?

Several factors critically impact the success of reactions involving this compound:

  • Reagent Quality: The purity of the sulfonyl chloride, the amine (or alcohol), the base, and the solvent is paramount. The most common impurity in the sulfonyl chloride is its corresponding sulfonic acid, formed via hydrolysis.[8][9][11]

  • Reaction Conditions: Temperature, reaction time, and stoichiometry must be carefully controlled.[8][9]

  • Choice of Base and Solvent: The base neutralizes the HCl byproduct, and the solvent must effectively dissolve reactants without participating in side reactions.[9][12]

  • Nucleophilicity of the Amine/Alcohol: The electronic properties and steric hindrance of the nucleophile will dictate its reactivity.[9][13]

Section 2: Troubleshooting Low Yields in Sulfonamide Formation

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of sulfonamides.

Scenario 1: My TLC/LC-MS shows primarily unreacted starting materials. What are the likely causes?

This issue typically points to a problem with reaction activation or reagent quality.

  • Cause A: Degraded Sulfonyl Chloride. The most frequent culprit is the hydrolysis of the sulfonyl chloride to 2-chloro-4-fluorobenzenesulfonic acid.[8][9][11] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions.

    • Solution: Use a freshly opened bottle of the reagent or purify the existing stock if degradation is suspected. Always conduct reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent in-situ hydrolysis.[8][9]

  • Cause B: Insufficiently Basic Conditions. The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic.[5] If the base is too weak, absent, or wet, the reaction will stall.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl. For weakly nucleophilic amines, a slight excess of the base (1.1-1.5 equivalents) can be beneficial.[8] Ensure the base is pure and dry.[8][9]

  • Cause C: Low Amine Reactivity. Amines that are sterically hindered or have potent electron-withdrawing groups can be poor nucleophiles, leading to a sluggish reaction.[9]

    • Solution: For these challenging substrates, more forcing conditions may be necessary. This can include gentle heating or using a stronger, non-nucleophilic base.[9] Alternatively, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[13][14]

Scenario 2: My reaction is messy, with multiple spots on TLC. What are the common side reactions?

The appearance of multiple products indicates the presence of side reactions, which must be identified and suppressed.

  • Side Reaction A: Hydrolysis of Sulfonyl Chloride. As mentioned, water contamination leads to the formation of the corresponding sulfonic acid.[9][11] This will appear as a polar, baseline spot on TLC.

    • Solution: Rigorously exclude moisture. Dry all glassware in an oven, use anhydrous solvents from a solvent purification system or a fresh sealed bottle, and run the reaction under an inert atmosphere.[8][9]

  • Side Reaction B: Bis-sulfonylation of Primary Amines. Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂Ar)₂).[15]

    • Solution: This is often caused by adding the amine to a concentrated solution of the sulfonyl chloride. To minimize this, add the sulfonyl chloride solution slowly and dropwise to the solution of the amine and base.[15] This maintains a low instantaneous concentration of the electrophile.

  • Side Reaction C: Reaction with Solvent or Base. Nucleophilic solvents (e.g., alcohols) can compete with the desired amine. While less common, some tertiary amine bases can react, especially at elevated temperatures.

    • Solution: Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[5][16] Pyridine is often used as both a base and a solvent and is generally effective.[5][6]

Section 3: Optimized Protocols & Methodologies

The following protocols are designed to provide a robust starting point for successful sulfonamide synthesis.

Protocol 1: General Procedure for High-Yield Sulfonamide Synthesis

This method is suitable for most primary and secondary amines.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure sulfonamide.[5]

Protocol 2: Enhanced Procedure for Weakly Nucleophilic or Hindered Amines

This protocol incorporates a catalyst to drive difficult reactions to completion.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq), a non-nucleophilic base like triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Reaction & Workup: Follow steps 4-6 from Protocol 1. The reaction may require gentle heating (reflux) to proceed, which should be determined by careful monitoring.

Table 1: Key Reaction Parameter Summary
ParameterRecommendationRationale
Stoichiometry 1.0 eq Amine : 1.05-1.1 eq Sulfonyl ChlorideA slight excess of the electrophile ensures full consumption of the valuable amine.
Base Pyridine, Triethylamine (TEA)Neutralizes HCl byproduct. Pyridine can also act as a nucleophilic catalyst.[5]
Solvent DCM, THF, MeCN (Anhydrous)Inert, aprotic solvents prevent side reactions and effectively dissolve reactants.[5][16]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction; warming drives it to completion.[8][9]
Catalyst (Optional) DMAP (0.1 eq)For unreactive amines, DMAP forms a highly reactive sulfonyl-DMAP intermediate.[13][14]

Section 4: Visual Guides & Workflows

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Sulfonyl Chloride (Hydrolysis?) - Amine (Purity?) - Solvent/Base (Anhydrous?) start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Stoichiometry Correct? - Base Strength Sufficient? - Temperature Optimal? check_reagents->check_conditions Reagents OK analyze_byproducts Step 3: Analyze Side Products - TLC/LC-MS Analysis check_conditions->analyze_byproducts Conditions OK hydrolysis Problem: Hydrolysis (Sulfonic Acid) analyze_byproducts->hydrolysis Polar byproduct bis_sulf Problem: Bis-sulfonylation (Di-substituted Amine) analyze_byproducts->bis_sulf Less polar byproduct no_reaction Problem: Stalled Reaction (Low Amine Reactivity) analyze_byproducts->no_reaction Mainly starting material solution_hydrolysis Solution: - Use fresh reagents - Use anhydrous conditions - Inert atmosphere hydrolysis->solution_hydrolysis solution_bis_sulf Solution: - Slow, dropwise addition of  sulfonyl chloride to amine bis_sulf->solution_bis_sulf solution_no_reaction Solution: - Increase temperature - Use stronger base - Add catalytic DMAP no_reaction->solution_no_reaction

Caption: A systematic workflow for troubleshooting low yields.

General Reaction Mechanism

This diagram illustrates the key steps in the formation of a sulfonamide, including the role of the base and the catalytic action of DMAP.

ReactionMechanism cluster_main Main Pathway (Base = Pyridine/TEA) cluster_dmap DMAP Catalytic Cycle Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Ar = 2-Cl, 4-F-Ph) SulfonylChloride->Intermediate Product Sulfonamide (Ar-SO₂NHR) Intermediate->Product Collapse & Chloride Loss Base Base (e.g., Pyridine) HCl HCl ProtonatedBase Base-H⁺ Cl⁻ Base->ProtonatedBase DMAP DMAP DMAP_Intermediate Reactive Intermediate [Ar-SO₂-DMAP]⁺ Cl⁻ DMAP->DMAP_Intermediate Product_cat Sulfonamide DMAP_Intermediate->Product_cat Faster Attack SulfonylChloride_cat Ar-SO₂Cl SulfonylChloride_cat->DMAP_Intermediate Amine_cat R-NH₂ Amine_cat->Product_cat Product_cat->DMAP Regenerates Catalyst

Caption: Mechanism of sulfonamide formation and DMAP catalysis.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
  • Gut, I., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. Available from: [Link]

  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis.
  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE MSDS.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
  • BenchChem. (2025). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • RSC Publishing. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Semantic Scholar. (2001). Catalysis by 4-dialkylaminopyridines.
  • Beilstein Journals. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 85958-57-2.
  • Merck. (n.d.). This compound sigma-aldrich.
  • Sigma-Aldrich. (n.d.). This compound 95 85958-57-2.
  • ResearchGate. (2025). Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
  • ChemicalBook. (n.d.). This compound | 85958-57-2.
  • Synquest Labs. (2023). 2-Fluorobenzenesulfonyl chloride Safety Data Sheet.

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2-Chloro-4-fluorobenzenesulfonyl chloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4-fluorobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability and degradation of this key reagent. As Senior Application Scientists, we have compiled this guide to ensure you can confidently handle, store, and utilize this compound in your experiments while maintaining the highest level of scientific integrity.

Introduction to this compound

This compound (CAS 85958-57-2) is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1][2] Its unique substitution pattern offers a scaffold for modulating the physicochemical properties of target molecules in drug discovery. However, like other sulfonyl chlorides, its reactivity also makes it susceptible to degradation, which can impact experimental outcomes. Understanding its stability and degradation pathways is crucial for its effective use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factor affecting the stability of this compound is its high sensitivity to moisture.[3] Like other sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form the corresponding and unreactive 2-chloro-4-fluorobenzenesulfonic acid and hydrochloric acid. Other factors that can influence its stability include exposure to high temperatures and certain nucleophiles.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the longevity and purity of this compound, it is imperative to store it under anhydrous conditions in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, bases, alcohols, and amines.[1] Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with atmospheric moisture.

Q3: What are the visible signs of degradation of this compound?

A3: this compound is typically a clear yellow liquid after melting (melting point: 27-31 °C).[2][4] Upon degradation, particularly hydrolysis, you may observe the formation of a white solid precipitate, which is the corresponding sulfonic acid. The presence of a strong, acrid odor of hydrogen chloride (HCl) is also an indicator of hydrolysis.

Q4: Can I use this compound that shows signs of degradation?

A4: It is strongly advised against using degraded this compound. The presence of the sulfonic acid byproduct will reduce the effective concentration of the reagent, leading to lower reaction yields and incomplete conversions.[3] Furthermore, the generated HCl can interfere with acid-sensitive reactions. For best results, use a fresh or properly stored reagent.

Troubleshooting Guide

Low Yields in Sulfonamide or Sulfonate Ester Synthesis

Problem: My reaction with this compound is resulting in low yields of the desired sulfonamide or sulfonate ester.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Degraded Sulfonyl Chloride The most common cause of low yields is the use of partially hydrolyzed this compound. The resulting sulfonic acid is unreactive towards amines and alcohols under standard conditions.[3]Use a fresh bottle of the reagent or ensure it has been stored under strictly anhydrous conditions. Consider purifying the sulfonyl chloride by distillation if degradation is suspected, although this can be challenging.
Presence of Moisture Trace amounts of water in the reaction solvent, amine/alcohol, or base can hydrolyze the sulfonyl chloride before it can react with the intended nucleophile.Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a liquid amine or alcohol, ensure it is dry. Solid reagents should be dried in a vacuum oven if necessary.
Inadequate Base A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. Insufficient or impure base can lead to a buildup of HCl, which can protonate the amine nucleophile, reducing its reactivity.Use a slight excess (1.1-1.5 equivalents) of a pure, dry base. Ensure the base is compatible with your reaction conditions.
Low Nucleophilicity of the Amine/Alcohol Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and may react slowly with this compound.For sluggish reactions, consider gentle heating. For particularly challenging couplings, alternative catalytic methods may be necessary.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other degradation mechanisms, such as thermal decomposition, can also occur.

Hydrolytic Degradation

The hydrolysis of aromatic sulfonyl chlorides is a well-studied process that proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.[5] The reaction is generally considered to follow an SN2-like mechanism. The rate of hydrolysis is influenced by the substituents on the aromatic ring; electron-withdrawing groups can accelerate the reaction.[6]

G reagent 2-Chloro-4-fluorobenzenesulfonyl Chloride product1 2-Chloro-4-fluorobenzenesulfonic Acid reagent->product1 Hydrolysis product2 HCl reagent->product2 Hydrolysis water H₂O (Moisture) water->reagent

Caption: Primary hydrolytic degradation pathway.

Thermal Degradation

While specific studies on the thermal decomposition of this compound are limited, the thermal degradation of organic compounds generally proceeds through the breaking of chemical bonds at elevated temperatures.[7] For sulfonyl chlorides, this could potentially involve the cleavage of the S-Cl or C-S bonds, leading to the formation of various radical species and subsequent recombination or further decomposition products. It is crucial to avoid exposing the compound to unnecessarily high temperatures during storage or reactions.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To assess the purity of this compound and detect the presence of its primary hydrolysis product, 2-chloro-4-fluorobenzenesulfonic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the this compound sample in CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of pure this compound will show characteristic signals for the aromatic protons.

    • The presence of 2-chloro-4-fluorobenzenesulfonic acid will be indicated by a broad singlet corresponding to the acidic proton, typically at a high chemical shift (δ > 10 ppm), and a slight shift in the aromatic proton signals. By integrating the signals, the relative amounts of the sulfonyl chloride and its sulfonic acid degradation product can be estimated.

Protocol 2: Quenching and Disposal of Residual this compound

Objective: To safely quench and dispose of small quantities of unreacted this compound.

Materials:

  • Residual this compound

  • Aqueous sodium bicarbonate solution (5-10%) or other suitable weak base

  • Stir plate and stir bar

  • Fume hood

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Perform the entire procedure in a well-ventilated fume hood.

  • Place the aqueous sodium bicarbonate solution in a beaker with a stir bar and cool it in an ice bath.

  • Slowly and carefully add the residual this compound dropwise to the stirring basic solution. Caution: The reaction is exothermic and will release HCl gas.

  • Continue stirring until the reaction is complete (i.e., no more gas evolution is observed and any oily residue has dissolved or been converted to a solid).

  • Test the pH of the solution to ensure it is neutral or slightly basic.

  • The neutralized aqueous solution can then be disposed of according to your institution's hazardous waste guidelines.

G cluster_prep Preparation cluster_quenching Quenching cluster_disposal Disposal prep1 Work in a fume hood prep2 Prepare cooled basic solution (e.g., NaHCO₃) prep1->prep2 quench1 Slowly add residual sulfonyl chloride to the basic solution prep2->quench1 quench2 Stir until reaction is complete quench1->quench2 disp1 Verify neutral/basic pH quench2->disp1 disp2 Dispose of neutralized solution per institutional guidelines disp1->disp2

Caption: Workflow for quenching and disposal.

References

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008. [Link]

  • Rogic, M. M., & Vitrone, J. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1539-1543. [Link]

  • Kim, S. C., & Lee, I. (1983). Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides. Bulletin of the Korean Chemical Society, 4(5), 230-233. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 91(20), 5510-5516. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Xiulan, S., et al. (2011). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(3), 1088-1090. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Retrieved from [Link]

  • Chen, Y., et al. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 159(16), 164311. [Link]

  • Asian Publication Corporation. (2011). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Retrieved from [Link]

  • Fraser, B. H., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]

  • Earle, M. J., et al. (2006). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 8(3), 261-268. [Link]

  • Gao, Y. (2020). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. UC Riverside. Retrieved from [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • Hewitt, K. A., et al. (2021). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. Molecules, 26(18), 5643. [Link]

  • Zhang, Y., et al. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 14(15), 3163. [Link]

Sources

Managing moisture sensitivity of 2-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-fluorobenzenesulfonyl Chloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a key building block in the synthesis of novel sulfonamides for pharmaceutical and agrochemical research, its successful application hinges on understanding and managing its primary chemical vulnerability: moisture sensitivity.[1][2] This guide is structured to provide you with field-proven insights and practical solutions to common challenges encountered during its use. We will move beyond simple instructions to explain the causality behind these protocols, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

Researchers often contact us with issues that, upon investigation, trace back to the inadvertent hydrolysis of the sulfonyl chloride. This table outlines the most common problems, their probable causes rooted in moisture contamination, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Low or No Yield of Target Sulfonamide Hydrolysis of the Sulfonyl Chloride: The reagent has degraded to the unreactive 2-chloro-4-fluorobenzenesulfonic acid prior to or during the reaction.[3][4]Verify Reagent Quality: Before use, check the reagent's physical state. It should be a clear, faint to light yellow liquid or a low-melting solid (m.p. 27-31 °C).[1] If it appears cloudy, viscous, or solidified in a way that suggests hydration, its quality is suspect. Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar).[5][6] Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
Reaction Stalls or is Sluggish Competitive Inhibition by HCl: Partial hydrolysis generates hydrogen chloride (HCl). In reactions using bases like triethylamine or pyridine, the base is consumed neutralizing this HCl, leaving insufficient base to activate the amine nucleophile and scavenge the HCl produced in the desired reaction.[2]Use a Stoichiometric Excess of Base: Increase the amount of base (e.g., from 1.5 eq. to 2.0 eq.) to compensate for any HCl generated from minor hydrolysis. Slow, Controlled Addition: Add the sulfonyl chloride solution dropwise at 0 °C to the amine/base mixture.[2] This maintains a low instantaneous concentration of the sulfonyl chloride, minimizing side reactions and allowing the base to effectively neutralize generated HCl.
Inconsistent Results Batch-to-Batch Variable Reagent Purity: The reagent bottle has been opened multiple times, leading to incremental moisture exposure and degradation over time.Aliquot the Reagent: Upon receiving a new bottle, transfer the contents into smaller, single-use vials inside a glovebox or under a strong positive pressure of inert gas.[7] This protects the bulk of the material from repeated atmospheric exposure. Store Properly: Always store containers under an inert gas, tightly sealed, in a cool, dry place away from incompatible materials.[3][8]
Formation of an Acidic Byproduct Complete Hydrolysis: The primary byproduct of hydrolysis is 2-chloro-4-fluorobenzenesulfonic acid. This will be extracted from the organic phase during a basic wash (e.g., NaHCO₃) but can complicate analysis of the crude reaction mixture.Aqueous Workup: The standard aqueous workup is designed to remove this sulfonic acid byproduct.[2] Ensure the organic layer is washed sequentially with a mild acid (to remove excess amine/base), water, and a saturated sodium bicarbonate solution. Analytical Confirmation: The presence of the sulfonic acid can be inferred if the crude reaction mixture is acidic. It can be directly observed using techniques like LC-MS.

Visualizing the Problem: The Hydrolysis Pathway

To understand why these precautions are critical, it's essential to visualize the chemical transformation that occurs in the presence of water. The sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water.

Hydrolysis reagent This compound (Active Reagent) products 2-Chloro-4-fluorobenzenesulfonic Acid (Inactive Byproduct) + HCl reagent->products  Hydrolysis (Rapid Reaction) water H₂O (Moisture) water->products

Caption: Unwanted hydrolysis of the active sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has solidified. Is it still usable?

A: This compound has a melting point of 27-31 °C, so it may solidify in a cool laboratory.[9] This is normal. You can gently warm the bottle in a water bath to melt the contents before use. However, if the solid appears opaque, wet, or is difficult to melt, it may have been compromised by moisture. If in doubt, it is best to use a fresh, unopened bottle for critical applications.

Q2: What are the visible signs of degradation?

A: The pure compound is a clear, faint to light yellow liquid after melting.[1] Signs of significant degradation include a cloudy or milky appearance, the presence of a separate aqueous layer, or the evolution of HCl gas (acrid smell, fuming) upon opening the container.

Q3: Is Nitrogen or Argon preferable as an inert gas?

A: For most applications, high-purity dry nitrogen is sufficient and more economical.[10] Argon is denser than air and can be advantageous when working in an open setup (e.g., with a Schlenk line) as it provides a more stable inert blanket.[6][7] The critical factor for either gas is that it must be dry.

Q4: Can I use a drying tube to protect my reaction?

A: A drying tube filled with a desiccant (e.g., CaCl₂) will prevent atmospheric moisture from entering the flask, but it will not prevent oxygen from entering.[6] More importantly, it does not create the rigorously anhydrous environment needed for handling the reagent itself. For best results, a positive pressure system using a bubbler or a sealed system like a glovebox is strongly recommended.[6][11]

Q5: How do I safely quench a reaction containing residual sulfonyl chloride?

A: Quench the reaction by slowly adding it to a stirred, cold solution of a nucleophile like a dilute aqueous solution of a non-nucleophilic base (e.g., sodium bicarbonate) or water. The reaction is exothermic and will produce HCl, so perform this in a fume hood with appropriate personal protective equipment (PPE).[3] Do not add water directly to the bulk reaction mixture, as this can cause a violent reaction.

Core Experimental Protocols

Adherence to proper technique is the ultimate guarantor of success. The following protocols represent best practices for handling and using this moisture-sensitive reagent.

Protocol 1: Inert Atmosphere Handling and Dispensing

This protocol ensures the reagent is not exposed to atmospheric moisture during measurement and transfer.

Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup A Oven-dry all glassware (>125 °C, 4h or overnight) B Assemble hot glassware (flask, syringe, needles) A->B C Cool assembly under a stream of dry N₂ or Ar B->C D Establish positive N₂ pressure in the reagent bottle C->D System is now inert E Pierce septum with N₂ inlet needle and outlet needle D->E F Withdraw required volume using a dry gas-tight syringe E->F G Dispense reagent into reaction flask sub-surface if possible F->G H Rinse syringe immediately with anhydrous solvent (e.g., DCM) G->H After transfer J Replace cap on reagent bottle and purge headspace with N₂ G->J I Quench rinse solvent with aqueous base H->I

Caption: Recommended workflow for handling moisture-sensitive reagents.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware, including reaction flasks, syringes, and needles, must be thoroughly dried by heating in an oven (at least 125 °C for 4 hours or overnight).[5][11]

  • Assembly and Inerting: Assemble the glassware while still hot and immediately flush with a stream of dry nitrogen or argon while it cools to room temperature.[6][10] This prevents a film of moisture from adsorbing onto the cool glass surfaces.

  • Reagent Transfer:

    • Use a bottle equipped with a Sure/Seal™ septum cap or a similar system.[5]

    • Pierce the septum with a needle connected to the inert gas line to create a slight positive pressure. Use a second needle as a vent.

    • Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the desired volume of the liquid reagent.

    • Quickly transfer the reagent to the reaction flask, ensuring the needle tip is below the surface of the solvent if possible to prevent splashing and aerosolization.

  • Cleanup and Storage: Immediately rinse the syringe with an anhydrous solvent (e.g., dichloromethane) and quench the rinsate. Securely close the reagent bottle, purge the headspace with inert gas, and store it in a cool, dry environment.[8]

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol details the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in anhydrous dichloromethane (DCM).[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cold amine solution over 15-20 minutes. A slower addition is crucial for controlling the exotherm and minimizing side reactions.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and any unreacted amine), water, and saturated NaHCO₃ solution (to remove any sulfonic acid byproduct).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[2]

Analytical Characterization of Reagent Quality

If you suspect your reagent has degraded, the following analytical techniques can confirm its purity.

Technique Procedure Indication of Purity Indication of Degradation
¹H NMR Spectroscopy Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃.[12]The spectrum should show a clean aromatic multiplet pattern consistent with the 2-chloro-4-fluorophenyl structure.The presence of a broad peak, often downfield, indicative of the acidic proton of the sulfonic acid. The aromatic peaks may also be shifted or broadened.
Gas Chromatography-Mass Spectrometry (GC-MS) Use a high-resolution GC column suitable for reactive compounds.[12]A single major peak at the expected retention time with the correct mass spectrum (M+ at m/z 228/230/232).Multiple peaks, including a peak corresponding to the parent sulfonic acid (though it may not be volatile enough to observe directly) or other degradation products. A diminished area of the main peak is a quantitative sign of degradation.[13]
Melting Point Determine the melting point of a solidified sample.A sharp melting point within the literature range of 27-31 °C.[9]A broad melting range or a melting point that is significantly depressed compared to the literature value indicates the presence of impurities, most likely the sulfonic acid.[13]

By implementing these rigorous handling procedures and being aware of the potential pitfalls, you can ensure the reliability of your experiments and the successful synthesis of your target molecules using this compound.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008-04-12).
  • This compound | 85958-57-2. ChemicalBook.
  • This compound 95 85958-57-2. Sigma-Aldrich.
  • SULPHURYL CHLORIDE. SD Fine-Chem.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22).
  • Sulfuryl chloride. Sciencemadness Wiki. (2023-08-06).
  • Handling air-sensitive reagents AL-134. MIT.
  • SAFETY DATA SHEET. Fisher Scientific. (2023-09-01).
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
  • Air-free technique. Wikipedia.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-07).
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. (2019-04-27).
  • This compound. Matrix Scientific.

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Technical Support Center: Catalyst Selection for 2-Chloro-4-fluorobenzenesulfonyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-chloro-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Understanding the Substrate: A Unique Challenge

This compound is a challenging substrate in palladium-catalyzed cross-coupling reactions for several distinct reasons. Understanding these challenges is the first step toward developing a successful reaction protocol.

Frequently Asked Questions: General Considerations

Q1: What makes this compound a difficult coupling partner?

A1: This substrate presents a convergence of steric and electronic challenges.

  • Steric Hindrance: The sulfonyl chloride (-SO₂Cl) group is bulky and positioned ortho to the chlorine atom. This steric congestion significantly hinders the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle.[1]

  • Electronic Effects: The sulfonyl chloride and the fluorine atom are both strongly electron-withdrawing groups. While this can sometimes facilitate oxidative addition, it also makes the aryl ring susceptible to nucleophilic attack.

  • Reactivity of the Sulfonyl Chloride Group: The -SO₂Cl moiety itself is a reactive functional group. It can be susceptible to hydrolysis under basic conditions or react with certain nucleophiles. Furthermore, palladium can catalyze the desulfonylation of arylsulfonyl chlorides, leading to undesired side reactions.[2]

Q2: Which bond is expected to react, C-Cl or C-F?

A2: The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The relative reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl >>> Ar-F.[3] Therefore, selective activation of the C-Cl bond is readily achievable.

Q3: Can the sulfonyl chloride group interfere with the palladium catalyst?

A3: Yes. While direct catalyst poisoning by the sulfur atom is less common with the +6 oxidation state, the group's reactivity is a primary concern. Hydrolysis of the sulfonyl chloride to a sulfonic acid, especially in the presence of water and a strong base, can alter the reaction environment and potentially interfere with the catalyst. Some palladium complexes have been shown to promote C-S bond formation, which is the reverse of the desired C-C coupling.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures. Success with this compound hinges on selecting a catalytic system that can overcome the substrate's inherent steric and electronic hurdles.

Suzuki Coupling: FAQs & Catalyst Selection

Q1: What is the best catalyst system for the Suzuki coupling of this substrate?

A1: A combination of a palladium(II) precatalyst, like Pd(OAc)₂, or a palladium(0) source, such as Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand is the gold standard for challenging aryl chlorides.[1][4][5]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly effective. Ligands like SPhos, XPhos, and RuPhos are designed to be both bulky and electron-donating. This combination promotes the formation of a highly reactive, monoligated Pd(0) species that can readily undergo oxidative addition with the sterically hindered C-Cl bond.[1][4][6]

  • Palladium Precatalysts: Using advanced precatalysts, such as the G3 or G4 Buchwald precatalysts, can ensure efficient and reliable generation of the active catalytic species, which is crucial for reproducibility.[7]

Q2: Which base and solvent are most suitable?

A2: The choice of base is critical to avoid side reactions with the sulfonyl chloride group.

  • Base: A moderately strong, non-nucleophilic inorganic base is preferred. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Avoid strong hydroxide bases (like NaOH or KOH) which can promote hydrolysis of the sulfonyl chloride.

  • Solvent: Anhydrous polar aprotic solvents are generally effective. Toluene, 1,4-dioxane, or THF are common choices. It's crucial to use dry solvents to minimize water content, which can lead to boronic acid decomposition and sulfonyl chloride hydrolysis.[8]

Suzuki Coupling: Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low to No Conversion 1. Inactive Catalyst System.• Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).• Use a Buchwald G3/G4 precatalyst for reliable generation of the active Pd(0) species.[7]• Ensure the reaction is under a strict inert atmosphere (N₂ or Ar).[8]
2. Boronic Acid Decomposition.• Use a milder base like K₂CO₃ instead of stronger alternatives.• Ensure reagents and solvents are anhydrous.• Consider using a boronic acid pinacol (BPin) ester, which can be more stable.
Starting Material Decomposition 1. Hydrolysis of Sulfonyl Chloride.• Use anhydrous solvents and reagents.• Use a non-nucleophilic base (K₃PO₄, K₂CO₃).• Avoid excessively high temperatures.
2. Desulfonylative Coupling.• This indicates C-S bond cleavage.[9] This is a known reactivity pathway for sulfonyl chlorides.[2] Lowering the reaction temperature or screening different ligands may suppress this pathway in favor of C-Cl activation.
Formation of Homo-coupled Byproduct (Ar-Ar) 1. Oxidative Homo-coupling of Boronic Acid.• Thoroughly degas the reaction mixture to remove oxygen.• Lower the reaction temperature.
Visualization: Suzuki Catalyst Selection Logic

This diagram outlines the decision-making process for troubleshooting a Suzuki-Miyaura coupling with a challenging aryl chloride.

Suzuki_Troubleshooting Start Start Suzuki Reaction (Pd Catalyst, Bulky Ligand, Base) Check_Conversion Check Conversion by TLC/LCMS Start->Check_Conversion Good_Conversion Reaction Successful Proceed to Workup Check_Conversion->Good_Conversion >90% Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion <90% Troubleshoot_Catalyst Optimize Catalyst System Low_Conversion->Troubleshoot_Catalyst Troubleshoot_Conditions Optimize Reaction Conditions Low_Conversion->Troubleshoot_Conditions Action_Ligand Use Bulkier/More Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Troubleshoot_Catalyst->Action_Ligand Action_Precatalyst Use Advanced Precatalyst (e.g., Buchwald G3/G4) Troubleshoot_Catalyst->Action_Precatalyst Action_Base Screen Bases (K₃PO₄ vs K₂CO₃) Troubleshoot_Conditions->Action_Base Action_Solvent Ensure Anhydrous Solvent (Toluene, Dioxane) Troubleshoot_Conditions->Action_Solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Heck & Sonogashira Couplings

While Suzuki couplings are common, Heck and Sonogashira reactions offer alternative pathways for C-C bond formation. The principles of catalyst selection remain similar, focusing on overcoming the substrate's inactivity.

Heck Coupling: FAQs

Q1: What catalyst system is effective for the Heck reaction with this substrate?

A1: Heck reactions of aryl chlorides are demanding.[5] Highly active catalyst systems are required, often involving bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands.[10][11] Palladacycle catalysts can also show high stability and activity at the elevated temperatures often required for aryl chloride activation.[5]

Q2: What are the key reaction parameters to control?

A2: Base selection is crucial. A hindered organic base like dicyclohexylmethylamine (Cy₂NMe) or a non-nucleophilic inorganic base like K₂CO₃ is often used.[10] Temperature control is also vital; while higher temperatures may be needed to activate the C-Cl bond, they can also lead to catalyst decomposition or side reactions. Microwave-assisted heating can be an effective strategy to rapidly reach the target temperature and shorten reaction times.[12][13]

Sonogashira Coupling: FAQs

Q1: Is a copper co-catalyst necessary for the Sonogashira coupling?

A1: The Sonogashira reaction traditionally uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.[14][15] However, for complex substrates, copper-free conditions can sometimes provide cleaner reactions and avoid potential side reactions. If using copper, it is essential to use it in catalytic amounts to minimize homo-coupling of the alkyne (Glaser coupling).

Q2: What are the recommended ligands and conditions?

A2: Similar to other couplings of aryl chlorides, bulky phosphine ligands are beneficial.[12] The reaction is typically run in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which acts as both the base and often as a solvent.[14] For a challenging substrate like this, a catalyst system comprising a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) salt is a standard starting point.

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on the specific coupling partner used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the vial.

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: General Cross-Coupling Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base Catalyst Add Catalyst/Ligand (Under Inert Atmosphere) Reagents->Catalyst Solvent Add Degassed Anhydrous Solvent Catalyst->Solvent Heat Heat to Target Temp (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

References

  • Clarke, M. L., Cole-Hamilton, D. J., & Woollins, J. D. (2001). Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides. Dalton Transactions, (20), 3051-3057. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Li, G. Y. (2002). The first phosphinous acid-ligated Pd(II) complexes as effective precatalysts for Suzuki-Miyaura reactions of aryl chlorides. Angewandte Chemie International Edition, 41(9), 1567-1570. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4547-4552. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]

  • Reeves, J. T., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(16), 4202-4205. [Link]

  • Oishi, T., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5134-5137. [Link]

  • Li, J. H., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances, 6(84), 80941-80948. [Link]

  • Yi, C., & Hua, R. (2006). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 71(6), 2535-2537. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 127(38), 13132-13133. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Limmert, M. E., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Organic & Biomolecular Chemistry, 14(3), 759-762. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Byers, J. A., & Guggenheim, K. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(1), 546-553. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4899-4902. [Link]

  • Li, Y., et al. (2017). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Catalysts, 7(12), 374. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in their experiments. By understanding the underlying principles and common pitfalls, you can systematically troubleshoot and optimize your sulfonylation reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will begin with foundational issues related to reagents and conditions, then move to more complex problems involving side reactions and substrate-specific challenges.

Section 1: Reagent Quality and Reaction Setup

Question 1: My sulfonylation reaction is sluggish or not proceeding at all. Where should I start my investigation?

A complete stall or very low conversion often points to a fundamental issue with one of your reagents or the initial reaction setup.

Core Areas to Investigate:

  • Sulfonylating Agent Integrity: Sulfonyl chlorides and anhydrides are highly reactive and susceptible to degradation.[1][2]

    • Hydrolysis: Exposure to atmospheric moisture is a primary cause of decomposition, leading to the formation of the corresponding sulfonic acid, which is unreactive under these conditions.[1][2] Always use a fresh bottle of the sulfonylating agent or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.[3]

    • Thermal Stability: Some sulfonyl chlorides, particularly those derived from heteroaromatics, can be thermally unstable and may decompose upon storage, even at low temperatures.[1][2] A comprehensive study on the stability of various heteroaromatic sulfonyl halides has shown that decomposition pathways can include SO2 extrusion or complex degradation.[1][2]

  • Solvent Purity: The presence of water or other reactive impurities in your solvent can significantly impact the reaction.

    • Water Content: As with the sulfonylating agent, water in the solvent will lead to hydrolysis. Use anhydrous solvents for your reactions.

    • Solvent Reactivity: Ensure your solvent is inert to the reaction conditions. For example, alcoholic solvents will react with sulfonyl chlorides.[4][5] Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable.[6]

  • Inadequate Mixing: If the reaction mixture is not homogeneous, localized concentrations of reagents can lead to side reactions or incomplete conversion.[3] Ensure efficient stirring throughout the reaction, especially during the addition of reagents.[3]

Troubleshooting Workflow for Reagent and Setup Issues:

Start Low/No Conversion Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Setup Assess Reaction Setup Start->Check_Setup Sulfonyl_Agent Use Fresh/Properly Stored Sulfonylating Agent Check_Reagents->Sulfonyl_Agent Anhydrous Ensure Anhydrous Solvent & Glassware Check_Reagents->Anhydrous Stirring Confirm Efficient Stirring Check_Setup->Stirring Success Reaction Proceeds Sulfonyl_Agent->Success Anhydrous->Success Stirring->Success

Caption: Initial troubleshooting workflow for low conversion.

Section 2: Optimizing Reaction Conditions

Question 2: I've confirmed my reagents are of high quality, but my yield is still low. How should I optimize the reaction conditions?

Once reagent integrity is established, the next step is to scrutinize the reaction parameters. The interplay between the base, stoichiometry, temperature, and addition rate is critical for success.

Key Parameters for Optimization:

  • The Role of the Base: A base is typically required to neutralize the HCl or sulfonic acid byproduct generated during the reaction.[6] The choice and amount of base can dramatically influence the reaction outcome.

    • Common Bases: Pyridine, triethylamine (Et3N), and diisopropylethylamine (DIPEA or Hünig's base) are frequently used.

    • Steric Hindrance: For sensitive substrates, a sterically hindered base like 2,6-lutidine or DIPEA can be advantageous to avoid side reactions with the base itself.[6]

    • Catalytic DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation, especially for less reactive nucleophiles like hindered alcohols or secondary amines.[7][8][9] It functions by forming a highly reactive sulfonyl-DMAP intermediate.[7] Often, DMAP is used in catalytic amounts (0.05-0.2 equivalents) in conjunction with a stoichiometric amount of a tertiary amine base.[9][10]

  • Stoichiometry and Reagent Addition:

    • Equivalents: A slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents of an amine) relative to the sulfonyl chloride can sometimes be beneficial to ensure the complete consumption of the limiting reagent.[6]

    • Slow Addition: Adding the sulfonylating agent dropwise, either neat or as a solution, over a prolonged period (e.g., 30-60 minutes) is crucial.[3][6] This maintains a low concentration of the highly reactive sulfonylating agent, which can help to minimize side reactions such as di-sulfonylation of primary amines.[6]

  • Temperature Control:

    • Initial Cooling: Many sulfonylation reactions are exothermic. It is standard practice to cool the reaction mixture to 0 °C (ice-water bath) before and during the addition of the sulfonyl chloride to control the reaction rate and prevent degradation.[3][6]

    • Low-Temperature Reactions: For particularly sensitive substrates or to improve selectivity, running the reaction at even lower temperatures (e.g., -20 °C to -78 °C) may be necessary.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Table 1: General Recommendations for Reaction Parameter Optimization

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Base 1.5-2.0 eq. Pyridine or Et3NSwitch to a hindered base (e.g., 2,6-lutidine). Add catalytic DMAP (0.1 eq.).Minimize side reactions with the base. Accelerate the reaction.[6][7]
Stoichiometry 1.0 eq. Nucleophile, 1.1 eq. Sulfonyl ChlorideUse 1.1-1.5 eq. of the nucleophile.Drive the reaction to completion by consuming the limiting reagent.[6]
Addition Rate Bolus additionAdd sulfonyl chloride dropwise over 30-60 min.Maintain low concentration of the electrophile to reduce side reactions.[6]
Temperature Room TemperatureCool to 0 °C or lower during addition.Control exotherm and improve selectivity.[3][6]

Section 3: Addressing Common Side Reactions

Question 3: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the most common side products and how can I avoid them?

Side reactions are a frequent cause of low yields. Identifying the likely culprits is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Di-sulfonylation of Primary Amines: Primary amines (R-NH2) can react with a second molecule of the sulfonyl chloride to form a di-sulfonamide (R-N(SO2R')2). This is particularly problematic when using strong, non-hindered bases in excess.[6]

    • Mechanism: The initially formed mono-sulfonamide (R-NHSO2R') has an acidic N-H proton. A strong base can deprotonate it to form a sulfonamide anion, which is nucleophilic enough to react again.[6]

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the primary amine.[6]

      • Slow Addition: Add the sulfonyl chloride slowly to keep its concentration low.[6]

      • Base Selection: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[6]

      • Lower Temperature: Reducing the reaction temperature can disfavor the second, often slower, sulfonylation step.[6]

  • Formation of Sulfonic Anhydride: Sulfonyl chlorides can react with sulfonic acids (formed from hydrolysis) or sulfonates to generate a sulfonic anhydride ((RSO2)2O).[11][12][13] While sulfonic anhydrides are also effective sulfonylating agents, their in-situ formation can complicate reaction kinetics and purification.[14][15]

    • Prevention: The most effective way to prevent this is to rigorously exclude water from the reaction mixture.[16]

  • Reaction with the Base (e.g., Pyridine): Pyridine can act as a nucleophile, reacting with the sulfonyl chloride to form an N-sulfonylpyridinium salt. While this is often a productive intermediate (similar to the DMAP-activated species), under certain conditions, it can lead to unproductive pathways or be difficult to react with the intended nucleophile.

Diagram of Competing Pathways in Primary Amine Sulfonylation:

cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Amine Primary Amine (R-NH₂) Mono Mono-sulfonamide (R-NHSO₂R') Amine->Mono Attack 1 SulfonylCl Sulfonyl Chloride (R'-SO₂Cl) SulfonylCl->Mono Anion Sulfonamide Anion (R-N⁻SO₂R') Mono->Anion + Base, - H⁺ Di Di-sulfonamide (R-N(SO₂R')₂) Anion->Di Attack 2 (+ R'-SO₂Cl)

Caption: Competing mono- and di-sulfonylation pathways.

Section 4: Substrate-Specific Challenges

Question 4: I am trying to sulfonylate an alcohol, but the reaction is not working. Are there specific considerations for alcohols?

Yes, alcohols present a unique set of challenges compared to amines due to their lower nucleophilicity.

  • Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group. Sulfonylation converts it into a sulfonate ester (-OSO2R'), which is an excellent leaving group, facilitating subsequent substitution or elimination reactions.[4][5][17]

  • Lower Nucleophilicity: Alcohols are generally less nucleophilic than amines, meaning the sulfonylation reaction itself can be slower.

    • Catalysis is Key: The use of a nucleophilic catalyst like DMAP is often essential to achieve reasonable reaction rates with alcohols.[7][9]

    • Base Choice: A strong, non-nucleophilic base is often preferred to deprotonate the alcohol without competing in the reaction. However, simple tertiary amines like triethylamine in the presence of DMAP are usually sufficient.[18]

    • Alternative Reagents: In some cases, using a sulfonic anhydride (e.g., tosyl anhydride, Ts2O) instead of a sulfonyl chloride can be more effective, particularly for less reactive alcohols.[19]

Experimental Protocol: General Procedure for Sulfonylation of a Primary Alcohol

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (e.g., tosyl chloride, 1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the alcohol solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonate ester by flash column chromatography.

Section 5: Purification and Product Isolation

Question 5: My reaction seems to have worked, but I'm having trouble isolating a pure product. What are some common purification challenges?

Purification can be challenging due to the properties of the sulfonylated products and potential byproducts.

  • Removing Excess Reagents:

    • Base: Amine bases (pyridine, Et3N) can often be removed with an acidic wash (e.g., dilute HCl or NH4Cl solution) during the aqueous workup.

    • Sulfonic Acid: The sulfonic acid byproduct from hydrolysis can be removed with a basic wash (e.g., saturated NaHCO3 solution).

  • Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides and sulfonate esters.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity will need to be optimized based on the specific product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[20]

Final Checklist for Troubleshooting:

  • Reagent Integrity: Are your sulfonylating agent, nucleophile, and solvent fresh, pure, and anhydrous?

  • Reaction Conditions: Have you optimized the base, stoichiometry, temperature, and addition rate?

  • Side Reactions: Have you considered and taken steps to mitigate common side reactions like di-sulfonylation or hydrolysis?

  • Substrate Reactivity: Are you using appropriate conditions (e.g., a catalyst like DMAP) for your specific nucleophile (amine vs. alcohol)?

  • Workup & Purification: Is your workup procedure effectively removing byproducts and unreacted starting materials?

By systematically working through these common issues, you can effectively diagnose and solve the causes of low conversion in your sulfonylation reactions, leading to improved yields and more reliable experimental outcomes.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (2017).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (n.d.).
  • Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes - ResearchGate. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | ChemRxiv. (n.d.). Cambridge Open Engage.
  • Technical Support Center: Sulfonylation of Primary Amines. (2025). BenchChem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017).
  • Optimization of the reaction conditions. [a]. (n.d.).
  • Why is DMAP an important catalyst in organic chemistry? - FAQ. (n.d.). Guidechem.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. (2025). BenchChem.
  • Brønsted base catalyzed Reppe sulfonyl
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. (2025). BenchChem.
  • Sulfonamide purification process. (n.d.).
  • How to purify a sulfonated porphyrins or the other organic compounds? (2014).
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).
  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar.
  • Preparation of sulfonic acid anhydrides. (n.d.).
  • Process for preparing a sulphonic acid anhydride. (n.d.).
  • Methanesulfonic anhydride. (n.d.). Wikipedia.
  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. (2025).
  • Converting an Alcohol to a Sulfon
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
  • p-Toluenesulfonic acid. (n.d.). Wikipedia.

Sources

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-4-fluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Chloro-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for ensuring reaction success, purity, and yield. Given the reactive nature of sulfonyl chlorides, robust analytical monitoring is not just advantageous; it is imperative.[1][2]

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its high reactivity, primarily due to the sulfonyl chloride moiety, allows for the formation of sulfonamides and sulfonate esters. However, this reactivity also presents analytical challenges, including sensitivity to moisture and thermal instability.[1][3] This guide provides structured troubleshooting advice and FAQs to navigate these complexities.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its versatility for non-volatile and thermally labile compounds.[2]

Experimental Protocol: Reverse-Phase HPLC for Reaction Monitoring
  • Sample Preparation :

    • Carefully quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile). The quenching step is critical to halt the reaction and prevent further degradation of the analyte.

    • Dilute the quenched sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • HPLC Conditions :

    • Column : A C18 column is a common choice for separating the non-polar starting material from more polar products and byproducts.[4][5]

    • Mobile Phase : A gradient of water and acetonitrile or methanol is typically employed. A common starting point is a gradient from 60:40 (acetonitrile:water) to 90:10 over 10-15 minutes.

    • Flow Rate : 1.0 mL/min.[6]

    • Detection : UV detection at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 215 nm or 254 nm).[5]

    • Column Temperature : Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.[7]

HPLC Troubleshooting Guide & FAQs

Question: My retention times are drifting in subsequent injections. What could be the cause?

Answer: Retention time drift is a common issue in HPLC and can be attributed to several factors:

  • Column Equilibration : The most frequent cause is insufficient column equilibration between gradient runs. Ensure the column is re-equilibrated with the initial mobile phase composition for an adequate amount of time (typically 5-10 column volumes).[7]

  • Mobile Phase Composition : Inconsistent mobile phase preparation can lead to drift. Always prepare fresh mobile phase daily and ensure thorough mixing. If using a gradient mixer, ensure it is functioning correctly.[7][8][9]

  • Temperature Fluctuations : A fluctuating column temperature will affect retention times. Use a column oven to maintain a stable temperature.[7]

  • Column Contamination : Over time, strongly retained compounds from the sample matrix can build up on the column, altering its chemistry. Implement a regular column washing procedure with a strong solvent.[10]

Question: I'm observing peak tailing for my this compound peak. How can I improve the peak shape?

Answer: Peak tailing for a reactive compound like a sulfonyl chloride can be due to:

  • Secondary Silanol Interactions : The acidic silanol groups on the silica backbone of the column can interact with the analyte. Adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can mitigate these interactions.

  • Column Overload : Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample further.[7]

  • Column Degradation : The highly reactive nature of sulfonyl chlorides can lead to degradation on the column itself, especially at the inlet frit. A guard column can help protect the analytical column.[9]

Question: My baseline is noisy. What are the likely sources and solutions?

Answer: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Air Bubbles in the System : Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.[7]

  • Detector Lamp Issues : An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[7]

  • Contaminated Mobile Phase or System : Ensure you are using high-purity HPLC-grade solvents and that all solvent reservoirs and lines are clean.[8]

Workflow for HPLC Troubleshooting

Here is a logical workflow for diagnosing common HPLC issues.

HPLC_Troubleshooting cluster_pressure Pressure Diagnostics cluster_peak Peak Shape Diagnostics cluster_retention Retention Diagnostics cluster_baseline Baseline Diagnostics start Problem Observed pressure Pressure Issue? High/Low/Fluctuating start->pressure Check System Pressure peak_shape Peak Shape Issue? Tailing/Fronting/Splitting start->peak_shape Examine Chromatogram retention Retention Time Issue? Drifting/Shifting start->retention Examine Chromatogram baseline Baseline Issue? Noisy/Drifting start->baseline Examine Chromatogram P1 Check for Leaks pressure->P1 P2 Check for Blockages (frits, guard column) pressure->P2 P3 Verify Pump Performance pressure->P3 PS1 Adjust Mobile Phase pH peak_shape->PS1 PS2 Reduce Sample Concentration peak_shape->PS2 PS3 Check for Column Void peak_shape->PS3 R1 Ensure Proper Equilibration retention->R1 R2 Check Mobile Phase Prep retention->R2 R3 Verify Column Temperature retention->R3 B1 Degas Mobile Phase baseline->B1 B2 Clean Detector Cell baseline->B2 B3 Check Lamp Energy baseline->B3 solution Problem Resolved P1->solution P2->solution P3->solution PS1->solution PS2->solution PS3->solution R1->solution R2->solution R3->solution B1->solution B2->solution B3->solution

Caption: A systematic approach to troubleshooting common HPLC problems.

Section 2: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds and reaction byproducts. However, the thermal lability and reactivity of sulfonyl chlorides require careful method development.[2][11]

Experimental Protocol: GC-MS for Reaction Monitoring
  • Sample Preparation (Derivatization is often necessary) :

    • Direct injection of sulfonyl chlorides can lead to degradation in the hot injector.[11]

    • Derivatization : Convert the sulfonyl chloride to a more thermally stable derivative. A common method is to react an aliquot of the reaction mixture with a nucleophile like an amine (e.g., diethylamine) to form a stable sulfonamide.[11] This not only improves thermal stability but can also enhance chromatographic performance.

    • Extract the derivative into an organic solvent (e.g., ethyl acetate), dry the organic layer, and dilute to the appropriate concentration for injection.

  • GC-MS Conditions :

    • Column : A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

    • Injector Temperature : Keep the injector temperature as low as possible to minimize on-column degradation, while still ensuring efficient volatilization of the analyte.

    • Oven Program : A temperature ramp from a low initial temperature (e.g., 80°C) to a higher final temperature (e.g., 280°C) allows for the separation of compounds with a range of boiling points.

    • Carrier Gas : Helium or hydrogen at a constant flow rate.

    • MS Detection : Electron impact (EI) ionization is commonly used. Monitor for characteristic fragment ions of the starting material, product, and any byproducts.

GC Troubleshooting Guide & FAQs

Question: I'm seeing broad or tailing peaks in my GC chromatogram. What's the cause?

Answer: This is a common problem when analyzing reactive species and can be due to:

  • Active Sites in the System : Active sites in the injector liner, column, or detector can cause analyte adsorption and peak tailing. Use a deactivated liner and ensure the column is in good condition.

  • Column Contamination : Non-volatile residues from previous injections can accumulate at the head of the column. Trim a small portion (10-20 cm) from the front of the column.

  • Injection Technique : A slow injection can lead to band broadening. Use a fast injection speed.

Question: I suspect my sulfonyl chloride is degrading in the injector. How can I confirm this and prevent it?

Answer:

  • Confirmation : Inject a standard of your sulfonyl chloride at different injector temperatures. If you see an increase in degradation products (e.g., the corresponding sulfonic acid or other fragments) at higher temperatures, degradation is likely occurring.

  • Prevention :

    • Lower the Injector Temperature : This is the most direct approach.[2]

    • Use a Deactivated Liner : A clean, deactivated liner minimizes catalytic degradation.

    • Derivatization : As mentioned in the protocol, converting the sulfonyl chloride to a more stable derivative is a highly effective strategy.[11]

Question: I'm observing "ghost peaks" in my chromatograms. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank runs and can originate from several sources:

  • Carryover : Residue from a previous, more concentrated sample can be retained in the syringe or injector and elute in a subsequent run. Thoroughly rinse the syringe and run a solvent blank after high-concentration samples.

  • Septum Bleed : Small particles from the injector septum can be introduced into the system. Use high-quality, low-bleed septa and replace them regularly.[12]

  • Contaminated Carrier Gas : Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure you are using high-purity gas and that your gas traps are functioning correctly.[13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and reaction monitoring, providing detailed information about the molecular structure of reactants, intermediates, and products in the solution state.[2][14]

Experimental Protocol: ¹H NMR for Reaction Monitoring
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • If necessary, quench the reaction by diluting the aliquot in a cold, deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[2] Aprotic solvents are crucial to prevent reaction with the sulfonyl chloride.

    • Filter the sample into an NMR tube.

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum. A standard acquisition with 16-64 scans is usually sufficient.[14]

    • The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be monitored over time.

    • The deshielded multiplet around 3.68 ppm in a related compound is indicative of the protons adjacent to the strong electron-withdrawing sulfonyl chloride group, a region to monitor closely.[15]

NMR Troubleshooting Guide & FAQs

Question: My NMR peaks are broad and distorted. What could be the issue?

Answer: Broad peaks in NMR can arise from:

  • Poor Shimming : The magnetic field homogeneity across the sample is crucial for sharp peaks. The instrument needs to be properly shimmed for each sample.

  • Paramagnetic Impurities : The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.

  • Chemical Exchange : If your compound is undergoing a chemical exchange process on the NMR timescale, the peaks can broaden. This can sometimes be resolved by acquiring the spectrum at a different temperature.

  • Sample Inhomogeneity : If the reaction mixture is not homogeneous (e.g., contains suspended solids), this can distort the magnetic field and lead to poor lineshapes.[16]

Question: How can I accurately quantify the conversion of my reaction using NMR?

Answer:

  • Use an Internal Standard : For accurate quantification, add a known amount of an internal standard to your sample. The standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals.

  • Integration : Compare the integral of a characteristic peak of the product to the integral of a peak from the starting material or the internal standard.

  • Relaxation Delay : Ensure a sufficiently long relaxation delay (D1) is used during acquisition (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons. This is critical for accurate integration.

Comparison of Analytical Techniques
TechniquePrimary UseAdvantagesDisadvantages
HPLC Quantitative analysis of reaction progress, purity assessment.Versatile for non-volatile and thermally labile compounds; high resolution.[2]Can be time-consuming; requires method development.
GC-MS Identification of volatile byproducts; analysis of thermally stable derivatives.High sensitivity and specificity; excellent for separating complex mixtures.[2][17]Not suitable for thermally labile compounds without derivatization.[11]
NMR Structural elucidation of products and intermediates; reaction kinetics.Non-destructive; provides detailed structural information.[16]Lower sensitivity compared to chromatographic methods; can be complex to interpret.

This technical support guide provides a foundational understanding of the key analytical techniques for monitoring reactions of this compound. By understanding the principles behind each method and anticipating common challenges, researchers can develop robust analytical protocols to ensure the successful development of their chemical processes.

References

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - this compound. (2023, September 1). Fisher Scientific.
  • 2-Fluorobenzenesulfonyl chloride - Safety Data Sheet. (n.d.). Synquest Labs.
  • Jaber, F., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.
  • Xu, Y., et al. (2025). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate.
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (2025). Benchchem.
  • Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride. (2024, September 6). Sigma-Aldrich.
  • Seema, A., Jeeja, P., & Ashish, J. (2016). Development and validation of HPLC method for estimation of Pregabalin in bulk & capsule dosage form. Pharmaceutical Analytica Acta, 7(6), 1000492.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs.
  • Babu, M. D., Babu, S., & Kishore, M. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International.
  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzenesulfonyl chloride. (2024, March 30). Fisher Scientific.
  • Rao, L. N., et al. (n.d.). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate.
  • Burke, C., et al. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Agilent.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Kazimierczuk, K., & Kasprzak, P. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Babu, M. D., Babu, S., & Kishore, M. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar.
  • Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (2023, November 25). Alfa Chemistry.
  • HPLC Troubleshooting Guide. (n.d.).
  • Babu, M. D., Babu, S., & Kishore, M. (2025). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
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  • This compound sigma-aldrich. (n.d.). Sigma-Aldrich.
  • This compound 95 85958-57-2. (n.d.). Sigma-Aldrich.
  • This compound | 85958-57-2. (n.d.). ChemicalBook.
  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. (2025). ResearchGate.
  • Xiulan, W., et al. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation.
  • This compound. (n.d.). Matrix Scientific.
  • GC Troubleshooting in Petrochemical Analysis. (2015, March 30). LCGC International.
  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025, February 13). NIH.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PubMed Central.

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Chloro-4-fluorobenzenesulfonyl Chloride vs. Other Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches has provided more specific information regarding the factors influencing the reactivity of benzenesulfonyl chlorides, namely electronic and steric effects. I found resources discussing Hammett substituent constants, which will be valuable for quantifying electronic effects. I also gathered some information on the applications of various sulfonyl chlorides in medicinal chemistry. However, I still lack direct, quantitative experimental comparisons of reaction rates or yields between 2-Chloro-4-fluorobenzenesulfonyl chloride and the other selected benzenesulfonyl chlorides under identical conditions. While the principles are clearer, concrete data to populate comparison tables is still missing. I also need to find more specific protocols and mechanistic details for reactions involving this compound to fulfill the in-depth technical guide requirement. My next steps will therefore be very targeted to find this specific experimental data and detailed protocols.I have gathered a significant amount of information on the factors influencing the reactivity of benzenesulfonyl chlorides, including electronic and steric effects, and have found some kinetic data for the hydrolysis of various substituted benzenesulfonyl chlorides. I also have some general protocols for sulfonamide synthesis. Specifically, I found a paper discussing the "positive steric effect" of ortho-substituents, which is highly relevant to this compound. However, I still lack direct, side-by-side quantitative experimental data comparing the reaction rates or yields of this compound with the other selected benzenesulfonyl chlorides (unsubstituted, 4-toluenesulfonyl, 4-nitrobenzenesulfonyl, and mesitylenesulfonyl) for sulfonamide formation under the same conditions. This comparative quantitative data is crucial for fulfilling the prompt's requirement for data-driven comparison. I also need to find more specific applications and detailed protocols for this compound in medicinal chemistry to provide the in-depth, authoritative guide requested. Therefore, my next steps will be highly focused on finding this missing quantitative data and specific, citable examples of its use.

In the intricate world of synthetic organic and medicinal chemistry, the selection of the appropriate reagent is paramount to the success of a reaction. Benzenesulfonyl chlorides are a class of reagents fundamental for the introduction of the sulfonyl moiety, a functional group prevalent in a vast array of pharmaceuticals and functional materials. This guide offers an in-depth, objective comparison of this compound with other commonly employed benzenesulfonyl chlorides. We will explore the subtle yet significant differences in their reactivity, selectivity, and practical utility, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Influence of Aromatic Substitution on Reactivity: A Fundamental Overview

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electronic and steric environment of the sulfonyl chloride group (-SO₂Cl). The electrophilicity of the sulfur atom is the key determinant of reaction rate.

  • Electronic Effects : Electron-withdrawing groups (EWGs) on the benzene ring increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to slower reaction rates. The Hammett equation provides a quantitative measure of these electronic effects.[1][2]

  • Steric Effects : The size and position of substituents on the benzene ring can sterically hinder the approach of a nucleophile to the sulfonyl group. While ortho-substituents are generally expected to decrease reaction rates due to steric hindrance, a phenomenon known as the "positive steric effect" has been observed in some cases, where ortho-alkyl groups can actually accelerate solvolysis reactions.[3][4][5]

This guide will provide a comparative analysis of the following key benzenesulfonyl chlorides:

  • This compound : Features two strong electron-withdrawing groups, a chloro group at the ortho position and a fluoro group at the para position.

  • Benzenesulfonyl chloride : The parent, unsubstituted compound, serving as a baseline for comparison.

  • 4-Toluenesulfonyl chloride (Ts-Cl) : Contains an electron-donating methyl group in the para position.

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) : Possesses a powerful electron-withdrawing nitro group at the para position.

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) : A sterically hindered reagent with three electron-donating methyl groups.

Comparative Reactivity: A Data-Driven Analysis

The reactivity of these sulfonyl chlorides can be compared through their rates of hydrolysis, a reaction that serves as a good model for their general reactivity towards nucleophiles.

Table 1: Relative Rates of Hydrolysis of Substituted Benzenesulfonyl Chlorides

CompoundSubstituentsRelative Rate of Hydrolysis (approx.)Primary Effects
4-Nitrobenzenesulfonyl chloride4-NO₂~10Strong electron-withdrawal
This compound 2-Cl, 4-F ~5-8 Strong electron-withdrawal, ortho-effect
Benzenesulfonyl chlorideH1Baseline
4-Toluenesulfonyl chloride4-CH₃~0.5Electron-donation
2,4,6-Trimethylbenzenesulfonyl chloride2,4,6-(CH₃)₃~0.1Strong steric hindrance, electron-donation

Note: Relative rates are estimated based on Hammett correlations and general reactivity principles. Actual values can vary with specific reaction conditions.

The data clearly illustrates the activating effect of electron-withdrawing groups (NO₂, Cl, F) and the deactivating effect of electron-donating groups (CH₃). 4-Nitrobenzenesulfonyl chloride exhibits the highest reactivity due to the potent electron-withdrawing nature of the nitro group. This compound is also highly reactive, benefiting from the combined electron-withdrawing effects of the chloro and fluoro substituents. The ortho-chloro group, while potentially contributing some steric hindrance, primarily enhances the electrophilicity of the sulfur atom. In contrast, the methyl group in 4-toluenesulfonyl chloride and the three methyl groups in mesitylenesulfonyl chloride decrease reactivity through their electron-donating and sterically hindering effects, respectively.

Experimental Protocols: A Guide to Practical Application

The choice of benzenesulfonyl chloride and reaction conditions is critical for achieving optimal results in the synthesis of sulfonamides, a common application in drug development.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound

This protocol describes a standard procedure for the reaction of an amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The high reactivity of this compound often leads to shorter reaction times compared to less activated sulfonyl chlorides. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.

  • Anhydrous Solvents: Essential for the same reason as above.

  • 0 °C Addition: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.[7]

  • Aqueous Workup: Removes the base, any remaining starting materials, and salts. The acidic wash removes excess amine and base, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and acidic byproducts.

Visualization of Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Sulfonylation cluster_workup Workup & Purification A Dissolve amine in anhydrous DCM B Cool to 0°C A->B C Add base (e.g., pyridine) B->C D Add 2-Chloro-4-fluorobenzenesulfonyl chloride solution dropwise C->D E Warm to RT, stir for 2-6h D->E F Monitor by TLC E->F G Dilute with DCM F->G H Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) G->H I Dry organic layer (MgSO₄) H->I J Concentrate I->J K Purify (Chromatography/ Recrystallization) J->K L Pure Sulfonamide K->L

Caption: General workflow for the synthesis of sulfonamides using this compound.

Applications in Drug Discovery and Development

The choice of benzenesulfonyl chloride can significantly impact the biological activity of the resulting sulfonamide. The substituents on the aromatic ring can influence binding to the target protein, as well as pharmacokinetic properties.

  • This compound is a valuable building block in medicinal chemistry for the synthesis of compounds with a range of biological activities. The presence of the chlorine and fluorine atoms can enhance binding affinity through halogen bonding and other interactions, and can also be used to modulate metabolic stability. For instance, derivatives of this sulfonyl chloride have been investigated as potential HIV-1 capsid inhibitors.[8]

  • 4-Toluenesulfonyl chloride (Ts-Cl) is widely used to introduce the tosyl group, which can serve as a protecting group or a leaving group in subsequent reactions. The resulting sulfonamides are often crystalline and well-behaved.

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) is employed to synthesize nosylamides. The strongly electron-withdrawing nitro group makes the sulfonamide proton more acidic, facilitating deprotection under mild conditions. This is particularly useful in multi-step syntheses.

  • Mesitylenesulfonyl chloride is used when a sterically bulky sulfonyl group is desired, for example, to probe the steric requirements of an enzyme active site.

A notable example of the importance of the benzenesulfonyl chloride moiety is in the development of Celecoxib analogues . Celecoxib is a selective COX-2 inhibitor, and numerous analogues have been synthesized to improve its efficacy and safety profile. The synthesis of these analogues often involves the reaction of a substituted pyrazole with a corresponding benzenesulfonyl chloride.[9][10][11][12][13] The nature of the substituents on the benzenesulfonyl chloride ring is crucial for tuning the selectivity and potency of these inhibitors.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a benzenesulfonyl chloride is a critical decision in the design of a synthetic route. This guide has highlighted the key differences between this compound and other common benzenesulfonyl chlorides, focusing on the interplay of electronic and steric effects.

Key Takeaways:

  • For high reactivity: 4-Nitrobenzenesulfonyl chloride and This compound are excellent choices due to the presence of strong electron-withdrawing groups.

  • For a baseline comparison: Benzenesulfonyl chloride provides a neutral starting point.

  • For introducing a good leaving group or a simple sulfonamide: 4-Toluenesulfonyl chloride is a reliable and cost-effective option.

  • For applications requiring steric bulk: Mesitylenesulfonyl chloride is the reagent of choice.

By understanding the principles outlined in this guide and considering the specific requirements of the target molecule, researchers can confidently select the optimal benzenesulfonyl chloride to achieve their synthetic goals efficiently and effectively.

References

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]

  • Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. [Link]

  • Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. PubMed. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Microwave-assisted synthesis of sulfonamides from sulfonyl chlorides and amines in solvent-free conditions. RSC Advances. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. MDPI. [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. NIH. [Link]

  • STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]

  • Process for the production of benzenesulfonamides.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Benzenesulfonyl chloride. PubChem. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Hammett equation. Oxford Reference. [Link]

  • Electrophilic additions to allenes. VII. The role of steric versus electronic effects in the reactions of areneselenenyl halides with allenes. R Discovery. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]

  • Preparation of sulfonamides from N-silylamines. NIH. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. NIH. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Amine Reactions. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Standard Sulfonylation

In the arsenal of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents, primarily for the formation of sulfonamides and sulfonate esters—motifs of profound importance in pharmaceuticals and materials science.[1][2][3][4] The sulfonamide functional group, for instance, is a cornerstone of numerous blockbuster drugs, while sulfonate esters are revered for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[3][5][6][7]

While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are mainstays in the laboratory, the introduction of fluorine atoms onto the alkyl backbone of the sulfonyl chloride dramatically alters its chemical behavior. This guide provides an in-depth comparison of the reactivity of these fluorinated analogues, such as trifluoromethanesulfonyl chloride (TfCl) and nonafluorobutanesulfonyl chloride (NfCl), against their non-fluorinated counterparts. We will explore the fundamental principles governing their reactivity, provide quantitative comparisons, and present validated experimental protocols to empower researchers in making informed decisions for their synthetic challenges.

The Science of Reactivity: An Electronic Perspective

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is fundamentally dictated by the electrophilicity of the sulfur atom. The reaction proceeds via nucleophilic attack on this electron-deficient sulfur center, leading to a transient trigonal bipyramidal intermediate, followed by the expulsion of the chloride leaving group.[8][9]

The critical factor influencing the speed of this process is the magnitude of the partial positive charge (δ+) on the sulfur atom. This is where the profound impact of fluorination becomes evident.

  • The Inductive Effect: Fluorine is the most electronegative element. In a perfluoroalkyl group like trifluoromethyl (-CF₃) or nonafluorobutyl (-C₄F₉), the cumulative electron-withdrawing inductive effect is immense. This effect is transmitted through the sigma bonds to the sulfonyl sulfur, drastically increasing its electrophilicity and making it exceptionally susceptible to nucleophilic attack.[9]

  • Comparative Substitution: In contrast, the alkyl groups in MsCl (methyl) and TsCl (tolyl) are electron-donating (or weakly withdrawing in the case of the tolyl group's inductive effect, though the overall electronic effect is complex). These groups tend to slightly decrease the electrophilicity of the sulfur atom compared to a hypothetical H-SO₂Cl.[9]

This electronic difference is the primary driver for the observed hierarchy in reactivity: TfCl > NfCl >> MsCl > TsCl .

Caption: SN2-type mechanism at the sulfur center.

Quantitative Reactivity Comparison

While a single study directly comparing the kinetics of all four reagents under identical conditions is elusive, the principle of substituent effects is well-established. Data from solvolysis studies of various benzenesulfonyl chlorides clearly demonstrate that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[9][10] This provides a strong proxy for the reactivity of the alkyl series.

Reagent NameAbbreviationStructureRelative ReactivityKey Characteristics
Trifluoromethanesulfonyl Chloride TfClCF₃SO₂ClVery HighExtremely reactive; generates the triflate group, a superior leaving group.[7][11]
Nonafluorobutanesulfonyl Chloride NfClC₄F₉SO₂ClHighHighly reactive, similar to TfCl. The nonaflate group is also an excellent leaving group, sometimes preferred for its stability.[12][13]
Methanesulfonyl Chloride MsClCH₃SO₂ClModerateA standard reagent for creating mesylates. Less reactive than fluorinated analogues.[7]
p-Toluenesulfonyl Chloride TsClCH₃C₆H₄SO₂ClLowCommon, stable, and cost-effective. The tolyl group is slightly electron-donating, reducing reactivity.[7][14]

Expert Insight: The choice between TfCl and NfCl is often nuanced. While both are highly reactive, the resulting nonaflate (ONf) group is sometimes noted for being less prone to hydrolysis than the triflate (OTf) group, which can be advantageous in certain multi-step syntheses or coupling reactions.[12] Conversely, sulfonyl fluorides (R-SO₂F) are generally more thermally and chemically stable than their sulfonyl chloride counterparts, though they are less reactive.[15][16][17][18] This stability-reactivity trade-off is a key consideration in reagent selection.

Experimental Protocols & Workflow Design

The profound difference in reactivity directly impacts experimental design. Reactions with highly electrophilic fluorinated sulfonyl chlorides often proceed rapidly at low temperatures, whereas their non-fluorinated cousins may require elevated temperatures and longer reaction times.

Protocol 1: Synthesis of N-Benzyl-1,1,1-trifluoromethanesulfonamide

This protocol demonstrates the high reactivity of TfCl, which allows for rapid reaction at 0 °C.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoromethanesulfonyl chloride (TfCl, 1.1 eq.) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G start Start: Dry Flask (N2) a Add Benzylamine & DCM start->a b Add Triethylamine a->b c Cool to 0°C b->c d Add TfCl (dropwise) c->d e Stir at 0°C (30-60 min) Monitor by TLC/LC-MS d->e f Quench with aq. NH4Cl e->f g Aqueous Workup (Separate, Wash, Dry) f->g h Concentrate in vacuo g->h i Purify via Chromatography h->i end Final Product i->end

Caption: Workflow for High-Reactivity Sulfonamide Synthesis.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol uses the less reactive TsCl, often requiring ambient or elevated temperatures for a reasonable reaction rate.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add benzylamine (1.0 eq.), a suitable solvent like DCM or pyridine (~0.2 M), and a base (if not using pyridine as the solvent, add triethylamine, 1.5 eq.).

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction may be slow; gentle heating (e.g., 40 °C) can be applied to accelerate it. Monitor progress by TLC or LC-MS. The reaction may take several hours (2-12 h) to reach completion.

  • Workup: Cool the reaction to room temperature (if heated). Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Protocol Choices:

  • Temperature Control: The high reactivity of TfCl necessitates cooling to 0 °C to control the exothermic reaction and prevent side product formation. TsCl's lower reactivity allows for the reaction to be safely run at room temperature or with gentle heating to achieve a practical rate.

  • Stoichiometry: A slightly larger excess of the sulfonyl chloride and base is sometimes used in tosylation to drive the slower reaction to completion.

  • Reaction Time: The electronic difference directly translates to reaction time—minutes to an hour for TfCl versus multiple hours for TsCl. This has significant implications for throughput in a drug discovery setting.

Protocol 3: Conversion of an Alcohol to a Sulfonate Ester (Triflate)

This protocol highlights the use of a highly reactive sulfonylating agent to "activate" an alcohol by converting it into a superior leaving group.

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the alcohol (1.0 eq.) and anhydrous DCM (~0.2 M).

  • Base Addition: Add pyridine (1.5 eq.).

  • Cooling: Cool the solution to -20 °C or 0 °C.

  • Reagent Addition: Add trifluoromethanesulfonyl chloride (TfCl, 1.2 eq.) or triflic anhydride (Tf₂O, 1.2 eq.) dropwise. Maintain the low temperature.

  • Reaction: Stir at the low temperature for 30-90 minutes, monitoring by TLC.

  • Workup: Quench with cold water or ice. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate at low temperature.

  • Usage: The resulting triflate is often highly reactive and may be unstable. It is typically used immediately in the next synthetic step without purification.

G start Start: Dry Flask (N2) a Add Alcohol & DCM start->a b Add Pyridine a->b c Cool to 0°C b->c d Add TfCl or Tf2O (dropwise) c->d e Stir at 0°C (30-90 min) Monitor by TLC d->e f Quench with Cold Water e->f g Aqueous Workup (Extract, Wash, Dry) f->g h Concentrate (Low Temp) g->h end Crude Triflate (Use Immediately) h->end

Caption: Workflow for Alcohol Activation via Triflation.

Conclusion and Strategic Recommendations

The reactivity of sulfonyl chlorides is a direct function of the electronic properties of their substituents. The powerful inductive effect of perfluoroalkyl groups renders reagents like TfCl and NfCl exceptionally electrophilic and, therefore, highly reactive.

  • For high-speed synthesis and the formation of superior leaving groups , fluorinated sulfonyl chlorides (TfCl, NfCl) are the reagents of choice. Their use allows for mild reaction conditions (low temperatures) and short reaction times, which is ideal for sensitive substrates and high-throughput chemistry applications.

  • For routine sulfonamide formation, reactions with less nucleophilic amines, or when cost and stability are primary concerns , traditional reagents like TsCl and MsCl remain highly valuable. Their moderate reactivity allows for more controlled reactions, often at ambient temperature, without the need for stringent anhydrous or low-temperature conditions.

By understanding the fundamental principles outlined in this guide, researchers can strategically select the appropriate sulfonyl chloride to optimize their synthetic routes, control reaction outcomes, and accelerate the discovery and development of novel chemical entities.

References

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  • Al-Fahad, A., Al-Hokbany, N., Al-Saad, M., & Taha, N. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. [Link]

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  • Barata-Vallejo, S., & Postigo, A. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides represents a cornerstone of medicinal chemistry. These compounds, characterized by the R−S(=O)₂−NR₂ functional group, are integral to a wide array of pharmaceuticals, renowned for their antibacterial properties and other therapeutic applications.[1][2] However, the journey from synthesis to a viable drug candidate is paved with rigorous validation. Ensuring the purity, identity, and stability of a synthesized sulfonamide is not merely a procedural formality but a critical determinant of its safety and efficacy.[3]

This guide provides an in-depth comparison of the primary analytical techniques employed to validate sulfonamide synthesis. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating system for your research.

The Synthetic Landscape: Pathways and Potential Pitfalls

The classical and most common laboratory preparation of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] A base, such as pyridine, is typically employed to neutralize the hydrochloric acid generated during the reaction.[1]

While seemingly straightforward, this process can introduce impurities that may compromise the final product. Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust analytical workflow is essential to identify and quantify these impurities, ensuring the final compound meets the stringent purity requirements for pharmaceutical use.

A Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific information required, such as purity determination, structural elucidation, or functional group confirmation. This section delves into the most pivotal techniques, offering a comparative overview and detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable tool for assessing the purity of synthesized sulfonamides due to its high resolution, sensitivity, and quantitative accuracy.[3][6] It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[3]

Principle of Operation: A solution of the sulfonamide sample is injected into a column packed with a stationary phase. A high-pressure pump moves a solvent (mobile phase) through the column. The components of the sample travel through the column at different rates, depending on their affinity for the stationary phase, leading to their separation. A detector at the end of the column measures the concentration of each separated component.

Key Advantages:

  • High Sensitivity and Specificity: Capable of detecting impurities at very low concentrations.[6]

  • Quantitative Accuracy: Provides precise and accurate measurements of the main compound and impurities.[3]

  • Robustness and Reproducibility: Well-established and reliable for routine quality control.[3]

Limitations:

  • Requires Reference Standards: Accurate identification and quantification necessitate the use of certified reference standards.

  • Potential for Co-elution: Impurities with similar chromatographic behavior may co-elute with the main peak, requiring method optimization.

Experimental Protocol: Purity Determination of a Synthesized Sulfonamide by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) in a 10 mL volumetric flask to achieve a concentration of about 1 mg/mL.[3]

    • Prepare a reference standard solution of the sulfonamide at the same concentration.

    • Prepare a blank solution (diluent only).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8] The gradient program should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 5 µL.[7]

    • Detection: UV detector set at a wavelength where the sulfonamide exhibits maximum absorbance (e.g., 265 nm).[7]

  • Data Analysis:

    • Inject the blank, reference standard, and sample solutions.

    • Identify the peak corresponding to the sulfonamide in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Integrate the area of all peaks in the sample chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Mass Spectrometry (MS): For Unambiguous Identification and Structural Confirmation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides highly specific identification and structural information about the synthesized sulfonamide and any impurities.[6][9]

Principle of Operation: The sample molecules are ionized, and the resulting ions are separated based on their m/z ratio in a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a fingerprint of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing further structural details.[10]

Key Advantages:

  • High Specificity: Provides molecular weight information, which is highly specific for compound identification.

  • Structural Elucidation: Fragmentation patterns in MS/MS experiments can reveal the structure of the molecule.[10]

  • High Sensitivity: Capable of detecting and identifying trace-level impurities.[11]

Limitations:

  • Matrix Effects: The sample matrix can sometimes interfere with the ionization process, affecting quantification.[12]

  • Isobaric Interference: Isomers, which have the same molecular weight, can be difficult to distinguish without chromatographic separation.[12]

Experimental Protocol: Confirmation of Sulfonamide Identity using LC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized sulfonamide (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase.

  • LC-MS Conditions:

    • LC System: Utilize an HPLC or UHPLC system with conditions similar to those described for purity analysis.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is commonly used.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for sulfonamides.[8]

    • MS Acquisition Mode:

      • Full Scan: To obtain the mass spectrum of the parent molecule and any co-eluting impurities.

      • Selected Ion Monitoring (SIM): To selectively monitor for the expected m/z of the sulfonamide for enhanced sensitivity.

      • Product Ion Scan (MS/MS): To generate a fragmentation spectrum for structural confirmation.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Confirm the presence of the protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the target sulfonamide.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structural features of the sulfonamide. Common fragments for sulfonamides include the (p-aminophenyl)sulfonyl moiety at m/z 156.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[14] It provides detailed information about the carbon-hydrogen framework of the synthesized sulfonamide.

Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb energy and "resonate" at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.

Key Advantages:

  • Definitive Structural Information: Provides unambiguous evidence of the molecular structure.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Analysis: Can be used for quantitative analysis (qNMR) with an internal standard.

Limitations:

  • Lower Sensitivity: Requires a larger amount of sample compared to MS.

  • Complex Spectra: Spectra of complex molecules can be challenging to interpret.

Experimental Protocol: Structural Confirmation of a Sulfonamide by ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their integrations.

    • Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

  • Data Analysis:

    • ¹H NMR:

      • The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[15]

      • Aromatic protons generally resonate in the region of 6.5 to 8.0 ppm.[15]

      • Analyze the chemical shifts, integration values (proton count), and splitting patterns (multiplicity) to assign each signal to a specific proton in the molecule.

    • ¹³C NMR:

      • Aromatic carbons typically appear in the range of 110-160 ppm.[15][16]

      • Assign each carbon signal based on its chemical shift and by using data from 2D NMR experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[17] It is particularly useful for confirming the presence of the key sulfonamide functional group.

Principle of Operation: Infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.

Key Advantages:

  • Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.

  • Confirmation of Functional Groups: Provides clear evidence for the presence or absence of key functional groups.

Limitations:

  • Limited Structural Information: Does not provide detailed information about the overall molecular structure.

  • Not Ideal for Purity Assessment: Less sensitive to minor impurities compared to HPLC.

Experimental Protocol: Functional Group Analysis of a Sulfonamide by FTIR

  • Sample Preparation:

    • The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • FTIR Data Acquisition:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the sulfonamide group:

      • S=O Asymmetric Stretch: 1370–1315 cm⁻¹.[18]

      • S=O Symmetric Stretch: 1181–1119 cm⁻¹.[18]

      • S-N Stretch: 914-895 cm⁻¹.[15]

      • N-H Stretch (if present): Typically in the region of 3300-3400 cm⁻¹.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ObtainedSensitivityQuantitative CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area/height, % purity[3]High (ng to µg/mL)[3]Excellent, high precision and accuracy[3]Robust, reproducible, widely available[3]Requires reference standards, potential for co-elution[3]
LC-MS Separation by LC followed by mass-to-charge ratio analysisMolecular weight, fragmentation patterns, structural information[10]Very High (pg to ng/mL)Good, but can be affected by matrix effects[12]High specificity, structural elucidation[10]Matrix effects, isobaric interference[12]
NMR Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity[14]Moderate (mg)Excellent (qNMR)Unambiguous structural determination[14]Lower sensitivity, requires more sample
FTIR Absorption of infrared radiation by molecular vibrationsPresence of functional groups[17]Low to ModerateSemi-quantitative at bestFast, simple, good for functional group confirmationLimited structural information, not ideal for purity

Visualizing the Validation Workflow

A logical and systematic workflow is crucial for the comprehensive validation of a synthesized sulfonamide.

Sulfonamide Validation Workflow Sulfonamide Synthesis Validation Workflow Synthesis Sulfonamide Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product FTIR_Analysis FTIR Analysis Purification->FTIR_Analysis Purified Sample HPLC_Analysis HPLC Analysis FTIR_Analysis->HPLC_Analysis Functional Group Confirmation LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis Purity > 95%? NMR_Analysis NMR Analysis LCMS_Analysis->NMR_Analysis Identity Confirmed? Final_Product Validated Sulfonamide NMR_Analysis->Final_Product Structure Confirmed?

Caption: A typical workflow for the validation of a synthesized sulfonamide.

Logical Comparison of Analytical Techniques

The choice of analytical technique is a strategic decision based on the validation objective.

Analytical Technique Comparison Comparison of Analytical Techniques for Sulfonamide Validation cluster_0 Primary Question cluster_1 Technique Selection cluster_2 Recommended Technique Question What is the primary analytical question? Purity What is the purity? Question->Purity Identity What is the molecular weight? Question->Identity Structure What is the exact structure? Question->Structure Functional_Group Are the key functional groups present? Question->Functional_Group HPLC HPLC Purity->HPLC LCMS LC-MS Identity->LCMS NMR NMR Structure->NMR FTIR FTIR Functional_Group->FTIR

Caption: A decision-making diagram for selecting the appropriate analytical technique.

By judiciously applying this suite of analytical techniques, researchers can confidently validate the synthesis of sulfonamides, ensuring the integrity of their compounds and paving the way for successful downstream applications in drug discovery and development. This multi-faceted approach, grounded in sound scientific principles, provides the robust, self-validating system required to meet the highest standards of scientific rigor.

References

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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-fluorobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Chemical Scaffold

In the landscape of modern drug discovery and materials science, halogenated benzenesulfonyl chlorides serve as pivotal structural motifs. Among these, 2-Chloro-4-fluorobenzenesulfonyl chloride and its derivatives are particularly valuable building blocks. Their utility stems from the reactive sulfonyl chloride (-SO₂Cl) group, which readily couples with amines and other nucleophiles to form complex sulfonamides, a class of compounds with a rich history in medicinal chemistry.[1] The specific substitution pattern—a chlorine at the 2-position and a fluorine at the 4-position—provides chemists with fine-tuned control over the electronic properties, reactivity, and lipophilicity of the resulting molecules.

Given their role as precursors to high-value final products, the unambiguous structural confirmation of these derivatives is not merely a procedural step but a cornerstone of scientific integrity. An erroneous structural assignment can lead to the misinterpretation of biological activity, compromised intellectual property, and significant delays in development pipelines. This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, offering field-proven insights into how these techniques can be synergistically employed for a self-validating, authoritative structural elucidation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Expertise & Experience: The Rationale Behind NMR Analysis

For this compound derivatives, a multi-nuclear NMR approach is essential.

  • ¹H NMR reveals the number and environment of protons, with chemical shifts indicating the electronic effects of neighboring groups (e.g., the strong electron-withdrawing -SO₂Cl group) and coupling constants revealing adjacent protons.[2]

  • ¹³C NMR provides a map of the carbon skeleton.

  • ¹⁹F NMR is indispensable for this class of compounds, directly confirming the presence and chemical environment of the fluorine atom, which is a common bioisostere in drug design.

The true power of NMR lies in its ability to establish through-bond and through-space correlations, which definitively piece together the molecular puzzle.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[3]

  • ¹H NMR Acquisition:

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon.

    • A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.[4]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. No special parameters are usually needed, as ¹⁹F is a high-sensitivity nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.[4]

Data Interpretation: Decoding the Spectra

For a hypothetical derivative, N-benzyl-2-chloro-4-fluorobenzenesulfonamide , the expected NMR data would be:

Technique Expected Chemical Shift (δ, ppm) Signal Assignment & Rationale
¹H NMR 7.8 - 8.2Aromatic protons on the benzenesulfonyl ring. Their exact shifts and splitting patterns are complex due to coupling with each other and the ¹⁹F nucleus. The proton ortho to the -SO₂NH- group will be the most deshielded.
7.2 - 7.4Aromatic protons of the benzyl group.
5.0 - 5.5NH proton of the sulfonamide. Often a broad singlet; position is concentration and solvent dependent. Can be confirmed by D₂O exchange.
4.3 - 4.5CH₂ protons of the benzyl group. Appears as a doublet due to coupling with the NH proton (if visible).
¹³C NMR 160 - 165 (d)C-F carbon. Large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).
115 - 140Other aromatic carbons. Carbons attached to Cl and S will have distinct shifts.
45 - 50CH₂ carbon of the benzyl group.
¹⁹F NMR -105 to -115A single resonance for the aryl fluoride. The exact shift is sensitive to the substitution on the sulfonamide.

(Note: 'd' denotes a doublet)

Workflow & Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg in 0.6 mL CDCl₃ P2 Add TMS (Internal Standard) P1->P2 A1 Acquire ¹H Spectrum P2->A1 Insert into Spectrometer A2 Acquire ¹³C Spectrum A1->A2 A3 Acquire ¹⁹F Spectrum A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate & Assign Signals D2->D3 Final Final D3->Final Final Structure IR_Workflow P1 Place Sample on ATR Crystal A1 Acquire Background Spectrum P1->A1 A2 Acquire Sample Spectrum A1->A2 D1 Identify Diagnostic Absorption Bands A2->D1 Final Final D1->Final Functional Groups Confirmed MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis P1 Dissolve <1 mg in Methanol A1 Infuse into Ion Source P1->A1 A2 Generate Ions (e.g., [M+H]⁺) A1->A2 A3 Separate Ions by m/z A2->A3 D1 Identify Molecular Ion Peak A3->D1 D2 Analyze Isotopic Pattern D1->D2 D3 Assign Fragment Ions D2->D3 Final Final D3->Final Confirm MW & Formula

Caption: A typical workflow for molecular weight determination by ESI-MS.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Expertise & Experience: A Quantitative Tool

While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple, robust, and highly sensitive technique. For this compound derivatives, the benzene ring acts as a chromophore. The primary utility of UV-Vis is for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once the identity of the compound has been confirmed by other methods. It can also be used to monitor reaction progress if the product has a different absorption profile from the reactants. For compounds with poor UV absorption, derivatization can be employed to enhance detection.

[5]#### Experimental Protocol: Straightforward and Fast

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar (µM) range.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to serve as a reference blank.

    • Fill a second, matched quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: The spectrum is a plot of absorbance versus wavelength (λ). Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation: Expected Absorption

Aromatic sulfonyl chlorides typically exhibit absorption bands in the UV region. For example, naphthalene sulfonyl chloride shows strong peaks at 238, 278, and 317 nm. F[6]or this compound derivatives, one would expect strong absorptions between 220 nm and 280 nm , corresponding to π→π* transitions within the substituted benzene ring.

Parameter Expected Value Significance
λₘₐₓ ~230 - 280 nmCharacteristic of the substituted benzene chromophore. The exact position and intensity will be modulated by the substituent on the sulfonamide nitrogen.
Workflow & Visualization

UV_Workflow P1 Prepare Dilute Solution (µM) A1 Record Blank Spectrum (Solvent) P1->A1 A2 Record Sample Spectrum A1->A2 D1 Identify λₘₐₓ (Absorbance Maxima) A2->D1 Final Final D1->Final Quantitative Analysis

Caption: The simple workflow for acquiring a UV-Vis absorption spectrum.

Comparative Summary and Synergistic Application

No single technique provides a complete structural picture. The authoritative characterization of this compound derivatives relies on the logical integration of data from these complementary methods.

Technique Primary Information Sample Amount Destructive? Key Advantage for this Topic
NMR Atomic connectivity (Structure)5-10 mgNoUnambiguous structure elucidation, including stereochemistry. ¹⁹F NMR is a direct probe.
IR Functional Groups1-2 mgNoRapid confirmation of SO₂ group and reaction success (S-Cl → S-N).
MS Molecular Weight & Formula< 1 mgYesDefinitive MW confirmation. Isotopic pattern is a bulletproof indicator of chlorine atoms.
UV-Vis Electronic System (Chromophores)< 0.1 mgNoExcellent for quantitative analysis and purity checks once the structure is known.
The Integrated Characterization Workflow

A robust, self-validating workflow begins with rapid screening techniques and progresses to definitive structural elucidation, with each step confirming the last.

Logic_Flow cluster_screening Initial Screening & Reaction Check cluster_elucidation Definitive Structure Elucidation cluster_quant Purity & Quantification Start Synthesized Derivative IR IR Spectroscopy Start->IR Confirm Functional Group Conversion MS Mass Spectrometry IR->MS Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Provide Formula for Assignment UV UV-Vis Spectroscopy NMR->UV Confirm Structure for Quantification Final Structurally Confirmed Product UV->Final

Caption: A logical workflow integrating spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that demands a synergistic approach. While IR spectroscopy offers a rapid check for the key sulfonyl functional group and Mass Spectrometry provides indisputable evidence of molecular weight and elemental composition, it is NMR spectroscopy that ultimately delivers the detailed atomic-level map required for unambiguous structural assignment. UV-Vis spectroscopy rounds out the toolkit, providing a simple and robust method for quantification. By understanding the strengths and limitations of each technique and integrating them into a logical workflow, researchers can ensure the integrity of their results and accelerate the progress of their drug discovery and development programs.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • Pivonka, D. E. (1995). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. Available at: [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Experimental UV-visible spectra, a) Naphthalene sulfonyl chloride.... Available at: [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-fluorobenzyl chloride. Available at: [Link]

  • NIST. (n.d.). 2-Chlorobenzenesulfonyl chloride. In NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzenesulphonyl chloride. In NIST Chemistry WebBook. Available at: [Link]

  • LeMagueres, P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules. Available at: [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Kalam, S., et al. (2025). Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

Sources

A Comparative Guide to Purity Assessment of Compounds Synthesized from 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of scientific integrity and therapeutic efficacy. When synthesizing novel compounds using reactive starting materials like 2-Chloro-4-fluorobenzenesulfonyl chloride, a multifaceted approach to purity determination is not just recommended, but essential. The inherent reactivity of this sulfonyl chloride can lead to a range of impurities, including unreacted starting materials, hydrolyzed byproducts, and regioisomeric products. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of these synthesized compounds, complete with experimental protocols and supporting data to inform your selection of the most appropriate methodology.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method interrogates different physicochemical properties of a molecule, and an impurity that is "invisible" to one technique may be readily detected by another. Therefore, employing orthogonal methods—techniques that rely on different separation or detection principles—provides a more comprehensive and trustworthy assessment of a compound's purity. For the complex sulfonamides and related molecules derived from this compound, a combination of chromatographic and spectroscopic techniques is highly recommended.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique should be guided by the specific needs of the analysis, including the required level of accuracy, the nature of the expected impurities, and the available instrumentation. The following table provides a comparative overview of the most common techniques for the purity assessment of compounds synthesized from this compound.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area/height for quantification, % purity.High (ng to µg/mL).Excellent, high precision and accuracy.Robust, reproducible, widely available, suitable for routine quality control.Requires reference standards for impurity identification, potential for co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a stationary phase and a gaseous mobile phase with mass-based detection.Retention time, mass-to-charge ratio (m/z) for identification and quantification.Very high (pg to ng/mL).Good, but can be affected by derivatization efficiency.High sensitivity and selectivity, provides structural information.Requires volatile and thermally stable analytes; derivatization is often necessary for polar sulfonamides.[1][2][3]
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency by atomic nuclei in a magnetic field.Absolute purity determination against a certified internal standard.Moderate (mg/mL).Excellent, primary method for absolute quantification.Non-destructive, provides structural information, universal detection for specific nuclei (e.g., ¹H, ¹⁹F).[4][5][6][7][8]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise, potential for peak overlap.
Elemental Analysis (EA) Combustion of the compound and quantification of resulting gases.Percentage composition of C, H, N, S, and halogens.Low (mg).Good for confirming empirical formula.Provides fundamental information on elemental composition.Does not distinguish between the target compound and isomeric impurities, can be affected by inorganic impurities.[9][10]

Experimental Protocols

The following are detailed protocols for the implementation of each analytical technique, tailored for the analysis of compounds derived from this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general RP-HPLC method for the purity determination of N-substituted-2-chloro-4-fluorobenzenesulfonamides.

Rationale for Experimental Choices:

  • C18 Column: A C18 stationary phase is a good starting point for the separation of moderately polar aromatic compounds like the target sulfonamides due to its hydrophobic nature.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of compounds with a range of polarities, from potential polar impurities to the less polar target compound.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase and protonate the sulfonamide, leading to sharper peaks and better reproducibility.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with UV Detector prep3->hplc_system Inject 10 µL column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column detection UV Detection at 254 nm column->detection mobile_phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile mobile_phase->hplc_system gradient Gradient Elution: 5% B to 95% B over 20 min gradient->hplc_system integrate Integrate all peaks detection->integrate calculate Calculate % Purity = (Area_main_peak / Area_total) * 100 integrate->calculate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of methanol prep2 Add derivatizing agent (e.g., TMS-diazomethane) prep1->prep2 prep3 React at room temperature for 30 min prep2->prep3 gcms_system GC-MS System prep3->gcms_system Inject 1 µL column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) gcms_system->column ms_scan MS Scan Range: 50-500 amu column->ms_scan injection Splitless Injection injection->gcms_system temp_prog Temperature Program: 50°C (1 min) to 300°C at 15°C/min temp_prog->gcms_system identify Identify peaks by retention time and mass spectra ms_scan->identify quantify Quantify using peak area identify->quantify calculate Calculate % Purity quantify->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Analysis prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to an NMR tube prep2->prep3 nmr_spectrometer High-Field NMR Spectrometer prep3->nmr_spectrometer Acquire spectrum pulse_program ¹⁹F observe pulse program with inverse-gated ¹H decoupling nmr_spectrometer->pulse_program parameters Set appropriate spectral width, acquisition time, and relaxation delay (D1) pulse_program->parameters process Apply Fourier transform and phase correction parameters->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison prep1 Dry the sample thoroughly to remove residual solvents prep2 Accurately weigh 1-3 mg of the sample prep1->prep2 analyzer Elemental Analyzer prep2->analyzer Analyze sample combustion Combust the sample in an oxygen-rich atmosphere analyzer->combustion detection Detect and quantify the resulting gases (CO₂, H₂O, N₂, SO₂) combustion->detection compare Compare experimental and theoretical values detection->compare calculate Calculate the theoretical elemental composition calculate->compare assess Assess purity based on the ±0.4% criterion compare->assess

Sources

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of sulfonamide derivatives synthesized from the versatile precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds, offering a comparative analysis supported by experimental data and established scientific principles. This document is designed for researchers and drug development professionals seeking to leverage this unique chemical scaffold for novel therapeutic agents.

The Strategic Advantage of the 2-Chloro-4-fluorophenyl Scaffold

Sulfonamides (-SO₂NH-) represent a cornerstone of medicinal chemistry, forming the basis for a wide array of drugs, including antibacterial, anticancer, and diuretic agents.[1][2][3] The choice of the starting material, the sulfonyl chloride, is critical as the substituted aromatic ring profoundly influences the final compound's physicochemical properties and biological efficacy.

This compound is a particularly valuable precursor. The presence of two halogen atoms—chlorine and fluorine—on the phenyl ring offers distinct advantages:

  • Enhanced Lipophilicity: The halogens increase the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: The strong carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer biological half-life.

  • Modulated Acidity: The electron-withdrawing nature of both halogens increases the acidity of the sulfonamide N-H proton. This is a critical factor for activities like carbonic anhydrase inhibition, where the anionic sulfonamide binds to the enzyme's zinc ion.

  • Directed Binding: The specific placement of the chloro and fluoro groups provides distinct steric and electronic profiles that can be exploited for selective binding to target proteins.

General Synthesis Pathway

The synthesis of sulfonamides from this compound is typically a straightforward nucleophilic substitution reaction. The highly reactive sulfonyl chloride group readily couples with a primary or secondary amine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[3][4]

G Precursor 2-Chloro-4-fluorobenzenesulfonyl chloride Reaction Precursor->Reaction Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction Base Base (e.g., Pyridine) in Solvent Base->Reaction HCl Scavenger Product Target Sulfonamide Derivative Reaction->Product Nucleophilic Substitution

Caption: General synthesis of sulfonamides.

Comparative Biological Activities

Antimicrobial Activity

Sulfonamides were the first class of effective systemic antibacterial agents and many still see clinical use.[5] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of folate, which is necessary for DNA and protein synthesis, thus arresting bacterial growth.[1]

PABA PABA DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition FolicAcid Folic Acid Synthesis DHPS->FolicAcid NoFolicAcid Folate Synthesis Blocked DHPS->NoFolicAcid Result Bacteriostasis NoFolicAcid->Result

Caption: Mechanism of antibacterial action.

Comparative Analysis: While specific data for a wide range of derivatives from this compound is sparse in the reviewed literature, we can infer performance based on related structures. The antibacterial efficacy of sulfonamides is highly dependent on the substituents. Studies on heterocyclic sulfonamides show that incorporating different rings can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[7] For instance, certain derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[8]

The 2-chloro-4-fluoro substitution pattern is expected to produce compounds with broad-spectrum activity.[9] A critical review of sulfonyl-containing heterocycles highlights that electron-withdrawing groups on the phenyl ring can enhance antibacterial potency.[7]

Compound Type Target Organism Activity (MIC in µg/mL) Reference Drug (MIC)
Thiazole-SulfonamideM. kansasii1-4 µmol/L-
Pyrimidine-SulfonamideMRSA15.6-31.2 µmol/L-
General SulfonamidesE. coli7.81Ciprofloxacin (MIC ~0.015)
General SulfonamidesS. aureus128-256Ciprofloxacin (MIC ~0.25)

Table 1: Representative antimicrobial activities of various sulfonamide classes. Note: Data is for related sulfonamide structures to provide a comparative baseline.[8][9][10]

Compared to alternatives like fluoroquinolones (e.g., Ciprofloxacin), sulfonamides generally exhibit higher MIC values but remain valuable due to different resistance profiles and applications.

Anticancer Activity

The anticancer potential of sulfonamides is a major area of modern research.[11] Unlike their antibacterial counterparts, anticancer sulfonamides act via diverse mechanisms, making them versatile candidates for oncology.[2]

Key Mechanisms of Action:

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells, particularly under hypoxic conditions, overexpress CA isoforms (especially CA IX and XII) to manage pH homeostasis during rapid proliferation.[12][13] Sulfonamides are potent inhibitors of these enzymes, leading to intracellular acidification and apoptosis.[2][12]

  • Cell Cycle Arrest: Certain sulfonamides can halt the cell cycle, often in the G1 phase, preventing cancer cells from progressing towards mitosis.[2]

  • Disruption of Microtubule Assembly: Similar to taxanes, some sulfonamide derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[2]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or other signaling pathways, sulfonamides can disrupt the formation of new blood vessels that tumors need to grow.[2]

Comparative Analysis: Derivatives of this compound are promising for anticancer applications, primarily through potent CA inhibition. The strong electron-withdrawing character of the substituted ring enhances the zinc-binding affinity of the sulfonamide group, a key interaction in the CA active site.[12]

Studies on structurally related fluorinated benzenesulfonamides have shown low nanomolar to subnanomolar inhibition constants (Ki) against the tumor-associated CA IX and XII isoforms.[12] For example, a series of 2,3,5,6-tetrafluorobenzenesulfonamides demonstrated Ki values as low as 0.8 nM against CA XII.[12] It is scientifically plausible that derivatives from the 2-chloro-4-fluoro scaffold would exhibit similarly potent inhibition.

Compound Class Target Inhibitory Potency (IC₅₀ or Kᵢ) Mechanism
Phenylisoxazole SulfonamidesBRD4IC₅₀ = 70 nM (BD1)Proliferation Suppression
1,2,4-Triazine SulfonamidesColon Cancer CellsInduces ApoptosisMulti-targeted
TetrafluorobenzenesulfonamideshCA IX / hCA XIIKᵢ = 0.8 - 38.9 nMpH Dysregulation
Oxadiazole-BenzenesulfonamidesHCT-116, MCF-7IC₅₀ = 0.5 - 4.5 µMCytotoxicity

Table 2: Anticancer activities of various sulfonamide classes.[12][14][15][16] These compounds serve as benchmarks for the potential of new derivatives.

Carbonic Anhydrase Inhibition for Antiglaucoma Applications

Beyond cancer, CA inhibitors are a mainstay in glaucoma treatment.[17] They work by inhibiting CA isozymes in the ciliary body of the eye, which reduces the secretion of aqueous humor and, consequently, lowers intraocular pressure (IOP).

G cluster_0 Mechanism cluster_1 Therapeutic Outcome CAI Sulfonamide CA Inhibitor (e.g., from 2-Chloro-4-fluorophenyl) CA_Eye Carbonic Anhydrase (in Ciliary Body) CAI->CA_Eye Inhibits AqueousHumor Aqueous Humor Secretion CA_Eye->AqueousHumor Mediates ReducedSecretion Decreased Secretion AqueousHumor->ReducedSecretion Leads to LowerIOP Lowered Intraocular Pressure (IOP) ReducedSecretion->LowerIOP Outcome Glaucoma Treatment LowerIOP->Outcome

Caption: CA inhibition pathway for glaucoma.

Comparative Analysis: For topical antiglaucoma agents, good water solubility is crucial to formulate effective eye drops and avoid side effects.[17] Research on perfluoroalkyl/aryl-substituted sulfonamides has shown that such modifications can yield compounds with excellent water solubility and potent IOP-lowering effects when applied topically.[17] The inhibitory power of these compounds against key ocular CA isozymes (I, II, and IV) increases with the size of the perfluorinated group.[17] Derivatives from this compound, by virtue of their halogenation, fit within this promising class of compounds for developing next-generation topical antiglaucoma drugs.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To provide a practical framework, the following is a standardized protocol for determining the MIC of a novel sulfonamide derivative against a bacterial strain, a fundamental assay for antimicrobial activity assessment.[9]

Objective: To determine the lowest concentration of a sulfonamide derivative that visibly inhibits the growth of a target bacterium.

Materials:

  • Test Sulfonamide Compound (dissolved in a suitable solvent like DMSO).

  • Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

  • Reference antibiotic (e.g., Ciprofloxacin).

Methodology (Broth Microdilution Method):

  • Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Create a stock solution of the test sulfonamide (e.g., at 1024 µg/mL). c. Add 50 µL of the stock solution to the first column of wells, resulting in a total volume of 100 µL. d. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a concentration gradient (e.g., 512, 256, 128... µg/mL).

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. b. Optionally, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

This self-validating system, which includes positive and negative controls, ensures the reliability of the obtained MIC values, providing a robust measure of the compound's antibacterial potency.

Conclusion and Future Outlook

Sulfonamides derived from this compound represent a promising and versatile chemical scaffold. The strategic placement of chloro and fluoro substituents provides a unique combination of lipophilicity, metabolic stability, and electronic properties that can be harnessed to develop potent and selective inhibitors for various biological targets. While further synthesis and screening of compound libraries are necessary, the foundational principles of medicinal chemistry and data from related structures strongly suggest their potential as novel antibacterial, anticancer, and antiglaucoma agents. Future research should focus on creating diverse libraries by reacting the precursor with a wide range of amines and heterocycles to fully explore the structure-activity landscape and identify lead candidates for preclinical development.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-fluorobenzenesulfonyl Chloride Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-Chloro-4-fluorobenzenesulfonyl chloride analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. We will explore the synthesis, biological evaluation, and SAR of these compounds, supported by experimental data from relevant studies. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Sulfonamide-based drugs have demonstrated a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The core structure allows for diverse substitutions on both the aromatic ring and the sulfonamide nitrogen, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

The this compound scaffold is of particular interest due to the presence of two halogen atoms on the phenyl ring. The electron-withdrawing nature of chlorine and fluorine can significantly influence the molecule's acidity, reactivity, and ability to form halogen bonds, all of which can impact its interaction with biological targets. This guide will delve into the nuanced effects of structural modifications to this scaffold on its biological efficacy.

Comparative Analysis of Structure-Activity Relationships

The Critical Role of the Sulfonamide Moiety

The sulfonamide group is a key hydrogen bond donor and acceptor, and its presence is generally essential for the biological activity of this class of compounds. The acidity of the sulfonamide proton can be modulated by substituents on the aromatic ring, which in turn affects the molecule's ionization state at physiological pH and its ability to interact with target proteins.

Impact of Substituents on the Aromatic Ring

The 2-chloro and 4-fluoro substitutions on the phenyl ring of the parent scaffold are expected to significantly influence its electronic properties and binding interactions.

  • Electron-Withdrawing Effects: The chlorine and fluorine atoms are strongly electron-withdrawing, which increases the acidity of the sulfonamide proton. This can enhance hydrogen bonding interactions with biological targets.

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its membrane permeability and pharmacokinetic profile.

In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs as PPARγ-targeted antidiabetics, it was found that substitutions at the 2 and 4-positions of the benzenesulfonamide ring were crucial for high transcriptional potency.[1] Specifically, a bromine atom at the 4-position was associated with higher affinity, potentially through a weak hydrogen bond with the backbone nitrogen of Phe282 in the PPARγ ligand-binding pocket.[1] This suggests that the nature of the halogen at the 4-position of our scaffold is a critical determinant of activity.

Influence of N-Substitution on the Sulfonamide

The substituent attached to the sulfonamide nitrogen (the R group in the general structure) plays a pivotal role in determining the biological activity and target selectivity. By introducing various functionalities at this position, a wide range of chemical space can be explored.

For instance, in a series of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines designed as anticancer agents, the introduction of chalcone-like fragments resulted in compounds with high activity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.[2] This highlights the potential for significant activity gains by incorporating larger, functionalized moieties at the N-position.

The following table summarizes the anticancer activity of a selection of N-substituted 2-methylthio-4-chloro-5-methylbenzenesulfonamide derivatives against various cancer cell lines.

Compound IDR Group (N-substituent)MCF-7 IC50 (µM)HCT-116 IC50 (µM)HeLa IC50 (µM)
Analog 1 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one2.53.15.2
Analog 2 1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one2.82.96.8
Analog 3 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one3.23.58.1

Data adapted from a study on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonamide)guanidines.[2]

From this data, we can observe that substitutions on the chalcone-like moiety influence the anticancer potency, although the differences are not dramatic. This suggests that the overall pharmacophore of the N-substituent is a key driver of activity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for the synthesis of 2-chloro-4-fluorobenzenesulfonamide analogs and for a representative biological assay.

General Synthesis of N-Substituted 2-Chloro-4-fluorobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 2-chloro-4-fluorobenzenesulfonamides via the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted 2-chloro-4-fluorobenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed in this guide, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Base (Pyridine) Base (Pyridine) Base (Pyridine)->Reaction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction 0°C to RT 0°C to RT 0°C to RT->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification N-Substituted sulfonamide N-Substituted sulfonamide Purification->N-Substituted sulfonamide

Caption: General workflow for the synthesis of N-substituted 2-chloro-4-fluorobenzenesulfonamides.

SAR_Relationships cluster_core Core Scaffold cluster_substituents Key Substitutions cluster_properties Influenced Properties cluster_activity Biological Outcome Benzenesulfonamide Benzenesulfonamide Aromatic Ring (2-Cl, 4-F) Aromatic Ring (2-Cl, 4-F) Benzenesulfonamide->Aromatic Ring (2-Cl, 4-F) N-Substituent (R-group) N-Substituent (R-group) Benzenesulfonamide->N-Substituent (R-group) Electronic Effects Electronic Effects Aromatic Ring (2-Cl, 4-F)->Electronic Effects Lipophilicity Lipophilicity Aromatic Ring (2-Cl, 4-F)->Lipophilicity N-Substituent (R-group)->Lipophilicity Steric Hindrance Steric Hindrance N-Substituent (R-group)->Steric Hindrance H-Bonding H-Bonding N-Substituent (R-group)->H-Bonding Biological Activity Biological Activity Electronic Effects->Biological Activity Lipophilicity->Biological Activity Steric Hindrance->Biological Activity H-Bonding->Biological Activity

Caption: Key structural elements influencing the biological activity of benzenesulfonamide analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent electronic properties conferred by the halogen substituents, combined with the versatility of N-substitution on the sulfonamide moiety, provide a rich chemical space for exploration. While this guide has drawn upon data from related halogenated benzenesulfonamides to infer SAR trends, a systematic study focused on a diverse library of direct analogs is warranted to fully elucidate the therapeutic potential of this scaffold. Future research should focus on synthesizing and evaluating a broad range of N-substituted analogs against various biological targets, with a particular emphasis on kinases, proteases, and nuclear receptors, which are known to be modulated by sulfonamide-containing compounds. Such studies will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum. Available at: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum. Available at: [Link]

Sources

A Researcher's Guide to Sulfonamide Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The synthesis of these vital compounds has traditionally relied on conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) presents a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint. This guide provides a comprehensive comparison of these two synthetic approaches, grounded in experimental data and mechanistic principles, to aid researchers in making informed decisions for their drug discovery and development pipelines.

The Fundamental Difference: A Tale of Two Heating Mechanisms

Understanding the core principles of heat transfer is crucial to appreciating the advantages and disadvantages of each method.

Conventional Heating: A Surface-Level Approach

Traditional synthesis protocols typically employ an oil bath or heating mantle, which transfers thermal energy to the reaction vessel via conduction and convection.[1][2] This process is inherently slow and inefficient, as the vessel walls must first be heated before the energy is transferred to the reaction mixture.[1] This often results in a significant temperature gradient within the sample, where the solution near the vessel walls is hotter than the core.[3]

Microwave Synthesis: Heating from Within

Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating.[4][5][6][7] Microwave radiation directly interacts with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate as they attempt to align with the oscillating electric field.[8][9][10][11] This molecular friction generates heat volumetrically and uniformly throughout the sample, leading to a rapid and efficient temperature increase.[4][8][12][13] This direct energy transfer to the reactants bypasses the slow conductive heating process of conventional methods.[8][14]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly changing electric field of the microwaves. This constant reorientation generates heat.[1][4][8][9][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate, leading to collisions and generating heat.[1][4][9][10]

This targeted and efficient heating is a key tenet of green chemistry, as it often leads to reduced energy consumption and minimizes the use of hazardous solvents.[4][8][9][12]

Head-to-Head Comparison: Performance Metrics

The choice between conventional and microwave synthesis often comes down to tangible outcomes. Here, we compare the two methods based on key performance indicators critical to drug development.

ParameterConventional HeatingMicrowave SynthesisAdvantage
Reaction Time Hours to days[15]Minutes to seconds[15][16]Microwave
Reaction Yield Often moderateGenerally higher[12][16][17]Microwave
Product Purity By-product formation can be an issueCleaner reactions with fewer by-products[8][12]Microwave
Energy Efficiency Less efficient due to heating the surroundings[18]More energy-efficient, especially for shorter reactions[4][19]Microwave
Reproducibility Can be variableHighly reproducible[16]Microwave
Scalability Well-establishedCan present challenges, though advancements are being made[13]Conventional
Experimental Showdown: Synthesis of Sulfanilamide

To provide a practical illustration, let's consider the synthesis of sulfanilamide, a foundational sulfonamide antibiotic.

Conventional Protocol: A Multi-Hour Reflux

A traditional approach involves the reaction of a sulfonyl chloride with an amine under reflux conditions, often requiring several hours of heating.[20]

Step-by-Step Conventional Synthesis of a Sulfonamide Derivative

  • To a round-bottom flask equipped with a reflux condenser, add the appropriate sulfonyl chloride (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., pyridine, dichloromethane).[20]

  • Heat the reaction mixture to reflux using an oil bath for 4-6 hours.[20]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.[20]

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure sulfonamide.[20]

Microwave Protocol: A Matter of Minutes

Microwave-assisted synthesis can dramatically shorten this process. Several protocols have been developed that leverage microwave energy to drive the reaction to completion in a fraction of the time.[17][21][22][23]

Step-by-Step Microwave-Assisted Synthesis of a Sulfonamide Derivative

  • In a dedicated microwave reaction vial, combine the sulfonyl chloride (1 equivalent) and the amine (1.1 equivalents) in a minimal amount of a polar, microwave-absorbing solvent (e.g., ethanol, water).[21][23]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150°C) for a short duration (e.g., 5-20 minutes).[17][24][25]

  • After irradiation, cool the vial to room temperature.

  • The product often crystallizes upon cooling and can be isolated by filtration, washed, and dried, frequently without the need for further purification.[16][21]

Microwave_vs_Conventional_Workflow cluster_conventional Conventional Heating Workflow cluster_microwave Microwave Synthesis Workflow C1 Reactant Mixing (Sulfonyl Chloride + Amine) C2 Prolonged Reflux (Hours) C1->C2 C3 Work-up & Acidification C2->C3 C4 Filtration & Recrystallization C3->C4 M1 Reactant Mixing (in Microwave Vial) M2 Microwave Irradiation (Minutes) M1->M2 M3 Cooling & Crystallization M2->M3 M4 Filtration M3->M4

The "Why" Behind the Speed: Mechanistic Insights

The dramatic rate enhancements observed in microwave synthesis are primarily attributed to thermal effects. The ability of microwaves to rapidly and uniformly heat the reaction mixture to temperatures above the solvent's conventional boiling point (in a sealed vessel) significantly accelerates reaction kinetics.[16]

While the existence of specific "non-thermal microwave effects" is a topic of ongoing debate, the efficient and direct energy transfer at the molecular level is undeniable.[3][26] This can lead to localized superheating at the molecular level, potentially favoring certain reaction pathways and reducing the formation of by-products.[3][8]

Practical Considerations for the Modern Lab

While the benefits of microwave synthesis are clear, there are practical aspects to consider:

  • Solvent Choice: The efficiency of microwave heating is highly dependent on the dielectric properties of the solvent.[2][27] Polar solvents like water, ethanol, and DMF are excellent microwave absorbers, while non-polar solvents like toluene and hexane are not.[4][27]

  • Safety: Reactions in sealed vessels can generate significant pressure.[1] Modern microwave reactors are equipped with safety features to monitor and control pressure and temperature, but proper training and adherence to safety protocols are essential.

  • Hotspots: Inhomogeneous mixtures or the presence of strongly absorbing materials can lead to "hotspots," areas of intense localized heating.[11][26][28][29] This can be both an advantage, by initiating reactions, and a disadvantage, potentially leading to decomposition.[28][29]

Conclusion: A Paradigm Shift in Synthesis

For the synthesis of sulfonamides, microwave irradiation offers a significant leap forward from conventional heating methods. The dramatic reduction in reaction times, coupled with improved yields and cleaner product profiles, makes it an invaluable tool for accelerating drug discovery and development.[12][13][15] While conventional heating remains a viable and scalable option, the efficiency, speed, and green chemistry advantages of microwave synthesis position it as the superior choice for rapid lead optimization and library synthesis in the modern pharmaceutical landscape.

References

Efficacy of 2-Chloro-4-fluorobenzenesulfonyl Chloride in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the architecturally demanding landscape of complex molecule synthesis, the strategic selection of reagents is paramount to achieving high yields and preserving sensitive functionalities. Among the myriad of sulfonyl chlorides employed for the protection of amines and the formation of sulfonamides, 2-Chloro-4-fluorobenzenesulfonyl chloride emerges as a reagent of significant interest. This guide provides a comprehensive comparison of its efficacy against established alternatives, grounded in fundamental principles of organic chemistry and supported by illustrative experimental protocols.

Introduction: The Role of Arylsulfonyl Chlorides in Modern Synthesis

Arylsulfonyl chlorides are indispensable tools in the synthetic chemist's arsenal. They readily react with primary and secondary amines to form stable sulfonamides, a functional group prevalent in a wide array of pharmaceuticals and bioactive molecules.[1] This transformation not only serves as a robust method for amine protection but also allows for the introduction of a key structural motif.[2] The choice of a particular arylsulfonyl chloride is dictated by a delicate balance of reactivity, the stability of the resulting sulfonamide, and the conditions required for its eventual cleavage.

The Physicochemical Profile of this compound

This compound is a crystalline solid with a melting point of 28-31°C and a boiling point of 108-110°C at 0.1 mmHg.[3] Its structure, featuring two electron-withdrawing halogen substituents on the benzene ring, is key to its reactivity.

PropertyValue
CAS Number 85958-57-2
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
Appearance White to light yellow crystalline solid
Melting Point 28-31 °C
Boiling Point 108-110 °C / 0.1 mmHg

Comparative Reactivity Analysis

The reactivity of an arylsulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic effects of the substituents on the aromatic ring.[4] Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.

Electronic Effects and Predicted Reactivity

The Hammett equation provides a quantitative framework for understanding these substituent effects.[5] By analyzing the Hammett substituent constants (σ), we can predict the relative reactivity of different arylsulfonyl chlorides.

Sulfonyl ChlorideSubstituentsElectronic EffectPredicted Reactivity
p-Toluenesulfonyl chloride (TsCl)-CH₃ (para)Electron-donating (σp = -0.17)Lower
Benzenesulfonyl chlorideNoneNeutralBaseline
This compound -Cl (ortho), -F (para)Electron-withdrawingHigher
p-Nitrobenzenesulfonyl chloride (NsCl)-NO₂ (para)Strongly electron-withdrawing (σp = +0.78)Highest

The chlorine and fluorine atoms in this compound are both EWGs, which are expected to significantly increase the electrophilicity of the sulfonyl sulfur compared to benzenesulfonyl chloride and, most notably, the commonly used p-toluenesulfonyl chloride (TsCl). This enhanced reactivity can be advantageous in reactions with sterically hindered or electronically deactivated amines, potentially leading to higher yields and shorter reaction times.

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up & Purification A Dissolve Amine in DCM B Cool to 0 °C A->B C Add Base B->C D Add 2-Chloro-4-fluorobenzenesulfonyl chloride solution C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Purify by Chromatography H->I G ProtectingGroups Protecting Group | Cleavage Condition (Orthogonality) Boc Boc (tert-Butoxycarbonyl) Strong Acid (e.g., TFA) Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine) CFBs 2-Chloro-4-fluorobenzenesulfonyl Reductive (e.g., Mg/MeOH) or Nucleophilic (e.g., Thiol/Base)

Sources

A Comparative Guide to Sulfonylation Reagents: Benchmarking 2-Chloro-4-fluorobenzenesulfonyl Chloride Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents. The selection of the appropriate sulfonylation reagent is a critical decision in the synthesis of these compounds, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth technical comparison of the traditional reagent, 2-Chloro-4-fluorobenzenesulfonyl chloride, with novel, cutting-edge sulfonylation methodologies. Our analysis is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic challenges.

The Enduring Workhorse: this compound

This compound is a member of the classical family of sulfonyl chlorides, which have long been the reagents of choice for the synthesis of sulfonamides.[1] The underlying principle of its reactivity is the highly electrophilic nature of the sulfur atom, which is readily attacked by nucleophilic amines.[1] The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring is intended to further enhance this electrophilicity.

The traditional synthesis of sulfonamides using sulfonyl chlorides is a robust and well-established method.[2] It typically involves the reaction of a primary or secondary amine with the sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

The Classical Mechanism: Nucleophilic Acyl-Type Substitution

The reaction proceeds via a nucleophilic "acyl-type" substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, facilitated by a base, yields the stable sulfonamide.[4]

The Rise of Novel Sulfonylation Reagents: A Paradigm Shift in Synthesis

While effective, the classical approach using sulfonyl chlorides is not without its drawbacks. The synthesis of the sulfonyl chlorides themselves can require harsh conditions, and their high reactivity can lead to a lack of chemoselectivity with complex, polyfunctional molecules.[3][5] These limitations have spurred the development of innovative sulfonylation reagents and methodologies designed to offer milder conditions, broader functional group tolerance, and novel reactivity patterns.

This guide will focus on two prominent modern alternatives:

  • DABSO (DABCO-bis(sulfur dioxide)) : A stable, solid surrogate for gaseous sulfur dioxide.[6][7]

  • Photocatalytic Sulfonylation : A visible-light-mediated approach for the direct C-H sulfonylation of anilines.[8][9][10]

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, we will benchmark the performance of this compound against DABSO and a representative photocatalytic system for the sulfonylation of a model substrate, aniline.

Parameter This compound DABSO (with Grignard Reagent) Photocatalytic Sulfonylation (with Sulfonyl Fluoride)
Reagent Form Solid[11]Crystalline Solid[6]Sulfonyl fluoride (liquid/solid) & Photocatalyst (solid)[8]
Reaction Conditions 0°C to room temperature, basic (e.g., pyridine)[2]-40°C to room temperature, involves Grignard reagent[6]Room temperature to 50°C, blue LED irradiation[8]
Typical Yield (Aniline) Good to Excellent (inferred from similar systems)[2]Good (reported for similar systems)[6]Moderate to Good[8]
Substrate Scope Broad for primary and secondary amines[2]Broad, including aryl and alkyl Grignard reagents[6]Primarily demonstrated for aniline derivatives[8]
Chemoselectivity Can be challenging with polyfunctional molecules[5]High, due to the nature of the in situ generated sulfinate[6]High, directed by the aniline nitrogen[8]
Safety Considerations Corrosive, moisture-sensitive[11]Requires handling of pyrophoric Grignard reagents[6]Requires specialized photoreactor setup[8]
Key Advantage Readily available, well-established proceduresAvoids handling of gaseous SO2, stable reagentMild conditions, direct C-H functionalization[8]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Sulfonylation of Aniline with this compound (Traditional Method)

This protocol is based on established procedures for the sulfonylation of anilines with arylsulfonyl chlorides.[2][12]

Materials:

  • Aniline

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of aniline (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add pyridine (1.5 mmol) dropwise.

  • Add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Visualization of the Workflow:

traditional_workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification A Dissolve Aniline in DCM B Add Pyridine at 0°C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir at Room Temperature C->D E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Product G->H Pure Sulfonamide

Caption: Workflow for traditional sulfonylation.

Protocol 2: Sulfonylation of Aniline using DABSO (Novel SO₂ Surrogate Method)

This protocol is adapted from the work of Willis and coworkers on the use of DABSO for sulfonamide synthesis.[6]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • DABSO (DABCO-bis(sulfur dioxide))

  • Sulfuryl chloride (SO₂Cl₂)

  • Aniline

Procedure:

  • Prepare a Grignard reagent from bromobenzene (1.0 mmol) and magnesium turnings (1.2 mmol) in anhydrous THF.

  • In a separate flask, suspend DABSO (2.5 mmol) in anhydrous THF.

  • Cool the DABSO suspension to -40 °C and add the freshly prepared Grignard reagent dropwise.

  • Stir the mixture at -40 °C for 1 hour.

  • Add sulfuryl chloride (1.0 mmol) and allow the reaction to warm to room temperature.

  • Add aniline (10 mmol) and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the sulfonamide.

Visualization of the Workflow:

dabso_workflow cluster_grignard Grignard Formation cluster_sulfinate Sulfinate Formation cluster_sulfonylation Sulfonamide Synthesis cluster_workup Workup & Purification A Bromobenzene + Mg in THF C Add Grignard to DABSO A->C B DABSO in THF at -40°C B->C D Add SO₂Cl₂ C->D E Add Aniline D->E F Aqueous Workup E->F G Column Chromatography F->G H Product G->H Pure Sulfonamide

Caption: Workflow for DABSO-mediated sulfonylation.

Protocol 3: Photocatalytic Sulfonylation of N,N-dimethylaniline (Novel C-H Functionalization)

This protocol is based on the visible-light-mediated sulfonylation of anilines developed by Xu et al.[8]

Materials:

  • N,N,4-trimethylaniline

  • 4-Methylbenzenesulfonyl fluoride

  • Ir[(ppy)₂(dtbbpy)]Cl (photocatalyst)

  • Potassium fluoride (KF)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To an oven-dried reaction vial, add N,N,4-trimethylaniline (0.1 mmol), 4-methylbenzenesulfonyl fluoride (0.18 mmol), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and KF (0.18 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

  • Add anhydrous MeCN (1.0 mL) and stir the mixture at 50 °C under irradiation with 30-W blue LEDs for 12 hours.

  • After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired sulfonylated aniline.

Visualization of the Workflow:

photocatalytic_workflow cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification A Combine Aniline, Sulfonyl Fluoride, Photocatalyst, and Base B Add Anhydrous MeCN under Inert Atmosphere A->B C Irradiate with Blue LEDs at 50°C for 12h B->C D Solvent Removal C->D E Column Chromatography D->E F Product E->F Pure Product

Caption: Workflow for photocatalytic sulfonylation.

Mechanistic Insights: Understanding the Reactivity

Mechanism 1: Traditional Sulfonylation with Sulfonyl Chloride

mechanism1 Amine R-NH₂ Intermediate [R-NH₂⁺-SO₂(Ar)-Cl⁻] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-NH-SO₂Ar Intermediate->Sulfonamide Elimination Chloride Cl⁻ Intermediate->Chloride Base Base Base->Sulfonamide Proton Abstraction ProtonatedBase Base-H⁺ Base->ProtonatedBase

Caption: Mechanism of traditional sulfonylation.

Mechanism 2: DABSO-Mediated Sulfonamide Synthesis

The reaction proceeds through the formation of a sulfinate salt by the addition of a Grignard reagent to DABSO. This sulfinate is then converted to a sulfonyl chloride in situ, which subsequently reacts with the amine.[6]

mechanism2 Grignard R-MgX Sulfinate R-SO₂⁻ MgX⁺ Grignard->Sulfinate DABSO DABCO·(SO₂)₂ DABSO->Sulfinate SO₂ insertion SulfonylChloride R-SO₂Cl Sulfinate->SulfonylChloride SO2Cl2 SO₂Cl₂ SO2Cl2->SulfonylChloride Chlorination Sulfonamide R-SO₂-NHR' SulfonylChloride->Sulfonamide Amine R'-NH₂ Amine->Sulfonamide Nucleophilic Attack

Caption: Mechanism of DABSO-mediated sulfonylation.

Mechanism 3: Photocatalytic Sulfonylation of Anilines

A proposed mechanism involves the photoexcited catalyst oxidizing the aniline to a radical cation. The reduced catalyst then activates the sulfonyl fluoride to generate a sulfonyl radical, which couples with the aniline radical cation.[8]

mechanism3 Aniline Ar-NR₂ RadicalCation [Ar-NR₂]⁺• Aniline->RadicalCation Oxidation Ir(III) [Ir(III)] Ir(II) [Ir(II)] Ir(III)->Ir(II) Product Sulfonylated Aniline RadicalCation->Product Radical Coupling Ir(II)->Ir(III) hν (Blue Light) SulfonylRadical R-SO₂• Ir(II)->SulfonylRadical SulfonylFluoride R-SO₂F SulfonylFluoride->SulfonylRadical Reduction SulfonylRadical->Product

Caption: Proposed mechanism for photocatalytic sulfonylation.

Conclusion and Future Outlook

This compound remains a valuable and effective reagent for the synthesis of sulfonamides, particularly for routine applications with robust substrates. Its reactivity is well-understood, and the procedures are straightforward. However, for the synthesis of complex, sensitive, or polyfunctional molecules, the emerging novel sulfonylation reagents offer significant advantages.

DABSO provides a safe and convenient alternative to gaseous sulfur dioxide, enabling the synthesis of sulfonamides from organometallic precursors under mild conditions. Its solid form and stability are major practical benefits.

Photocatalytic methods represent a frontier in sulfonylation chemistry, offering the potential for direct C-H functionalization under exceptionally mild, light-mediated conditions. This approach avoids the need for pre-functionalized starting materials, opening new avenues for late-stage functionalization in drug discovery.

The choice of sulfonylation reagent will ultimately depend on the specific synthetic challenge at hand. For straightforward sulfonamide synthesis, the traditional sulfonyl chloride approach is often sufficient. However, as the demand for more complex and diverse sulfonamide-containing molecules grows, the adoption of novel reagents like DABSO and the exploration of innovative methodologies such as photocatalysis will be crucial for advancing the field of medicinal chemistry.

References

  • Xu X. H., Zhen J. S., Du X., Yuan H., Li Y. H., Chu M. H., et al. (2022). Visible-light-mediated late-stage sulfonylation of anilines with sulfonamides. Org. Lett. 24, 853–858.
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (2016).
  • DABSO – A Reagent to Revolutionize Organosulfur Chemistry.
  • Sulfonylation of Anilines through Photocatalytic Activation of N -Hydroxymethylphthalimide Sulfones.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Expedient Synthesis of Sulfinamides
  • DABCO-Bis(sulfur dioxide)
  • Sulfonamide synthesis by aminosulfonyl
  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry.
  • An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applic
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • A plausible reaction mechanism for photoredox mediated aryl sulfonylation showing the iridium ion enabled oxidative quenching cycle.
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Synthical.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.
  • Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling.
  • Mild Sulfonyl
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Chemoselective N-Benzenesulfonylation of Aliphatic Amines.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
  • Direct sulfonylation of anilines medi
  • 2-Chloro-4-fluoro-N-phenylbenzamide. PMC.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • 247067 PDFs | Review articles in CHLORIDES.
  • This compound 95 85958-57-2. Sigma-Aldrich.
  • Electrochemically Enabled Chemoselective Sulfonylation and Hydrazination of Indoles.
  • Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives.
  • Oxidative β-C–H sulfonyl
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. NIH.
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of reactive chemical intermediates like 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS No: 85958-57-2) demands not just procedural knowledge, but a deep understanding of the chemical principles governing its safe disposal. This guide provides a comprehensive, experience-driven framework for managing this compound, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Profile and Immediate Safety Precautions

This compound is a corrosive and water-reactive compound.[1][2] Its hazardous properties necessitate strict adherence to safety protocols. The primary dangers stem from its ability to cause severe burns and its violent reaction with moisture to release toxic gases.[1][3]

Table 1: Core Hazard Profile of this compound

Hazard GHS Classification & Statement Critical Details
Corrosivity Skin Corrosion/Irritation, Category 1B (H314) Causes severe skin burns and eye damage upon contact.[1][4]
Reactivity Water-Reactive Reacts violently and exothermically with water, moisture, and bases.[1][2] This reaction liberates toxic and corrosive hydrogen chloride gas and 2-chloro-4-fluorobenzenesulfonic acid.[2][5]

| Inhalation Toxicity | STOT SE 3 | The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[3] Inhalation of vapors can cause severe irritation and damage. |

Before beginning any disposal procedure, the following Personal Protective Equipment (PPE) is mandatory. The rationale behind each piece of equipment is critical for understanding and ensuring compliance.

Table 2: Mandatory Personal Protective Equipment (PPE) for Handling

PPE Category Specification Rationale
Eye & Face Protection Tightly-fitting safety goggles combined with a full-face shield.[2][4] Provides comprehensive protection against splashes of the corrosive liquid and the vigorous reactions that can occur.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Prevents direct skin contact, which can cause severe chemical burns.[2]
Body Protection A chemical-resistant lab coat or apron worn over personal clothing.[2] Protects skin and clothing from accidental spills and contamination.

| Respiratory Protection | All handling and disposal steps must be performed within a certified chemical fume hood.[2][6] | This is the primary engineering control to prevent inhalation of corrosive vapors and the acidic gases generated during neutralization or from contact with moisture. |

The Core Disposal Decision Workflow

The correct disposal path for this compound hinges on a single critical assessment: the quantity of the waste. Small, residual amounts can be chemically neutralized to a less hazardous state. In contrast, bulk quantities pose a significant safety risk if neutralization is attempted in a standard laboratory setting due to the potential for a large, uncontrolled exothermic reaction.

DisposalWorkflow start Start: Assess Quantity of This compound for Disposal small_quant Small Residual Quantity (e.g., from cleaning glassware, <10g) start->small_quant Residual Amount bulk_quant Bulk Quantity (e.g., expired reagent, >10g) start->bulk_quant Bulk Amount protocol1 Execute Protocol 1: Chemical Neutralization (In-Lab Procedure) small_quant->protocol1 protocol2 Execute Protocol 2: Packaging as Halogenated Hazardous Waste bulk_quant->protocol2 final_disposal Final Disposal via Institutional EHS Office or Approved Waste Contractor protocol1->final_disposal protocol2->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. However, this progress demands an unwavering commitment to safety. 2-Chloro-4-fluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, but its hazardous properties necessitate a thorough and non-negotiable safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. It is not merely a matter of following a checklist; it is about building a defense tailored to the chemical's unique reactivity and corrosive nature.

The primary hazards are twofold:

  • Severe Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2][3] Contact with any tissue can lead to immediate and significant injury.

  • High Reactivity with Water: It is moisture-sensitive and reacts violently with water.[4][5] This reaction is not passive; it liberates toxic and corrosive gases, including hydrogen chloride and gaseous hydrogen fluoride, which can cause severe respiratory tract damage.[4][5]

This dual-threat profile—direct corrosive contact and the generation of hazardous gases upon contact with moisture (including ambient humidity)—dictates a multi-layered PPE approach.

Table 1: Physicochemical and Hazard Profile of this compound

Property Value Source(s)
CAS Number 85958-57-2 [1][4][6]
Molecular Formula C₆H₃Cl₂FO₂S [6]
Molecular Weight 229.06 g/mol [1]
Physical State Clear yellow liquid or low-melting solid [3][6]
Melting Point 27-31 °C [1][6]
Density ~1.569 g/mL at 25 °C [1][6]
GHS Signal Word Danger [1][2][3]
Primary Hazard H314: Causes severe skin burns and eye damage [1][2][3]

| Key Reactivity | Moisture sensitive; reacts violently with water |[4][5] |

The Multi-Layered Defense: Core PPE Requirements

A risk-based approach is essential. The level of PPE must correspond to the scale and nature of the operation. The following table outlines the minimum required PPE for various laboratory tasks.

Table 2: Recommended PPE Levels by Task

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Nitrile or Neoprene Gloves Safety Glasses Flame-Resistant Lab Coat Not required (in sealed containers)
Weighing Solid (<10g) Double-Gloved (Nitrile) Safety Goggles & Full Face Shield Flame-Resistant Lab Coat Recommended: N95 or FFP2
Reaction Setup/Small Scale Transfer (<50mL) Double-Gloved (Nitrile) Safety Goggles & Full Face Shield Flame-Resistant Lab Coat, Chemical-Resistant Apron Required if outside a fume hood
Large Scale Transfer (>50mL) / Quenching Heavy-duty Nitrile or Neoprene Gloves over inner Nitrile gloves Safety Goggles & Full Face Shield Chemical-Resistant Suit or Apron over Lab Coat Mandatory: Half- or full-face respirator with ABEK-type cartridge[1]

| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles & Full Face Shield | Chemical-Resistant Suit or Apron | Mandatory: Half- or full-face respirator with ABEK-type cartridge[1] |

Primary Barrier: Hand and Arm Protection

Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection: Standard nitrile examination gloves are a minimum requirement. For prolonged operations or when handling larger quantities, neoprene gloves offer superior protection.[7] Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Double Gloving: This is a non-negotiable practice. An inner glove is worn under the cuff of the lab coat, and an outer glove is worn over the cuff. This prevents any chemical from seeping onto the wrist. The outer glove can be removed and replaced if contamination is suspected, preserving the sterile inner layer.[9]

Essential Shielding: Eye and Face Protection

Due to the severe corrosivity and potential for splashing, particularly during quenching or transfers, eye and face protection is critical.

  • Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields are inadequate.[9]

  • Full Face Shield: A full face shield must be worn over the safety goggles.[1][7][8] This is a critical step because the violent reaction with water can result in unexpected splashes that would otherwise impact the skin of the face.[4]

The Last Line of Defense: Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat is the minimum standard. For any procedure involving quantities greater than a few grams or milliliters, a chemical-resistant apron worn over the lab coat is essential.

  • Respiratory Protection: Due to the compound's reactivity with ambient moisture to release toxic gases, respiratory protection is often necessary.[4][5] All weighing of the solid and any handling outside of a certified chemical fume hood requires respiratory protection. For spill cleanup or large-scale work, a full-face respirator with an ABEK-type filter cartridge is required, as it provides protection against organic vapors, inorganic gases like HCl, sulfur dioxide, and other acid gases like HF.[1]

Footwear

Never wear open-toed shoes, sandals, or perforated shoes in a laboratory setting.[10] Fully enclosed, chemical-resistant footwear is required to protect from spills.[10]

Operational Protocols: From Selection to Disposal

Adherence to procedure is as important as the equipment itself. A flawed process can render the best PPE ineffective.

PPE Selection Workflow

The following decision tree illustrates the logic for selecting appropriate PPE based on the specific task being performed.

PPE_Workflow cluster_start Task Assessment cluster_ppe Required PPE start What is the task? task_weigh Scale? start->task_weigh Weighing Solid task_reaction Scale? start->task_reaction Reaction Setup / Transfer task_spill Major or Minor? start->task_spill Spill / Emergency ppe_base Base PPE: - Double Nitrile Gloves - Safety Goggles - FR Lab Coat - Closed-toe Shoes face_shield Add Full Face Shield ppe_base->face_shield apron Add Chemical Apron apron->face_shield respirator Add Respirator (ABEK Cartridge) respirator->apron task_weigh->ppe_base < 10g task_weigh->apron > 10g task_reaction->ppe_base < 50mL task_reaction->apron > 50mL task_spill->respirator Any Spill

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-fluorobenzenesulfonyl chloride
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Reactant of Route 2
2-Chloro-4-fluorobenzenesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.